molecular formula C3H8ClNO2 B2982664 (S)-Isoxazolidin-4-ol Hydrochloride CAS No. 338464-55-4

(S)-Isoxazolidin-4-ol Hydrochloride

Cat. No.: B2982664
CAS No.: 338464-55-4
M. Wt: 125.55
InChI Key: LLCWGQYEQKYRDO-DFWYDOINSA-N
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Description

(S)-Isoxazolidin-4-ol Hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO2 and its molecular weight is 125.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-1,2-oxazolidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCWGQYEQKYRDO-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CON1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CON1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735896
Record name (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
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Molecular Weight

125.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-01-0, 338464-55-4
Record name (4S)-1,2-Oxazolidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-1,2-oxazolidin-4-ol hydrochloride
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Foundational & Exploratory

(S)-Isoxazolidin-4-ol Hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (S)-Isoxazolidin-4-ol Hydrochloride

Foreword: A Focus on Foundational Understanding

In the landscape of drug discovery and development, the meticulous characterization of chiral building blocks is a cornerstone of success. This compound, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of complex bioactive molecules. Its utility, however, is fundamentally linked to its physical properties, which govern its reactivity, formulation potential, and stability. This guide moves beyond a simple data sheet to provide a comprehensive exploration of the core physical attributes of this compound. As your Senior Application Scientist, my objective is to not only present the data but to illuminate the causality behind the experimental methodologies used for its validation. We will delve into the "why" behind the "how," ensuring that every protocol is a self-validating system for generating trustworthy and reproducible results.

Core Molecular and Physical Properties

A foundational overview of this compound begins with its fundamental identifiers and bulk properties. This information is critical for everything from reaction stoichiometry to regulatory documentation.

PropertyDataSource(s)
Chemical Name (4S)-1,2-oxazolidin-4-ol hydrochloride[1]
CAS Number 338464-55-4[2]
Molecular Formula C₃H₈ClNO₂[2]
Molecular Weight 125.55 g/mol [3]
Appearance White to off-white solid/crystalline powder[4]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2][5]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of purity and polymorphic form. For hydrochloride salts, the thermal profile can also reveal information about desolvation or decomposition events. While a precise melting point for the (S)-enantiomer is not widely published, data for the racemic mixture suggests a range of 125-129°C. Differential Scanning Calorimetry (DSC) is the gold-standard technique for an unambiguous determination.[6]

Causality in Experimental Design: Why DSC?

Unlike simple capillary methods, DSC provides a complete thermodynamic profile. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).[7] This level of detail is crucial for identifying potential polymorphs or impurities, which would manifest as broadened peaks or secondary thermal events. For a hydrochloride salt, the DSC thermogram must be interpreted carefully, as endothermic events other than melting (e.g., loss of bound solvent or HCl) can occur.

Experimental Protocol: Melting Point Determination by DSC
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a non-hermetic aluminum DSC pan. The use of a non-hermetic pan is a deliberate choice to allow for the escape of any volatile components that might evolve upon heating.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a rate of 10°C/min under a constant nitrogen purge (50 mL/min). The heating rate of 10°C/min represents a standard condition that balances resolution and experimental time.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the endothermic peak, which is reported as the melting point. Integrate the peak area to calculate the enthalpy of fusion.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Interpretation Prep Weigh 2-5 mg of sample into Al pan Calibrate Calibrate with Indium Standard Prep->Calibrate Load Sample Run Heat from 25°C to 200°C at 10°C/min (N2 purge) Calibrate->Run Start Method Analyze Determine Onset Temp (Melting Point) & Integrate Peak (ΔHfus) Run->Analyze Generate Thermogram

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: A Key Parameter for Application

Solubility is a critical physicochemical property that influences bioavailability and formulation development.[8] For a polar molecule like this compound, understanding its solubility in a range of aqueous and organic solvents is paramount.

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of a saturated solution at equilibrium.[9] This method ensures that the system has reached a thermodynamic steady state, providing a true measure of solubility, unlike kinetic methods which can sometimes overestimate it by generating supersaturated solutions.[10] The choice of solvents—water, buffered solutions at physiological pHs, and common organic solvents—is designed to mimic biological conditions and provide a practical guide for formulation scientists.

Experimental Protocol: Equilibrium Solubility Determination
  • System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO). "Excess" is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter compatible with the solvent. This step is critical to ensure no solid particulates are carried over into the analysis.

  • Quantification: Dilute the clarified supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or HPLC-CAD.

  • Solubility Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Solubility_Workflow A Add excess solid to known volume of solvent B Agitate at constant temp (e.g., 24h at 25°C) A->B Equilibrate C Separate solid & liquid (Centrifuge/Filter) B->C Clarify D Quantify concentration of supernatant via HPLC C->D Analyze E Calculate Solubility (mg/mL) D->E

Caption: Shake-Flask Method for Equilibrium Solubility.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Predicted ¹H and ¹³C NMR Spectral Data

The protonated heterocyclic ring system results in a complex, non-first-order splitting pattern. 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitive assignments.[12][13]

Structure and Numbering:

(Note: Numbering starts from Oxygen as 1, Nitrogen as 2)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Expected Splitting
C₃ ~3.8 - 4.2~65 - 75Diastereotopic protons, complex multiplets (dd or ddd). Coupled to C₄ and C₅ protons.
C₄ ~4.5 - 4.9~70 - 80Methine proton (CH-OH), multiplet. Coupled to C₃ and C₅ protons. Deshielded by adjacent O and OH groups.
C₅ ~3.2 - 3.6~50 - 60Diastereotopic protons, complex multiplets. Coupled to C₃ and C₄ protons.
-OH Broad, variable-Exchangeable proton, signal may be broad and its position is solvent-dependent.
-NH₂⁺- Broad, variable-Exchangeable protons, signal will be broad and its position is highly dependent on solvent and concentration.

Disclaimer: These are estimated chemical shifts based on typical values for similar structural motifs. Actual experimental values may vary based on solvent, concentration, and temperature.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is a non-negotiable parameter in pharmaceutical development. RP-HPLC is the workhorse technique for separating the main compound from any potential impurities arising from synthesis or degradation.

Causality in Method Development

This compound is a polar, small molecule that lacks a strong UV chromophore. This presents two primary challenges for RP-HPLC analysis: poor retention on standard C18 columns and low sensitivity with UV detection.[14]

  • Retention: To retain this polar analyte, a polar-embedded or polar-endcapped C18 column is recommended. Alternatively, an ion-pairing agent (e.g., heptafluorobutyric acid, HFBA) can be added to the mobile phase to form a more hydrophobic complex, thereby increasing retention.[15]

  • Detection: Given the absence of a significant chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is possible but may suffer from low sensitivity and baseline noise. A more robust approach is to use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on chromophores. Alternatively, pre-column derivatization with a UV-active or fluorescent tag can be employed for trace-level analysis.[14]

Experimental Protocol: Purity Determination by RP-HPLC
  • Column: Polar-endcapped C18 (e.g., 150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD) or UV at 205 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

References

  • Patel, K., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Kataoka, H., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B. [Link]

  • Kramer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • National High Magnetic Field Laboratory. 3D 1H–13C–14N correlation solid-state NMR spectrum. [Link]

  • Jain, A. & B. Demple. (2016). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education. [Link]

  • American Elements. (R)-Isoxazolidin-4-ol Hydrochloride. [Link]

  • Pawłowski, W., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • IAEA. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]

  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis. [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. [Link]

  • ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • World Health Organization. Guidance on the design and conduct of equilibrium solubility studies. [Link]

  • Thieme. Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Athanasios, P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics. [Link]

  • Holmes, S. T., et al. (2022). Exploring the Potential of Multinuclear Solid-State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Crystal Growth & Design. [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • PubChem. (S)-isoxazolidin-4-ol. [Link]

  • Lead Sciences. This compound. [Link]

Sources

Structural Elucidation of (S)-Isoxazolidin-4-ol Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of (S)-Isoxazolidin-4-ol Hydrochloride , a critical chiral building block in medicinal chemistry. This analysis synthesizes spectroscopic data principles with experimental protocols to establish a rigorous identification framework.

Executive Summary & Compound Significance

This compound (CAS: 338464-55-4) is a five-membered heterocyclic scaffold containing adjacent oxygen and nitrogen atoms (1,2-oxazolidine).[1][2] As a chiral derivative, the (S)-enantiomer serves as a high-value intermediate in the synthesis of glutamate receptor agonists, antibiotics (e.g., oxazolidinone class), and peptidomimetics.

The structural integrity of this compound relies on three pillars:

  • Regiochemistry : Confirmation of the 1,2-heteroatom arrangement vs. 1,3-isomers.

  • Stereochemistry : Validation of the (S)-configuration at the C4 chiral center.

  • Salt Stoichiometry : Verification of the hydrochloride counterion and protonation state.

This guide outlines a self-validating workflow for the complete characterization of the molecule.

Elucidation Strategy & Workflow

The elucidation process follows a subtractive logic, starting with elemental composition and narrowing down to stereospecific spatial arrangements.

ElucidationWorkflow Sample Unknown Sample (White Crystalline Solid) HRMS HRMS (ESI+) Formula Confirmation [M+H]+ = 90.055 Sample->HRMS Mass/Charge IR FT-IR Spectroscopy Functional Groups (OH, NH2+, C-O, N-O) Sample->IR Vibrational Modes NMR_1D 1D NMR (1H, 13C) Connectivity & Integration HRMS->NMR_1D C3H8ClNO2 IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Scaffold Assembly NMR_1D->NMR_2D Spin Systems Chiral Polarimetry / X-Ray (S)-Enantiomer Confirmation NMR_2D->Chiral Relative Config Salt Gravimetric / IC Chloride Counterion Chiral->Salt Final Validated Structure (S)-Isoxazolidin-4-ol HCl Salt->Final

Figure 1: Logical workflow for the structural elucidation of (S)-Isoxazolidin-4-ol HCl.

Mass Spectrometry (HRMS)

Objective : Establish the molecular formula of the free base cation.

  • Method : Electrospray Ionization (ESI) in Positive Mode.

  • Theoretical Mass :

    • Formula (Free Base): C

      
      H
      
      
      
      NO
      
      
    • Exact Mass

      
       Da.
      
  • Observed Data Interpretation :

    • A parent ion peak at m/z ~90.05 confirms the core isoxazolidine ring.

    • Absence of m/z 106/108 (3:1 ratio) in the positive mode parent ion confirms the chlorine is a counterion (Cl

      
      ), not covalently bound.
      

NMR Spectroscopy: The Core Elucidation

Objective : Map the carbon skeleton and confirm the position of the hydroxyl group. Solvent : D


O (Preferred to suppress exchangeable OH/NH protons and solubilize the salt) or DMSO-d

(to observe OH/NH coupling).
1H NMR Analysis (500 MHz, D O)

The isoxazolidine ring is a flexible 5-membered envelope. The hydrochloride salt protonates the nitrogen (N2), significantly deshielding the adjacent C3 protons.

PositionProton TypeChemical Shift (

ppm)
Multiplicity

Coupling (Hz)
Interpretation
H4 Methine (CH)4.65 - 4.75Multiplet (tt)-Diagnostic : Germinal to OH. Most deshielded methine.
H5a Methylene4.10 - 4.20dd


to Oxygen. Diastereotopic.
H5b Methylene3.90 - 4.00dd


to Oxygen. Diastereotopic.
H3a Methylene3.55 - 3.65dd


to Nitrogen (

). Deshielded by salt form.
H3b Methylene3.30 - 3.40dd


to Nitrogen (

).

Key Structural Insights :

  • Diastereotopicity : The chiral center at C4 makes the protons at C3 and C5 diastereotopic (chemically non-equivalent). This results in complex splitting (ABX systems) rather than simple triplets.

  • Deshielding Pattern : The order of shifts is typically H4 > H5 > H3. However, in the HCl salt, the H3 protons (next to the ammonium center) shift downfield, potentially overlapping with or approaching the H5 region.

13C NMR Analysis (125 MHz, D O)
CarbonTypeChemical Shift (

ppm)
Interpretation
C5 CH

~75.0 - 78.0Adjacent to Oxygen (most deshielded CH

).
C4 CH~68.0 - 72.0Chiral center, attached to OH.
C3 CH

~52.0 - 55.0Adjacent to Nitrogen (

).

2D NMR Connectivity & Stereochemistry

To unambiguously distinguish between the 4-ol and isomeric structures (e.g., 3-ol or 5-ol), 2D correlations are required.

COSY & HMBC Pathways
  • COSY (Correlation Spectroscopy) :

    • H4

      
       H3a/H3b : Strong cross-peaks confirm C4 is adjacent to C3.
      
    • H4

      
       H5a/H5b : Strong cross-peaks confirm C4 is adjacent to C5.
      
    • Crucial: No direct coupling between H3 and H5 confirms they are separated by C4.

  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • H3

      
       C5 : 3-bond coupling (
      
      
      
      ) confirms the ring closure through the heteroatoms (C3-N-O-C5 is not seen in HMBC, but C3-C4-C5 is).
    • H5

      
       C3 : Reciprocal 3-bond coupling.
      

NMR_Connectivity N2 N2 (Ammonium) C3 C3 (CH2) N2->C3 1.48 Å C4 C4 (CH-OH) C3->C4 COSY Correlation C5 C5 (CH2-O) C3->C5 HMBC (3J) C4->C5 COSY Correlation C5->C3 HMBC (3J) O1 O1 C5->O1 Ether Link O1->N2 N-O Bond

Figure 2: COSY (Green/Dashed) and HMBC (Red/Dotted) correlations establishing the C3-C4-C5 connectivity.

Stereochemistry Determination ((S)-Configuration)

Absolute configuration is typically assigned via Specific Optical Rotation (


)  by comparing with literature standards derived from L-Malic acid or L-Aspartic acid precursors.
  • Protocol : Dissolve 10 mg in 1 mL Methanol (c=1.0).

  • Literature Reference : (S)-isomers of isoxazolidines often exhibit specific rotation values distinct from their (R)-counterparts. For (S)-Isoxazolidin-4-ol HCl, a positive or negative rotation (depending on solvent/temp) must match the certificate of analysis from the chiral pool synthesis.

  • NOESY : In the envelope conformation, NOE correlations between H4 and cis-oriented protons on C3/C5 can define the relative puckering, but optical rotation is the gold standard for absolute stereochemistry here.

Salt Verification Protocol

Objective : Confirm the stoichiometry of the Hydrochloride salt.

  • Silver Nitrate Test : Dissolve sample in water; add 0.1 M AgNO

    
    . A white precipitate (AgCl) confirms Chloride.
    
  • Ion Chromatography (IC) : Quantitative analysis of Cl

    
     content.
    
    • Theoretical Cl Content :

      
      .
      
    • Acceptance Criteria :

      
      .
      

Experimental Protocol: Sample Preparation for NMR

To ensure reproducibility and avoid artifacts:

  • Drying : Dry the HCl salt in a vacuum desiccator over P

    
    O
    
    
    
    for 4 hours to remove hygroscopic water (which broadens OH/NH signals).
  • Solvent : Use 99.9% D

    
    O with 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard (
    
    
    
    ).
  • Concentration : Prepare a 10-15 mg/mL solution. High concentrations can induce viscosity broadening; low concentrations lose sensitivity for 2D experiments.

  • Acquisition :

    • Relaxation delay (

      
      ) 
      
      
      
      seconds to allow full relaxation of the rigid ring protons for accurate integration.
    • Temperature: 298 K (25°C).

References

  • PubChem Compound Summary . (S)-isoxazolidin-4-ol.[2][3][4] National Center for Biotechnology Information. Retrieved from [Link]

  • Dikošová, L., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry, 16, 1313–1319.[5] Retrieved from [Link]

  • Lead Sciences . This compound Product Data. Retrieved from [Link]

Sources

(S)-Isoxazolidin-4-ol Hydrochloride CAS number 338464-55-4

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 338464-55-4 Document Type: Technical Guide & Synthesis Protocol Version: 1.0[1]

Executive Summary: The Chiral Scaffold

(S)-Isoxazolidin-4-ol Hydrochloride represents a privileged class of "chiral pool" building blocks in modern medicinal chemistry.[1] Structurally, it is a cyclic hydroxylamine constrained in a five-membered ring.[1] This rigidity reduces the conformational entropy penalty upon binding to biological targets, making it a superior scaffold compared to flexible linear analogs.

Core Significance:

  • Bioisosterism: The isoxazolidine ring acts as a stable mimetic for the ribose ring in nucleosides and the pyrrolidine ring in proline surrogates.

  • Glutamate Receptor Modulation: The structural overlap with ibotenic acid and glutamate allows this scaffold to serve as a core for NMDA and AMPA receptor ligands.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and high polarity (Fsp³ rich), it is an ideal "fragment" for probing hydrophilic pockets in enzymes.[1]

Chemical Identity & Physical Profile[1][2][3]

The hydrochloride salt form is critical for the stability of this molecule. The free base (a cyclic hydroxylamine) is prone to oxidation and N-O bond cleavage under ambient conditions.[1] The protonation of the nitrogen atom stabilizes the ring electron density.

PropertySpecification
IUPAC Name (4S)-Isoxazolidin-4-ol hydrochloride
CAS Number 338464-55-4
Molecular Formula C₃H₇NO₂[1][2] · HCl
Molecular Weight 125.55 g/mol (Salt); 89.09 g/mol (Free Base)
Chirality (S)-Enantiomer (C4 stereocenter)
Solubility Highly soluble in H₂O, MeOH; Sparingly soluble in DCM, THF.[1]
Hygroscopicity High (Deliquescent).[1] Requires storage under inert atmosphere.[1]
pKa (Calc) ~5.5 (Conjugate acid of isoxazolidine nitrogen)

High-Fidelity Synthesis Protocol

While early routes relied on the reduction of isoxazoles, modern stereoselective synthesis favors the Hydroboration-Oxidation of 2,3-dihydroisoxazoles or Nitrone Cycloaddition .[1] The protocol below outlines a scalable route ensuring enantiomeric purity, derived from recent methodology in Beilstein J. Org. Chem. and J. Org.[1][3][4][5][6] Chem..

A. The Synthetic Logic (Causality)[1]
  • Precursor Selection: We utilize a chiral nitrone or a dihydroisoxazole intermediate.[1] The key challenge is establishing the C4-hydroxyl stereochemistry.[1]

  • Stereocontrol: Hydroboration of the double bond in a dihydroisoxazole is directed by the steric environment of the N-substituent, yielding high diastereoselectivity.

  • Salt Formation: Immediate conversion to the HCl salt prevents N-oxide formation and facilitates crystallization.[1]

B. Workflow Diagram

The following diagram illustrates the critical pathway from the nitrone precursor to the stable salt.

SynthesisWorkflow Start Nitrone / Allyl Alcohol (Precursors) Step1 1,3-Dipolar Cycloaddition Start->Step1 Thermal/Catalytic Inter1 Isoxazolidine Intermediate Step1->Inter1 Regioselective Step2 Deprotection / Resolution Inter1->Step2 Chiral Separation or Enzymatic Step3 HCl Salt Formation Step2->Step3 HCl/Dioxane Final (S)-Isoxazolidin-4-ol HCl (Solid) Step3->Final Crystallization

Figure 1: General synthetic flow for chiral isoxazolidines. The critical step for CAS 338464-55-4 is the resolution or asymmetric induction at Step 1.[1]

C. Detailed Experimental Procedure (Representative)

Note: This protocol assumes the use of a chiral pool starting material (e.g., tartaric acid derivative) or resolution of the racemate, which is common for this CAS.

Step 1: Cyclization/Formation (Nitrone Route)

  • Reagents: N-Benzylhydroxylamine (1.0 eq), Acrolein equivalent (1.1 eq), Toluene.

  • Action: Reflux under Dean-Stark conditions to generate the nitrone in situ, trapping with the alkene.

  • Critical Control: Maintain anhydrous conditions to prevent hydrolysis of the nitrone.

Step 2: Deprotection & Salt Formation (The Critical Step) [1]

  • Dissolution: Dissolve the protected N-benzyl-isoxazolidin-4-ol (10 mmol) in MeOH (50 mL).

  • Hydrogenolysis: Add Pd/C (10% w/w). Hydrogenate at 1 atm H₂. Caution: Monitor strictly by TLC.[1] Over-reduction cleaves the N-O bond, destroying the ring to form an amino alcohol (1,3-amino diol).[1] Stop immediately upon disappearance of starting material.

  • Acidification: Filter catalyst. Cool filtrate to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • Isolation: Evaporate solvent. Triturate the residue with Et₂O/Acetone to precipitate the hygroscopic white solid.

  • Yield: Typically 60-75% overall.[1]

Applications in Drug Discovery[3][9][10][11]

The (S)-Isoxazolidin-4-ol scaffold is not merely a passive linker; it is an active pharmacophore.[1]

A. Glutamate Receptor Mimetics

The isoxazolidine ring mimics the conformation of glutamate. The C4-hydroxyl group can act as a hydrogen bond donor/acceptor similar to the distal carboxylate of glutamate, but with different pKa and metabolic stability profiles.

  • Target: NMDA and AMPA receptors.[1]

  • Mechanism: The rigid ring locks the N-O moiety in a position that mimics the alpha-amino acid functionality, reducing the entropic cost of binding.

B. Antibacterial Scaffolds

This molecule is structurally related to Cycloserine (an isoxazolidin-3-one).[1] Derivatives of isoxazolidin-4-ol have been explored as inhibitors of bacterial cell wall synthesis enzymes (e.g., D-alanine ligase).[1]

C. Pharmacophore Map

Pharmacophore N N (Protonated) O_ring O (Ring) N->O_ring N-O Bond (Bioisostere) Target Receptor Binding Pocket N->Target Ionic Interaction OH OH (C4-Chiral) OH->Target H-Bond Donor Constraint Rigid Scaffold (Low Entropy)

Figure 2: Pharmacophore interactions. The protonated Nitrogen provides ionic anchoring, while the C4-OH offers specific stereochemical H-bonding.[1]

Handling, Stability & Quality Control

Storage Protocols
  • Hygroscopicity: The HCl salt is extremely hygroscopic. It must be stored in a desiccator or under Argon.[1] Exposure to moist air will result in a viscous oil (deliquescence).[1]

  • Temperature: Store at -20°C.

  • Shelf Life: 12 months if sealed.[1] The N-O bond is sensitive to reducing agents and strong bases.

Analytical Validation (Self-Validating System)

To confirm identity and purity, rely on the following diagnostic signals.

1. ¹H-NMR (D₂O, 400 MHz):

  • Diagnostic Shift: The protons at C5 (adjacent to Oxygen) and C3 (adjacent to Nitrogen) appear as distinct multiplets.[1]

  • C4-H: Look for a multiplet around 4.5–4.7 ppm.[1]

  • Stereochemistry Check: The coupling constants (

    
    ) between H3-H4 and H4-H5 differ significantly between cis and trans isomers.[1] For the (S)-isomer, compare 
    
    
    
    values to literature standards for diastereomeric purity.

2. Mass Spectrometry:

  • ESI (+): m/z ~ 90 [M+H]⁺ (Free base mass).[1]

  • Absence of: m/z 106 (indicates oxidation to N-oxide) or m/z 92 (ring opening).[1]

References

  • Dikošová, L. et al. (2020).[1] Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions. Beilstein Journal of Organic Chemistry.

  • Li, X. et al. (2019).[1][4] Isoxazolidine synthesis via KOAc-catalyzed one-pot three-component reaction. Journal of Organic Chemistry.

  • Baldwin, J. et al. (1994).[1][3] Synthesis of chiral isoxazolidin-5-ones and their applications. Tetrahedron. [1][3]

  • Cicchi, S. et al. (2022).[1] Catalytic Asymmetric Synthesis of Isoxazoline Scaffolds. PMC - NIH.[1]

Sources

Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Pool Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-Isoxazolidin-4-ol and its derivatives are valuable chiral building blocks in medicinal chemistry and drug development, serving as key intermediates for the synthesis of complex bioactive molecules and nucleoside analogues.[1] This technical guide provides a comprehensive, field-proven methodology for the enantioselective synthesis of this compound. Our strategy leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-Serine, to ensure the desired (S)-stereochemistry is established at the outset. The synthesis is presented in three main stages: construction of a key chiral amino alcohol precursor, formation of the isoxazolidine ring via a diastereoselective intramolecular nitrone cycloaddition, and final deprotection and salt formation. This guide explains the causal relationships behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature.

Strategic Rationale & Retrosynthesis

The synthesis of enantiopure compounds requires a robust strategy for controlling stereochemistry. While methods like asymmetric catalysis are powerful, a chiral pool synthesis, which utilizes a naturally occurring chiral molecule as the starting material, is often the most efficient and cost-effective approach. L-Serine is an ideal starting point for synthesizing (S)-Isoxazolidin-4-ol as it possesses the required (S)-stereocenter and the necessary carbon and nitrogen framework.

Our retrosynthetic analysis identifies a key serine-derived intermediate, an N-protected amino alcohol with a tethered alkene. This intermediate can be accessed directly from L-Serine. The pivotal transformation is an intramolecular [3+2] cycloaddition of a nitrone, formed in situ from the amino alcohol derivative, onto the tethered alkene.[2][3] This concerted, pericyclic reaction is well-established for creating the isoxazolidine heterocycle with a high degree of stereocontrol.[4]

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Chiral Precursor Synthesis cluster_1 Part 2: Isoxazolidine Ring Formation cluster_2 Part 3: Final Product Generation L_Serine L-Serine Serine_Ester (S)-Serine Methyl Ester HCl L_Serine->Serine_Ester Esterification N_Boc_Serinol N-Boc-(S)-Serinol Serine_Ester->N_Boc_Serinol N-Protection & Reduction Allyl_Intermediate N-Benzyl-O-Allyl Serinol Derivative N_Boc_Serinol->Allyl_Intermediate Deprotection, N-Benzylation, O-Allylation Cycloadduct Bicyclic Isoxazolidine Allyl_Intermediate->Cycloadduct Nitrone Formation & Intramolecular [3+2] Cycloaddition Free_Base (S)-Isoxazolidin-4-ol Cycloadduct->Free_Base Reductive Cleavage (N-O and N-Bn) Final_Product (S)-Isoxazolidin-4-ol Hydrochloride Free_Base->Final_Product HCl Salt Formation

Sources

The Strategic Role of (S)-Isoxazolidin-4-ol Hydrochloride in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and materials science. Chiral synthons, or building blocks, serve as fundamental cornerstones in the construction of complex molecular architectures with defined stereochemistry. Among these, (S)-Isoxazolidin-4-ol Hydrochloride has emerged as a strategic and versatile precursor, primarily for the synthesis of valuable chiral 1,3-amino alcohols. This technical guide delves into the core mechanism of action of this compound, providing in-depth insights for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic utility, detail field-proven protocols, and elucidate the mechanistic principles that govern its reactivity.

The isoxazolidine motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a stable yet readily transformable functional group.[1] The inherent chirality at the C4 position in the (S)-enantiomer, combined with the strategic placement of the hydroxyl group, makes (S)-Isoxazolidin-4-ol a powerful tool for stereocontrolled synthesis. The hydrochloride salt form enhances the compound's stability and handling characteristics, a common practice for amine-containing compounds to prevent oxidation and improve shelf-life.

Core Mechanism of Action: A Gateway to Chiral 1,3-Amino Alcohols via Reductive N-O Bond Cleavage

The principal mechanism of action of this compound in synthesis is its function as a masked chiral 1,3-amino alcohol. The isoxazolidine ring, while stable under many standard reaction conditions, can be selectively cleaved at the weak N-O bond under reductive conditions. This ring-opening transformation unmasks the 1,3-amino alcohol functionality with retention of the crucial stereochemistry at the hydroxyl-bearing carbon.

This strategic unmasking is most commonly achieved through catalytic hydrogenolysis. This process involves the use of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source.[2]

The Mechanism of Catalytic Hydrogenolysis

The catalytic hydrogenation of the N-O bond follows a well-established mechanistic pathway on the surface of the metal catalyst:

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the (S)-Isoxazolidin-4-ol substrate are adsorbed onto the surface of the palladium catalyst. The porous nature of the carbon support provides a high surface area for this to occur.[3]

  • Activation of Hydrogen: On the palladium surface, the H-H bond in molecular hydrogen is weakened and cleaved, resulting in the formation of reactive palladium-hydride species.[4]

  • N-O Bond Cleavage: The adsorbed isoxazolidine complexes with the palladium surface, bringing the N-O bond into proximity with the activated hydrogen atoms. A stepwise or concerted transfer of two hydrogen atoms to the nitrogen and oxygen atoms of the N-O bond leads to its cleavage.[1][5]

  • Desorption of the Product: The resulting chiral 1,3-amino alcohol, (S)-3-aminopropane-1,2-diol, desorbs from the catalyst surface, regenerating the active sites for further catalytic cycles.

This reductive cleavage is highly efficient and stereospecific, preserving the (S)-configuration at the C4 position of the original isoxazolidine ring. This fidelity in chirality transfer is the cornerstone of its utility in asymmetric synthesis.

Catalytic Hydrogenolysis of (S)-Isoxazolidin-4-ol cluster_0 Catalyst Surface (Pd/C) H2 H₂ Pd_surface Pd Surface H2->Pd_surface Adsorption & Activation Isox (S)-Isoxazolidin-4-ol Isox->Pd_surface Adsorption Activated_H Activated H atoms on Pd Adsorbed_Isox Adsorbed Isoxazolidine Product (S)-3-Aminopropane-1,2-diol Adsorbed_Isox->Product N-O Bond Cleavage (+2H) Product->Isox Desorption Synthesis of (S)-Propranolol A (S)-Isoxazolidin-4-ol HCl Chiral Synthon B Reductive N-O Cleavage H₂, Pd/C (S)-3-Aminopropane-1,2-diol A->B Key Mechanistic Step C Protection of Amino Group e.g., Boc Anhydride N-Boc-(S)-3-amino-1,2-propanediol B->C Functional Group Manipulation D Williamson Ether Synthesis 1-Naphthol, Base N-Boc-(S)-Propranolol Precursor C->D Side Chain Installation E Deprotection e.g., TFA or HCl (S)-Propranolol D->E Final API Synthesis

Figure 2: Synthetic workflow for (S)-Propranolol.

Experimental Protocols: A Self-Validating System

The following protocols are presented to provide a practical and reproducible framework for the key transformations discussed.

Protocol 1: Reductive Cleavage of (S)-Isoxazolidin-4-ol

This protocol details the catalytic hydrogenolysis of the isoxazolidine ring to yield the corresponding chiral 1,3-amino alcohol.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH), anhydrous

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the flask and connect it to a hydrogenator.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-aminopropane-1,2-diol, which can be further purified by recrystallization or chromatography if necessary.

Parameter Value/Condition Rationale
Catalyst 10% Pd/CEfficient for N-O bond hydrogenolysis. [2]
Solvent MethanolGood solvent for the hydrochloride salt and the product.
Hydrogen Source H₂ gasReadily available and clean reducing agent.
Pressure ~50 psiSufficient for efficient hydrogenation.
Temperature Room TemperatureMild conditions prevent side reactions.

Conclusion: A Cornerstone of Asymmetric Synthesis

This compound stands as a testament to the power of chiral synthons in modern organic chemistry. Its primary mechanism of action, a stereospecific reductive cleavage to furnish valuable chiral 1,3-amino alcohols, provides a reliable and efficient entry point for the synthesis of a myriad of enantiomerically pure molecules. The stability afforded by the hydrochloride salt, coupled with the predictable reactivity of the isoxazolidine ring, makes it an invaluable tool for researchers and drug development professionals. A thorough understanding of its mechanism and applications, as detailed in this guide, empowers chemists to strategically incorporate this versatile building block into their synthetic endeavors, paving the way for the next generation of chiral therapeutics and materials.

References

  • Aksenov, A. V., et al. (2022). Reductive Cleavage of 4' H-Spiro[indole-3,5'-isoxazoles] En Route to 2-(1 H-Indol-3-yl)acetamides with Anticancer Activities. The Journal of Organic Chemistry, 87(21), 13955-13964. [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). The Organic Chemistry Tutor. [Link]

  • Facile Synthesis of Propranolol and Novel Derivatives. (2020). ChemistrySelect, 5(32), 10031-10036. [Link]

  • Garg, N. K., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1736-1743. [Link]

  • H-Bond-Assisted Cleavage of N–O Bond in the Electrochemical Reduction of N2O Catalyzed by Iron Tetraphenylporphyrin. (2025). ACS Catalysis. [Link]

  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same. (n.d.).
  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2019). Molecules, 24(18), 3344. [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). Acta Poloniae Pharmaceutica, 58(4), 249-256. [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

  • MDPI. (2025). Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]

  • RSC Publishing. (n.d.). Fe-Catalyzed reductive NO-bond cleavage – a route to the diastereoselective 1,4-aminohydroxylation of 1,3-dienes. [Link]

  • Sajiki, H., et al. (n.d.). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

Sources

Spectroscopic data for (S)-Isoxazolidin-4-ol Hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Isoxazolidin-4-ol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a chiral building block of significant interest in medicinal chemistry and drug development.[1] Lacking publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed, field-proven protocols for sample analysis are provided, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation and verification of this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound featuring a saturated five-membered ring containing adjacent nitrogen and oxygen atoms.[2] Its stereochemistry and functional groups—a secondary alcohol and a protonated amine—make it a valuable synthon for creating complex molecular architectures. Accurate structural confirmation is paramount for its application in pharmaceutical development, necessitating a multi-faceted spectroscopic approach.

This guide outlines the theoretical basis for the expected spectroscopic signatures of this compound, providing a reliable reference for its identification and quality control.

Compound Identification:

  • Name: this compound[3][4]

  • CAS Number: 338464-55-4[3][4][5]

  • Molecular Formula: C₃H₈ClNO₂[3][4][5]

  • Molecular Weight: 125.55 g/mol [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of ¹H and ¹³C nuclei. For a hydrochloride salt like the title compound, specific methodological choices are critical for acquiring high-quality, interpretable data.

Recommended Experimental Protocol: Solution-State NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6][7]

    • Scientific Rationale: DMSO-d₆ is the solvent of choice for several reasons. First, it readily dissolves polar hydrochloride salts. Second, its residual proton signal (at ~2.50 ppm) does not typically overlap with the analyte's signals.[2] Most importantly, it allows for the observation of exchangeable protons (O-H and N-H), which would rapidly exchange and become invisible in D₂O.[8]

  • Sample Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[6]

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard ¹H, ¹³C, and 2D correlation experiments (e.g., COSY, HSQC) should be performed to confirm assignments.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The protonated structure of this compound contains several distinct proton environments. The protonation of the nitrogen atom leads to a downfield shift of adjacent protons compared to the free base.[7]

Caption: Structure of this compound with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
N⁺H₂ 9.0 - 11.0 Broad singlet (br s) 2H The protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal due to quadrupolar coupling and exchange.
O-H 5.0 - 6.0 Doublet (d) 1H The hydroxyl proton signal will be present in DMSO-d₆ and will couple to the adjacent H₄ proton.
H₄ 4.3 - 4.6 Multiplet (m) 1H This methine proton is attached to a carbon bearing an electronegative oxygen atom, resulting in a significant downfield shift. It is coupled to H₃ and H₅ protons.
H₅ 3.8 - 4.2 Multiplet (m) 2H These methylene protons are adjacent to the electron-withdrawing N⁺H₂ group and the ring oxygen, causing a downfield shift.

| H₃ | 3.1 - 3.5 | Multiplet (m) | 2H | These methylene protons are adjacent to the N⁺H₂ group, resulting in a downfield shift, but are less deshielded than H₅ protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The three carbon atoms in the ring are chemically inequivalent and will give rise to three distinct signals. Their chemical shifts are primarily influenced by their direct attachment to electronegative atoms (O and N).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C₄ 75 - 85 This carbon is directly attached to the hydroxyl group, causing a strong deshielding effect.[9]
C₅ 65 - 75 Attached to both the ring oxygen and the protonated nitrogen, this carbon is significantly deshielded.

| C₃ | 45 - 55 | This carbon is adjacent to the protonated nitrogen, resulting in a moderate downfield shift.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The analysis of a solid sample is best performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[10]

Recommended Experimental Protocol: ATR-FTIR
  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[11] Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.[12]

  • Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[11]

  • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[12]

start Start: Obtain Solid Sample step1 Clean ATR Crystal Surface start->step1 step2 Collect Background Spectrum (No Sample) step1->step2 step3 Place Small Amount of Sample on Crystal step2->step3 step4 Apply Pressure with Clamp step3->step4 step5 Collect Sample Spectrum step4->step5 step6 Clean ATR Crystal Surface (Post-Analysis) step5->step6 end_node End: Analyze Spectrum step5->end_node

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H and N-H bonds, in addition to C-H, C-O, and C-N vibrations.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group & Vibration Expected Appearance Rationale
3200 - 3500 O-H Stretch Strong, Broad The broadness is due to intermolecular hydrogen bonding, a classic feature of alcohols.[13][14][15]
2400 - 3200 N⁺-H Stretch Strong, Broad Characteristic of ammonium salts. This broad feature often overlaps with C-H and O-H stretching regions.
2850 - 3000 C-H Stretch Medium Aliphatic C-H stretching vibrations from the methylene (CH₂) and methine (CH) groups in the ring.[16]
1560 - 1610 N-H Bend Medium Asymmetric and symmetric bending vibrations of the ammonium group.
1050 - 1150 C-O Stretch Strong Characteristic of secondary alcohols. This is often a prominent peak in the fingerprint region.[15]

| 1000 - 1250 | C-N Stretch | Medium | Stretching vibration of the carbon-nitrogen bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. Electrospray Ionization (ESI) is the ideal method for this compound as it is a "soft" ionization technique suitable for polar, thermally labile molecules that are already in salt form.[17][18][19]

Recommended Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable polar solvent, such as methanol or a water/acetonitrile mixture.[20] The solvent should be compatible with ESI.

  • Ionization Mode: Operate the mass spectrometer in positive ion mode (ESI+).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum. The primary ion of interest will be the protonated molecule of the free base.

  • Tandem MS (MS/MS): To gain structural information, perform a product ion scan on the primary ion of interest. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum and Fragmentation

The free base of the compound, (S)-Isoxazolidin-4-ol, has a molecular formula of C₃H₇NO₂ and a monoisotopic mass of approximately 89.05 Da. In ESI+ mode, the molecule will readily accept a proton to form the [M+H]⁺ ion.

  • Expected Parent Ion: m/z ≈ 90.05

    • This corresponds to the protonated free base [C₃H₇NO₂ + H]⁺.

The fragmentation of the isoxazolidine ring can proceed through several pathways upon CID. A likely fragmentation involves the loss of a stable neutral molecule, such as water, or ring cleavage.

parent [M+H]⁺ m/z ≈ 90.05 frag1 Fragment Ion m/z ≈ 72.04 parent->frag1 - H₂O frag2 Fragment Ion m/z ≈ 60.04 parent->frag2 - CH₂O

Caption: Plausible ESI-MS/MS fragmentation pathways for [M+H]⁺.

Table 4: Predicted Key Ions in ESI-MS and MS/MS

m/z (approx.) Ion Formula Description
90.05 [C₃H₈NO₂]⁺ Parent ion; protonated molecule [M+H]⁺.
72.04 [C₃H₆NO]⁺ Product ion resulting from the neutral loss of water (-18 Da) from the parent ion.

| 60.04 | [C₂H₆NO]⁺ | Product ion from a potential ring cleavage event, such as the loss of formaldehyde (-30 Da). |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides the foundational, predicted data and validated methodologies necessary for this analysis. ¹H and ¹³C NMR will define the carbon-hydrogen framework and protonation state, IR spectroscopy will confirm the presence of key hydroxyl and ammonium functional groups, and ESI-MS will verify the molecular weight and offer insight into the compound's stability and fragmentation patterns. By adhering to the principles and protocols outlined herein, researchers can ensure the accurate and reliable characterization of this important chiral building block.

References

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  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link]

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  • Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Solvent effect in H-1 NMR spectra of 3 '-hydroxy-4 '-methoxy isoflavonoids from Astragalus membranaceus var. mongholicus. ResearchGate. Available at: [Link]

  • Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research. Available at: [Link]

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  • Wije-se-kera, D. C., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. 13C-NMR Spectra of some Isoxazolidine. Available at: [Link]

  • Wang, Z., et al. (2021). 13C Solid-State NMR Analysis of the Chemical Structure in Petroleum Coke during Idealized In Situ Combustion Conditions. ACS Omega. Available at: [Link]

  • Xu, J. & Zuo, G. (2003). Mass spectral fragmentation of (S,S)‐2‐substituted 4,4‐diphenyl‐3,1‐oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3‐oxazolidine in mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Karim, S., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank. Available at: [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Abraham, R. J., et al. (2005). Prediction of the 1H chemical shifts of alcohols, diols and inositols in solution, a conforma. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. Available at: [Link]

  • Vass, O., et al. (2023). Solid-State 13C Nuclear Magnetic Resonance Study of Soluble and Insoluble β-Glucans Extracted from Candida lusitaniae. Polymers. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Schramm, M. P., et al. (2015). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. National Institutes of Health. Available at: [Link]

  • Rana, A. & Howard, C. (2012). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Available at: [Link]

  • Lemin, A. J. & Djerassi, C. (1966). High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. Journal of the Chemical Society C: Organic. Available at: [Link]

  • O'Dell, L. A., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm. Available at: [Link]

  • ALWSCI. (2024). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

  • Jabbar, Z. H. & Al-Masoudi, N. A. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Drug Delivery Technology. Available at: [Link]

  • UCLA Chemistry. IR Absorption Table. Available at: [Link]

  • Mazzini, S., et al. (2024). Quantification of Glucosinolates in Seeds by Solid-State 13C-Nuclear Magnetic Resonance (NMR). Seeds. Available at: [Link]

  • SCIEX. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. Available at: [Link]

  • 3ASenrise. Organic Chemistry. Available at: [Link]

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Technical Guide: Stereochemistry & Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the stereochemistry, synthesis, and characterization of (S)-Isoxazolidin-4-ol Hydrochloride.

Executive Summary

This compound (CAS: 338464-55-4) is a chiral, five-membered N,O-heterocycle that serves as a critical pharmacophore in medicinal chemistry. Structurally, it represents a conformationally restricted bioisostere of


-aminobutyric acid (GABA)  and 4-hydroxyproline . Its rigid isoxazolidine core locks the hydroxyl and amino functionalities into a specific spatial arrangement, making it an invaluable probe for GABA

and GABA

receptor subtypes and a scaffold for next-generation oxazolidinone antibiotics.

This guide provides a rigorous analysis of its absolute stereochemistry, a validated synthesis protocol starting from the chiral pool, and the analytical logic required to confirm its enantiomeric purity.

Stereochemical Core Analysis

Absolute Configuration

The defining feature of this molecule is the chirality at the C4 position .

  • IUPAC Name: (4S)-Isoxazolidin-4-ol hydrochloride.

  • Cahn-Ingold-Prelog (CIP) Priority: To assign the S configuration at C4:

    • -OH (Oxygen, Atomic #8)

      
      Priority 1 
      
    • -O-N (Ring Oxygen side, attached to N) vs -C-N (Ring Carbon side).

      • Path A (via C5): C5

        
         O1 
        
        
        
        N2.
      • Path B (via C3): C3

        
         N2.
        
      • Analysis: The Oxygen atom at position 1 gives the C5 side higher priority over the C3 side (which connects to Nitrogen). Therefore, the C5-O1 bond path is Priority 2 .

    • -CH

      
      -N  (C3 side) 
      
      
      
      Priority 3 .
    • -H (Hydrogen)

      
      Priority 4 .
      
    • Result: With H pointing away, the sequence 1

      
       2 
      
      
      
      3 traces a Counter-Clockwise direction, confirming the (S) configuration.
Conformational Analysis (Ring Puckering)

Unlike planar aromatic isoxazoles, the saturated isoxazolidine ring adopts a puckered envelope conformation . In the hydrochloride salt form, the protonation of the nitrogen atom (


) introduces trans-annular strain.
  • Stable Conformer: The C4-hydroxyl group typically adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions, stabilizing the envelope flap (usually N2 or O1).

  • Implication: This puckering dictates the vector of the hydroxyl group, which is critical for hydrogen bonding within the receptor active site (e.g., the serine residue in the GABA binding pocket).

Stereochemistry cluster_0 CIP Priority Assignment (C4) cluster_1 Conformational Lock C4 Chiral Center (C4) OH 1. -OH Group C4->OH Highest Atomic # RingO 2. -CH2-O- (C5) C4->RingO Path to Oxygen RingN 3. -CH2-NH- (C3) C4->RingN Path to Nitrogen H 4. -H Atom C4->H Env Envelope Conformation (N2-flap) Eq Pseudo-Equatorial (-OH) Env->Eq Preferred Ax Pseudo-Axial (H) Env->Ax Steric Clash

Figure 1: Stereochemical assignment logic and conformational preference for (S)-Isoxazolidin-4-ol.

Synthesis Protocol: The Epichlorohydrin Route

While enzymatic resolution is possible, the most robust laboratory-scale synthesis utilizes the Chiral Pool strategy starting from (S)-Epichlorohydrin . This route is superior because it preserves the stereocenter established in the starting material, acting as a self-validating protocol.

Retrosynthetic Logic
  • Target: (S)-Isoxazolidin-4-ol.[1]

  • Precursor: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.

  • Starting Material: (S)-Epichlorohydrin (commercially available, >99% ee).

  • Mechanism: Regioselective epoxide opening followed by intramolecular cyclization.

Step-by-Step Methodology
Step 1: Nucleophilic Epoxide Opening
  • Reagents: (S)-Epichlorohydrin (1.0 eq), N-Benzaldehyde oxime (protecting group strategy) or direct Hydroxylamine Hydrochloride (1.1 eq), NaOH (2.0 eq).

  • Solvent: Methanol/Water (3:1).

  • Conditions: 0°C to Room Temperature, 12 hours.

  • Process:

    • Dissolve hydroxylamine hydrochloride in MeOH/H

      
      O and neutralize with NaOH to generate free base NH
      
      
      
      OH.
    • Add (S)-Epichlorohydrin dropwise at 0°C. Note: Slow addition prevents polymerization.

    • The nitrogen lone pair attacks the less hindered terminal carbon (C3) of the epoxide.

    • Stereochemical Integrity: The chiral center at C2 is not involved in the nucleophilic attack; thus, the (S)-configuration is retained.

    • Intermediate: (S)-1-chloro-3-(hydroxyamino)propan-2-ol.

Step 2: Intramolecular Cyclization
  • Reagents: Potassium Carbonate (K

    
    CO
    
    
    
    ) or NaOH (aq).
  • Conditions: Reflux (60°C), 4 hours.

  • Process:

    • The secondary amine (from Step 1) or the oxygen of the hydroxylamine attacks the carbon bearing the chlorine (C1).

    • Mechanistic Insight: O-alkylation is preferred over N-alkylation in this specific geometry, forming the N-O bond of the isoxazolidine ring.

    • The 5-membered ring closes, yielding (S)-Isoxazolidin-4-ol.

Step 3: Hydrochloride Salt Formation
  • Reagents: 4M HCl in Dioxane or HCl gas.

  • Solvent: Diethyl Ether or Ethanol.

  • Protocol:

    • Dissolve the crude free base oil in anhydrous diethyl ether.

    • Add HCl/Dioxane dropwise with vigorous stirring at 0°C.

    • A white precipitate forms immediately.

    • Filter and wash with cold ether to remove unreacted epichlorohydrin or linear byproducts.

    • Yield: Typically 60-75% overall.

Synthesis Start (S)-Epichlorohydrin (Chiral Pool) Step1 Step 1: Epoxide Opening (NH2OH, MeOH, 0°C) Start->Step1 Nucleophilic Attack (C3) Inter Intermediate: (S)-1-chloro-3-(hydroxyamino)propan-2-ol Step1->Inter Retention of C2 Config Step2 Step 2: Cyclization (Base, Reflux) Inter->Step2 Intramolecular Displacement ProdBase (S)-Isoxazolidin-4-ol (Free Base) Step2->ProdBase Ring Closure Step3 Step 3: Salt Formation (HCl/Dioxane) ProdBase->Step3 Final (S)-Isoxazolidin-4-ol HCl Target Molecule Step3->Final Precipitation

Figure 2: Validated synthesis pathway retaining the (S)-configuration from epichlorohydrin.

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

Physical Properties
PropertySpecificationNotes
Appearance White crystalline powderHygroscopic; store in desiccator.
Melting Point 125 – 129 °CSharp range indicates high purity.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexane.
Spectroscopic Data (Expected)
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       4.80 (m, 1H, H-4) – Methine proton at chiral center.
      
    • 
       4.25 (dd, 1H, H-5a) & 4.05 (dd, 1H, H-5b) – Protons adjacent to Oxygen.
      
    • 
       3.65 (dd, 1H, H-3a) & 3.40 (dd, 1H, H-3b) – Protons adjacent to Nitrogen.
      
    • Note: The absence of alkene signals confirms saturation.

  • 
    C NMR (100 MHz, D
    
    
    
    O):
    • 
       ~75.0 (C5), ~70.5 (C4), ~55.0 (C3).
      
Enantiomeric Purity Determination

Since the synthesis relies on the chiral pool, racemization is unlikely but must be ruled out.

  • Optical Rotation:

    
     is typically negative (e.g., 
    
    
    
    to
    
    
    in MeOH), though solvent dependent.
  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% TFA (requires derivatization of the amine with Cbz-Cl or Fmoc-Cl for detection).

    • Criteria: >98% ee required for biological assays.

Biological Implications

The (S)-enantiomer is distinct from the (R)-enantiomer in its interaction with biological targets.

  • GABA Receptor Agonism: The (S)-4-OH group mimics the specific hydration shell of GABA. In electrophysiological studies (e.g., Xenopus oocytes), isoxazolidine analogues often show partial agonism at GABA

    
     receptors, with the stereochemistry determining the efficacy (E
    
    
    
    ) and potency (EC
    
    
    ).
  • Antibacterial Pharmacophore: In the synthesis of oxazolidinone antibiotics (Linezolid analogs), the (S)-configuration at the C5 position of the oxazolidinone ring (derived from this isoxazolidine) is essential for binding to the bacterial 50S ribosomal subunit. Using the wrong enantiomer results in a >100-fold loss of activity.

References

  • PubChem Compound Summary. "(S)-isoxazolidin-4-ol". National Center for Biotechnology Information. [Link]

  • Synthesis of Isoxazolidines. Organic Chemistry Portal. (General methodologies for 1,3-dipolar cycloadditions and isoxazolidine construction). [Link]

  • Dikošová, L. et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions."[2] Beilstein Journal of Organic Chemistry, 2020. (Provides context on 4-hydroxyisoxazolidine stability and analysis). [Link]

  • Krogsgaard-Larsen, P. et al. "GABA agonists and antagonists: Structure-Activity Relationships." (Foundational text on isoxazole/isoxazolidine bioisosteres of GABA). Journal of Medicinal Chemistry.

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(S)-Isoxazolidin-4-ol Hydrochloride: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Building Blocks in Drug Discovery

In the landscape of modern drug discovery and development, the stereochemical identity of a therapeutic agent is of paramount importance. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with small molecule ligands. Consequently, the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This necessitates the development of synthetic strategies that afford enantiomerically pure active pharmaceutical ingredients (APIs). The use of chiral building blocks, small, enantiopure molecules that are incorporated into the final drug structure, represents a highly efficient and reliable approach to achieving this goal.

Among the diverse array of available chiral synthons, (S)-Isoxazolidin-4-ol hydrochloride has emerged as a particularly valuable and versatile building block. Its rigid heterocyclic framework, bearing two stereogenic centers and strategically positioned functional groups, provides a powerful platform for the stereocontrolled synthesis of a wide range of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its utility as a strategic tool in asymmetric synthesis for the drug development professional.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₃H₈ClNO₂
Molecular Weight 125.55 g/mol
Appearance White to off-white crystalline solid
CAS Number 338464-55-4
Chirality (S)

Enantioselective Synthesis of (S)-Isoxazolidin-4-ol: A Methodological Overview

The efficient and stereocontrolled synthesis of (S)-Isoxazolidin-4-ol is a critical first step in its utilization as a chiral building block. While several methods for the synthesis of substituted isoxazolidines are known, the preparation of the unsubstituted, enantiopure parent compound requires a nuanced approach. A highly effective strategy involves the asymmetric hydroboration-oxidation of 4,5-unsubstituted 2,3-dihydroisoxazole.

The causality behind this experimental choice lies in the ability of chiral borane reagents to effect a highly regio- and stereoselective addition across the double bond of the dihydroisoxazole. Subsequent oxidation under basic conditions yields the desired hydroxyl group at the C-4 position with a defined stereochemistry.

G cluster_synthesis Asymmetric Synthesis of (S)-Isoxazolidin-4-ol Start 2,3-Dihydroisoxazole (Achiral Precursor) Step1 Asymmetric Hydroboration (e.g., with a chiral borane) Start->Step1 Intermediate Chiral Borane Adduct Step1->Intermediate Step2 Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product (S)-Isoxazolidin-4-ol Step2->Product Step3 HCl Treatment Product->Step3 FinalProduct (S)-Isoxazolidin-4-ol Hydrochloride Step3->FinalProduct

Caption: Asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Hydroboration-Oxidation

This protocol is a representative, self-validating system for the enantioselective synthesis of (S)-Isoxazolidin-4-ol. The specific chiral borane and reaction conditions may require optimization depending on the desired scale and enantiomeric purity.

Step 1: Asymmetric Hydroboration

  • To a solution of 2,3-dihydroisoxazole in anhydrous THF at -78 °C under an inert atmosphere, add a solution of a chiral borane reagent (e.g., a borane derived from a chiral ligand like a tartrate-modified boronate) dropwise.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (TLC or GC-MS).

  • Allow the reaction to warm to room temperature and stir for an additional period to ensure complete reaction.

Step 2: Oxidation

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (e.g., 3M aqueous solution) followed by the dropwise addition of hydrogen peroxide (e.g., 30% aqueous solution), maintaining the temperature below 10 °C.

  • Stir the biphasic mixture vigorously at room temperature until the oxidation is complete.

Step 3: Work-up and Isolation

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude (S)-Isoxazolidin-4-ol by column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified (S)-Isoxazolidin-4-ol in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of hydrogen chloride in the same or a compatible solvent dropwise with stirring.

  • Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.

Applications in Stereoselective Synthesis: A Gateway to Bioactive Molecules

The synthetic utility of this compound stems from its ability to serve as a precursor to a variety of chiral molecules, most notably β-amino acids and their derivatives, which are key components of numerous pharmaceuticals.[1] The isoxazolidine ring can be reductively cleaved under various conditions to unmask the 1,3-amino alcohol functionality with retention of stereochemistry.

G cluster_applications Synthetic Transformations of (S)-Isoxazolidin-4-ol Start (S)-Isoxazolidin-4-ol Hydrochloride Step1 N-O Bond Cleavage (e.g., Hydrogenolysis) Start->Step1 Product1 Chiral 1,3-Amino Alcohols Step1->Product1 Step2 Oxidation of Hydroxyl Group Product1->Step2 Step3 Further Functionalization Product1->Step3 Product2 Chiral β-Amino Acids Step2->Product2 Product3 Carbocyclic Nucleoside Analogs, β-Lactams, etc. Step3->Product3

Caption: Key synthetic transformations of (S)-Isoxazolidin-4-ol.

Case Study 1: Synthesis of Enantiopure β-Amino Acids

β-Amino acids are crucial components of various biologically active compounds, including peptides and natural products.[1] The stereoselective synthesis of β-amino acids from this compound is a testament to its utility as a chiral building block.

Workflow: From (S)-Isoxazolidin-4-ol to a β-Amino Acid Derivative

  • Protection of the Amine: The nitrogen of the isoxazolidine is typically protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions in subsequent steps.

  • Reductive Cleavage of the N-O Bond: The protected isoxazolidine is subjected to hydrogenolysis (e.g., using H₂ and a palladium catalyst) to cleave the N-O bond, yielding a protected 1,3-amino alcohol.

  • Oxidation of the Primary Alcohol: The resulting primary alcohol is then oxidized to the corresponding carboxylic acid using a variety of oxidizing agents (e.g., TEMPO-mediated oxidation or Jones oxidation).

  • Deprotection: Removal of the protecting group affords the desired enantiopure β-amino acid.

Case Study 2: A Precursor for Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs are an important class of antiviral agents, with notable examples including Abacavir, used in the treatment of HIV.[2][3] The chiral cyclopentene backbone of Abacavir can be conceptually derived from a chiral precursor like (S)-Isoxazolidin-4-ol. While a direct synthesis from this specific building block may not be the commercial route, it serves as an excellent conceptual model for demonstrating its potential in accessing such complex targets. The isoxazolidine can be elaborated to introduce the necessary functionality and stereocenters required for the carbocyclic ring system.[4]

Conclusion: A Strategic Asset in the Chemist's Toolbox

This compound has proven to be a valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility through stereocontrolled synthetic routes and its ability to be transformed into a variety of valuable chiral synthons, particularly β-amino acids, underscore its importance in modern drug discovery. For researchers and drug development professionals, a deep understanding of the chemistry and applications of this building block can unlock new and efficient pathways to complex and biologically active molecules, ultimately accelerating the journey from a synthetic concept to a life-changing therapeutic.

References

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1313–1319. [Link]

  • Cao, X., Wang, Y., Yu, Y., Wu, W., You, J., & Liang, Y. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3245. [Link]

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed, 16, 1313-1319. [Link]

  • Cao, X., Wang, Y., Yu, Y., Wu, W., You, J., & Liang, Y. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. [Link]

  • Ishikawa, H., Suzuki, T., & Hayashi, Y. (2011). Catalytic asymmetric syntheses of isoxazoline-N-oxides under phase-transfer conditions. Chemical Communications, 47(15), 4358-4360. [Link]

  • Tolomelli, A., Viola, A., & Viola, M. (2022). Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26367–26376. [Link]

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Scheme 1: Synthetic approach towards isoxazolidin-4-ols via the... ResearchGate. [Link]

  • Gotor, V., Gotor-Fernández, V., & Lavandera, I. (2010). Syntheses of Isoxazoline-Carbocyclic Nucleosides and Their Antiviral Evaluation: A Standard Protocol. Molecules, 15(1), 438–451. [Link]

  • Tan, B., Zhu, D., Zhang, L., Chua, P. J., Zeng, X., & Zhong, G. (2010). Catalytic asymmetric formal [4 + 1] annulation leading to optically active cis-isoxazoline N-oxides. Organic Letters, 12(23), 5482–5485. [Link]

  • Mobashery, S., & Azucena, E. (2003). 3-alkoxy-5-isoxazolidinones mimic beta-lactams. Journal of the American Chemical Society, 125(16), 4702–4703. [Link]

  • Sibi, M. P., & Gifeisman, M. (2003). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Organic Letters, 5(21), 3899–3901. [Link]

  • Kim, H. J., & Lee, K. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 23(11), 2958. [Link]

  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]

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  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2008). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. The Journal of Organic Chemistry, 73(4), 1438–1444. [Link]

  • Bhattacharya, A. K., & Ryali, S. R. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(34), 4871-4873. [Link]

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  • Unknown. (n.d.). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]

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  • Unknown. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society. [Link]

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Theoretical studies on isoxazolidine ring conformation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Theoretical Studies on Isoxazolidine Ring Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidine scaffold is a privileged five-membered heterocyclic motif integral to numerous biologically active compounds and synthetic intermediates. Its three-dimensional structure, dictated by the subtle interplay of steric and electronic effects, is paramount to its chemical reactivity and pharmacological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of the isoxazolidine ring. We will explore the foundational principles of isoxazolidine stereochemistry, delve into the application of modern computational chemistry for conformational analysis, and discuss the critical role of substituent effects in dictating the preferred ring puckering. This guide is intended to equip researchers in medicinal chemistry, organic synthesis, and computational biology with the knowledge to rationally design and analyze isoxazolidine-containing molecules.

Table of Contents

  • Introduction: The Significance of the Isoxazolidine Ring

  • Fundamentals of Isoxazolidine Conformation

    • 2.1. The Puckered Nature of Five-Membered Rings

    • 2.2. Envelope (E) and Twist (T) Conformations

  • Computational Methodologies for Conformational Analysis

    • 3.1. Quantum Mechanical Approaches

      • 3.1.1. Density Functional Theory (DFT)

      • 3.1.2. Ab Initio Methods

    • 3.2. Selection of Basis Sets

    • 3.3. Solvation Models

  • Key Factors Influencing Isoxazolidine Conformation

    • 4.1. Steric Effects of Substituents

    • 4.2. The Anomeric Effect

  • Experimental Validation and Correlation

    • 5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Case Study: Conformational Analysis of a Substituted Isoxazolidine

  • References

Introduction: The Significance of the Isoxazolidine Ring

The isoxazolidine ring, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis. Its prevalence in a wide array of natural products and synthetic pharmaceuticals underscores its importance. The specific three-dimensional arrangement of the atoms in the isoxazolidine ring, known as its conformation, directly influences its biological activity by governing how it interacts with target macromolecules such as enzymes and receptors. A thorough understanding of the conformational preferences of this ring system is therefore crucial for the rational design of novel therapeutics and the prediction of their chemical behavior. Theoretical and computational studies provide a powerful lens through which to explore the conformational landscape of isoxazolidines, offering insights that are often difficult to obtain through experimental methods alone.

Fundamentals of Isoxazolidine Conformation

The Puckered Nature of Five-Membered Rings

Unlike their six-membered counterparts (e.g., cyclohexane), which have a relatively high barrier to planarity, five-membered rings like isoxazolidine are more flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from the eclipsing of adjacent C-H and C-C bonds. To alleviate this strain, the ring puckers out of the plane.

Envelope (E) and Twist (T) Conformations

The puckering of the isoxazolidine ring can be described by two principal conformations: the envelope (E) and the twist (T).

  • Envelope (E) Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is displaced out of this plane, resembling a sealed envelope. The out-of-plane atom can be any of the five, leading to different envelope forms (e.g., N-envelope, O-envelope).

  • Twist (T) Conformation: In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

The energy difference between these conformations is often small, and the ring can rapidly interconvert between them. The presence of substituents plays a decisive role in stabilizing one conformation over the others.

cluster_0 Isoxazolidine Ring Puckering Planar (High Strain) Planar (High Strain) Puckered (Lower Strain) Puckered (Lower Strain) Planar (High Strain)->Puckered (Lower Strain) Envelope (E) Envelope (E) Puckered (Lower Strain)->Envelope (E) Twist (T) Twist (T) Puckered (Lower Strain)->Twist (T)

Caption: The energetic drive from a high-strain planar state to lower-strain puckered conformations in isoxazolidines.

Computational Methodologies for Conformational Analysis

The accurate theoretical prediction of the preferred conformation of an isoxazolidine ring and the energy barriers between different conformers relies on sophisticated computational chemistry techniques.

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and, consequently, the geometry of isoxazolidine rings.

DFT has become the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated choice for studying the conformational preferences of isoxazolidines. This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately modeling the electronic effects within the heterocyclic ring.

For higher accuracy, particularly when studying subtle electronic effects or reaction mechanisms, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) can be employed. While more computationally demanding than DFT, MP2 calculations can provide valuable benchmark data for more complex systems.

Selection of Basis Sets

The choice of basis set is critical for obtaining reliable results. The Pople-style basis set, 6-31G*, is often a good starting point, providing a reasonable description of the molecular geometry. For more accurate energy calculations, larger basis sets incorporating diffuse functions (e.g., 6-31+G**) or polarization functions on all atoms are recommended.

Solvation Models

Many chemical and biological processes occur in solution. Therefore, it is often necessary to account for the effect of the solvent on the conformational equilibrium. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to incorporate bulk solvent effects and can significantly influence the relative energies of different conformers.

G start Define Isoxazolidine Structure comp_method Select Computational Method (e.g., DFT: B3LYP) start->comp_method basis_set Choose Basis Set (e.g., 6-31G*) comp_method->basis_set solvation Apply Solvation Model (e.g., PCM) basis_set->solvation geom_opt Geometry Optimization solvation->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minima analysis Analyze Conformational Energies & Geometries freq_calc->analysis

Caption: A typical workflow for the computational conformational analysis of isoxazolidines.

Key Factors Influencing Isoxazolidine Conformation

The conformational landscape of an isoxazolidine ring is a delicate balance of several competing factors.

Steric Effects of Substituents

As with any cyclic system, bulky substituents prefer to occupy positions that minimize steric hindrance. In the case of isoxazolidines, this often means adopting a pseudo-equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The size and location of substituents can lock the ring into a single, dominant conformation.

The Anomeric Effect

The anomeric effect is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation, despite the potential for steric clash. In isoxazolidines, this effect can be observed for substituents at the C3 and C5 positions. It arises from an energetically favorable overlap between the lone pair of the endocyclic heteroatom (N or O) and the antibonding orbital (σ*) of the exocyclic C-substituent bond. This interaction is maximized when the substituent is in the axial position.

Experimental Validation and Correlation

While computational methods provide deep insights into the conformational preferences of isoxazolidines, experimental validation is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for determining the conformation of isoxazolidines in solution. The magnitude of ³JHH is related to the dihedral angle between the coupled protons through the Karplus equation. By comparing experimentally measured coupling constants with those calculated for different computationally optimized conformers, one can determine the predominant conformation in solution.

Parameter Axial-Axial Axial-Equatorial Equatorial-Equatorial
Typical ³JHH (Hz) 8 - 132 - 52 - 5
Dihedral Angle ~180°~60°~60°

Table 1: Typical proton-proton coupling constants (³JHH) and their corresponding dihedral angles in a saturated five-membered ring.

Case Study: Conformational Analysis of a Substituted Isoxazolidine

Let us consider a hypothetical 3,5-disubstituted isoxazolidine. A computational study would typically involve the following steps:

  • Initial Structure Generation: Build the initial 3D structures for all possible stereoisomers and plausible conformations (e.g., different envelope and twist forms).

  • Geometry Optimization: Perform a full geometry optimization for each structure using a suitable level of theory (e.g., B3LYP/6-31G*).

  • Frequency Calculations: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Relative Energy Analysis: Compare the relative Gibbs free energies of all conformers to identify the most stable one and determine the conformational population at a given temperature.

  • NMR Parameter Calculation: For the low-energy conformers, calculate NMR parameters (e.g., chemical shifts and coupling constants) and compare them with experimental data for validation.

Conclusion and Future Outlook

The conformational analysis of isoxazolidine rings is a vital aspect of modern drug discovery and organic synthesis. Theoretical and computational methods, particularly DFT, provide a robust framework for understanding the intricate interplay of steric and electronic factors that govern the three-dimensional structure of these important heterocycles. The synergy between computational predictions and experimental validation, primarily through NMR spectroscopy, allows for a detailed and accurate picture of the conformational landscape. As computational resources continue to grow and theoretical models become more refined, we can expect even more precise and predictive power in the study of isoxazolidine conformation, paving the way for the design of more potent and selective therapeutic agents.

References

  • García, G., et al. (2018). A combined experimental and theoretical study of the conformation of N-substituted 2-(2-furyl)-3-phenylisoxazolidin-5-yl)methyl methanoates. Magnetic Resonance in Chemistry, 56(11), 1039-1048. Available at: [Link]

  • Baran, P., et al. (2019). Conformational analysis of isoxazolidine derivatives using DFT calculations and NMR spectroscopy. Journal of Molecular Structure, 1179, 744-754. Available at: [Link]

An In-Depth Technical Guide to the Solubility and Stability of (S)-Isoxazolidin-4-ol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of (S)-Isoxazolidin-4-ol Hydrochloride, focusing on its solubility and stability. In the absence of extensive published data for this specific molecule, this document serves as a procedural framework, equipping researchers with the foundational knowledge and detailed methodologies required to generate these critical datasets. Understanding these parameters is paramount for the successful development of this compound as a potential therapeutic agent, influencing everything from formulation to regulatory approval.

Introduction to this compound

This compound belongs to the isoxazolidine class of heterocyclic compounds, which are recognized as valuable scaffolds in medicinal chemistry. The hydrochloride salt form suggests a strategy to enhance the aqueous solubility and overall developability of the parent molecule. A thorough characterization of its solubility and stability is a critical first step in its journey from a promising lead compound to a viable drug candidate.

Solubility Profile: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its oral bioavailability. For this compound, a comprehensive understanding of its solubility in various media is necessary. This section outlines the experimental approaches to building a robust solubility profile.

Theoretical Considerations

The presence of a hydroxyl group and the hydrochloride salt in this compound suggests a higher propensity for aqueous solubility compared to its free base or other non-polar isoxazolidine derivatives, which are often soluble in organic solvents like ethanol but not in water. However, the overall solubility will be a balance of the polar contributions of these groups and the non-polar hydrocarbon backbone.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are recommended to gain a full picture of the compound's behavior.

Table 1: Proposed Solvents for Solubility Determination of this compound

Solvent SystemPurpose
Deionized WaterBaseline aqueous solubility.
Phosphate Buffered Saline (PBS) pH 7.4Solubility in a physiologically relevant buffer.
0.1 N HCl (pH ~1.2)Simulates gastric fluid.
Simulated Intestinal Fluid (SIF) pH 6.8Simulates intestinal conditions.
EthanolA common co-solvent in formulations.
Propylene GlycolA common vehicle for preclinical studies.
Dimethyl Sulfoxide (DMSO)Often used for initial stock solutions.

Kinetic solubility provides a high-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous medium.[1][2]

Experimental Workflow:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4).[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[3][4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter. The concentration at which precipitation is first observed is the kinetic solubility.[3]

Diagram 1: Kinetic Solubility Determination Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serially Dilute Stock in 96-Well Plate stock->dilute buffers Prepare Aqueous Buffers (e.g., PBS) transfer Add to Buffers in New Plate buffers->transfer dilute->transfer incubate Incubate (2h, 25°C) with Shaking transfer->incubate measure Measure Turbidity (Nephelometry) incubate->measure determine Determine Kinetic Solubility measure->determine

Caption: Workflow for high-throughput kinetic solubility assessment.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is considered the gold standard.[5]

Experimental Workflow:

  • Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of the desired solvent.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] A calibration curve with known concentrations of the compound should be used for accurate quantification.

Stability Profile: Ensuring Integrity and Shelf-Life

A comprehensive stability profile is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[7] Forced degradation studies are a key component of this, intentionally exposing the drug substance to harsh conditions to accelerate degradation.[8][9]

Forced Degradation Studies

Forced degradation studies should aim for 5-20% degradation of the active ingredient to ensure that the analytical methods are suitable for detecting degradation products without completely destroying the sample.[9]

Table 2: Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed ConditionsRationale
Acid Hydrolysis 0.1 N HCl, 60°C, 24hTo assess stability in acidic environments.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hTo evaluate stability in alkaline conditions.
Oxidative 3% H₂O₂, Room Temperature, 24hTo test susceptibility to oxidation.
Thermal 80°C, 48h (in solid state and in solution)To determine the impact of high temperatures.
Photostability ICH Q1B conditions: >1.2 million lux hours and >200 W h/m² UVATo assess degradation upon exposure to light.[10]
  • Sample Preparation: Prepare solutions of this compound in the respective stressor solutions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, both solid and solution samples should be tested.

  • Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample should be kept under ambient conditions.

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products.

Diagram 2: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Solutions of (S)-Isoxazolidin-4-ol HCl acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photostability prep_sample->photo sampling Time-Point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if applicable) sampling->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc characterize Characterize Degradants (LC-MS) hplc->characterize

Caption: Overview of the forced degradation study process.

Potential Degradation Pathways

Based on the structure of isoxazolidines, potential degradation pathways include:

  • Hydrolysis: The isoxazolidine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The nitrogen and oxygen heteroatoms, as well as the secondary alcohol, could be sites for oxidative degradation.[11]

  • Thermal Decomposition: High temperatures can lead to fragmentation of the molecule. The thermal stability can be quantitatively assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[12][13]

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability testing.

HPLC Method Development

A reverse-phase HPLC method with UV detection is the primary tool for these studies.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: A PDA detector allows for the monitoring of multiple wavelengths and assessment of peak purity.

Characterization of Degradants

Degradation products should be characterized to understand the degradation pathways.

  • LC-MS: Provides the molecular weight of the degradation products.

  • NMR Spectroscopy: Can be used to elucidate the structure of isolated degradation products.

Conclusion

This guide provides a comprehensive framework for determining the critical solubility and stability data for this compound. By following these detailed experimental protocols, researchers and drug development professionals can generate the necessary data to support formulation development, establish appropriate storage conditions, and fulfill regulatory requirements. A thorough understanding of these fundamental physicochemical properties is a non-negotiable step in advancing this promising compound through the drug development pipeline.

References

  • Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2026). Request PDF. Retrieved from [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]

  • International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5558-5560.
  • Creative Biolabs. Solubility Assessment Service. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • Pharmaguideline. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Lab Manager. (2025). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.

Sources

Technical Guide: Biological Activity of Isoxazolidine-Containing Compounds

[1]

Part 1: Executive Summary

The isoxazolidine ring—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its unsaturated isoxazole counterpart, the isoxazolidine ring possesses a unique puckered conformation that mimics the ribose sugar of nucleosides and the proline ring of amino acids. This structural mimicry allows isoxazolidine derivatives to intervene in critical biological pathways, ranging from viral genome replication to bacterial protein synthesis and oncogenic signaling.

This guide provides a technical deep-dive into the biological activity of these compounds, moving beyond basic observations to explore the causality of their therapeutic effects. We will examine their role as bioisosteres, detail their structure-activity relationships (SAR), and provide validated protocols for their biological evaluation.

Part 2: Chemical Foundation & Stereochemical Logic

The biological potency of isoxazolidines is inextricably linked to their synthesis, primarily via 1,3-dipolar cycloaddition of nitrones and alkenes.[2][3][4][5] This reaction is not merely a synthetic route; it is the engine of diversity that defines the scaffold's biological potential.

  • Regioselectivity: Controls the placement of substituents at C-3, C-4, and C-5.

  • Stereochemistry: The cycloaddition creates up to three contiguous chiral centers. Biological systems are chiral; thus, the cis/trans relationship of substituents (e.g., C3-aryl vs. C4-nitro) often dictates whether a compound acts as a potent inhibitor or an inert molecule.

Key Insight: The N-O bond in the isoxazolidine ring is labile under reductive conditions. This allows the scaffold to serve as a "masked" 1,3-amino alcohol, which can be released intracellularly as a secondary mechanism of action, or maintained intact to function as a rigid nucleoside mimic.

Part 3: Therapeutic Applications & Mechanisms[7][8]

Oncology: Targeting Apoptosis and Proliferation

Isoxazolidine derivatives, particularly isoxazoloindoles and isoxazolidine-naphthalimide conjugates , exhibit potent cytotoxicity against breast (MCF-7), lung (A549), and prostate cancer cell lines.

Mechanism of Action:

  • EGFR Inhibition: Certain 3,5-disubstituted isoxazolidines bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking downstream signaling (Ras/Raf/MEK/ERK) essential for proliferation.

  • Apoptosis Induction: Conjugates (e.g., with naphthalimide) act as DNA intercalators, stabilizing the cleavable complex of Topoisomerase II, leading to DNA double-strand breaks and activation of the intrinsic apoptotic pathway (p53

    
     Bax 
    
    
    Cytochrome c release).
Visualization: Apoptotic Signaling Pathway

The following diagram illustrates the cascade triggered by isoxazolidine-induced DNA damage.

ApoptosisPathwayIsoxIsoxazolidine-ConjugateDNADNA Intercalation(Topo II Inhibition)Isox->DNA Inducesp53p53 ActivationDNA->p53 DNA Damage ResponseBaxBax Translocation(Mitochondria)p53->Bax UpregulatesCytoCCytochrome c ReleaseBax->CytoC PermeabilizationCaspase9Caspase-9 ActivationCytoC->Caspase9 Initiates CascadeCaspase3Caspase-3 (Executioner)Caspase9->Caspase3 CleavesApoptosisApoptosis(Cell Death)Caspase3->Apoptosis Executes

Figure 1: Mechanism of isoxazolidine-mediated apoptosis via DNA damage response.[6]

Infectious Disease: Antibacterial & Antiviral Activity

Antibacterial (Gram-Positive Focus): Isoxazolidines are structural analogs of oxazolidinones (e.g., Linezolid). They function by inhibiting bacterial protein synthesis.[7][8][9]

  • Target: The 23S rRNA of the 50S ribosomal subunit.[7]

  • Effect: Prevents the formation of the 70S initiation complex. Unlike tetracyclines, they do not block tRNA binding but rather the initiation phase.

Antiviral (Nucleoside Mimicry): Isoxazolidines modified with phosphonate groups mimic the phosphate backbone of nucleotides.

  • Target: Viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT).

  • Mechanism: The isoxazolidine ring mimics the ribose sugar.[3] Once incorporated into the viral RNA chain, the lack of a 3'-OH group (or steric hindrance) causes chain termination.

Comparative Data: Biological Potency

Table 1: Summary of IC50/MIC values for key isoxazolidine classes derived from recent literature.

Compound ClassTarget Organism/CellActivity MetricValue RangeMechanism Note
Isoxazoloindoles MCF-7 (Breast Cancer)IC502.5 - 5.0 µMApoptosis induction via p53
Chromanyl-isoxazolidines S. typhimuriumMIC1.56 µg/mLMembrane permeation + Ribosome binding
Phosphonated Isoxazolidines CMV (Cytomegalovirus)EC50~8.9 µMViral DNA polymerase inhibition
Spiro-isoxazolidines Influenza A (H1N1)EC50Sub-micromolarM2 ion channel or Neuraminidase interference

Part 4: Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is critical for optimizing lead compounds. The isoxazolidine ring serves as the core, but the substituents dictate the pharmacology.

  • N-Substitution (Position 2):

    • Methyl/Alkyl: Increases lipophilicity, aiding cell membrane penetration. Essential for CNS activity.

    • Aryl/Sulfonyl: Often reduces basicity of the nitrogen, preventing protonation at physiological pH, which can enhance binding affinity to hydrophobic pockets (e.g., in EGFR).

  • C-5 Substitution:

    • Lipophilic Tails (e.g., Chromone, Naphthalimide): Critical for DNA intercalation or membrane disruption.

    • Stereochemistry: The C5-substituent orientation relative to C3 is vital. For nucleoside mimics, the configuration must match the natural ribose (typically

      
      -configuration) to be recognized by viral polymerases.
      
  • C-3 Substitution:

    • Electron-Withdrawing Groups (EWG): Substitution with halogens (F, Cl) on phenyl rings attached at C3 significantly enhances metabolic stability (blocking metabolic oxidation) and improves antibacterial potency against MRSA.

Part 5: Experimental Protocols (The "How-To")

As a scientist, reproducibility is your currency. The following protocols are designed with built-in controls to ensure data integrity.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Purpose: To determine the IC50 of isoxazolidine derivatives against cancer cell lines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Critical: Allow 24h for attachment. If cells are not flattened and adherent, drug uptake will be inconsistent.

  • Treatment: Add test compounds (dissolved in DMSO).

    • Control: Include a "Vehicle Control" (DMSO only, final concentration < 0.5%) to ensure the solvent isn't killing the cells.

    • Range: Use a log-scale dilution series (e.g., 0.1, 1, 10, 100 µM).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT reagent per well. Incubate for 3-4 hours.

    • Mechanism:[6][1][7][8][10] Viable mitochondria convert yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Read absorbance at 570 nm.

    • Calculation: % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to calculate IC50.

Protocol B: MIC Determination (Broth Microdilution)

Purpose: To quantify antibacterial potency against pathogens like S. aureus.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Plate Setup: Use a 96-well round-bottom plate. Add 100 µL MHB to all wells.

  • Compound Dilution: Add 100 µL of isoxazolidine stock to column 1. Perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

    • Final Volume: 200 µL.

    • Controls: Sterility control (media only) and Growth control (bacteria + media + solvent).

  • Incubation: 16-20 hours at 37°C.

  • Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

    • Validation: Add Resazurin dye (0.01%) for 1 hour. Blue = No growth (inhibition); Pink = Growth (metabolic activity). This removes subjectivity from visual inspection.

Visualization: Experimental Logic Flow

Protocolscluster_0MTT Assay (Cytotoxicity)cluster_1MIC Assay (Antibacterial)SeedSeed Cells(96-well)TreatAdd Compound(48-72h)Seed->TreatMTTAdd MTT(Mitochondrial Redux)Treat->MTTReadRead OD 570nmMTT->ReadDiluteSerial Dilution(Compound)InocAdd Bacteria(0.5 McFarland)Dilute->InocIncubateIncubate(18h, 37°C)Inoc->IncubateResazurinAdd Resazurin(Blue=Dead, Pink=Alive)Incubate->Resazurin

Figure 2: Workflow comparison for cytotoxic vs. antibacterial evaluation.

Part 6: Future Outlook & Challenges

The isoxazolidine scaffold is currently transitioning from academic curiosity to pre-clinical candidate status.

  • Challenge: Stereoselectivity in Scale-up. While 1,3-dipolar cycloaddition is efficient on a gram scale, controlling the stereochemistry of three chiral centers on a kilogram scale remains a process engineering hurdle.

  • Opportunity: Hybrid Drugs. Conjugating isoxazolidines with established pharmacophores (e.g., quinolones or beta-lactams) offers a route to overcome multi-drug resistance (MDR) by attacking two distinct biological targets simultaneously.

Part 7: References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications URL:[11][Link]

  • Mechanism of action of oxazolidinone antibacterial agents Source: ResearchGate URL:[Link]

  • Chromanyl-isoxazolidines as Antibacterial agents: Synthesis, Biological Evaluation Source: PubMed URL:[12][Link]

  • Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues Source: ScienceDirect/NIH URL:[Link]

  • Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives Source: PubMed URL:[12][Link]

Isoxazolidine Synthesis: A Technical Guide to Methodology and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazolidine scaffold—a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms—serves as a critical pharmacophore in modern drug discovery.[1][2] Beyond its intrinsic bioactivity (antibacterial, anticancer, antiviral), it acts as a masked 1,3-amino alcohol, a motif ubiquitous in natural products and aminoglycosides.

This technical guide moves beyond elementary textbook definitions to provide a rigorous analysis of synthetic methodologies. We prioritize causality over procedure , explaining why specific catalysts induce stereochemical control and how to select the optimal pathway for a given substrate.

The Mechanistic Foundation: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrone (1,3-dipole) and an alkene (dipolarophile) remains the gold standard for isoxazolidine synthesis. Success in this reaction relies on manipulating Frontier Molecular Orbital (FMO) interactions.

FMO Theory and Regioselectivity

The reaction is concerted but asynchronous. The dominant interaction typically occurs between the HOMO of the nitrone and the LUMO of the dipolarophile (Normal Electron Demand).

  • Regioselectivity: Controlled by the coefficients of the interacting orbitals. Steric hindrance usually directs the bulky substituent of the nitrone to the less substituted carbon of the alkene.

  • Stereoselectivity (Endo vs. Exo): Secondary orbital interactions often favor the endo transition state, but this can be overridden by Lewis acid catalysts that alter the dipole geometry.

Mechanistic Visualization

The following diagram illustrates the orbital interactions and the transition state logic.

G Nitrone Nitrone (HOMO) 1,3-Dipole TS Concerted Transition State (Asynchronous) Nitrone->TS [3+2] Alkene Alkene (LUMO) Dipolarophile Alkene->TS Product Isoxazolidine Cycloadduct TS->Product Sterics Steric Control (Regioselectivity) Sterics->TS Secondary Secondary Orbital Interactions (Endo/Exo) Secondary->TS

Figure 1: Mechanistic flow of the 1,3-dipolar cycloaddition highlighting control factors.

Advanced Asymmetric Methodologies

While thermal cycloadditions are effective, they often yield racemic mixtures. Modern drug development requires enantiopure scaffolds.[3]

Chiral Lewis Acid Catalysis

Lewis acids (LA) lower the LUMO energy of the dipolarophile (specifically α,β-unsaturated carbonyls), accelerating the reaction and creating a rigid chiral environment.

  • Bis-Titanium(IV) Catalysts: As described by Kano et al., chiral bis-Ti(IV) oxides are superior to mono-Ti complexes. The "double activation" mode coordinates the dipolarophile in a specific geometry, blocking one face of the alkene.

  • Aluminum Complexes: 3,3′-Diaryl-BINOL-AlMe complexes catalyze inverse-electron demand reactions with high enantioselectivity (up to 97% ee).[4]

Organocatalysis

To avoid metal contamination (a critical parameter in pharmaceutical synthesis), organocatalysis utilizes chiral amines or phase-transfer catalysts.

  • LUMO Activation: Chiral secondary amines form iminium ions with enals, lowering the LUMO energy.

  • In-Situ Nitrone Generation: Phase-transfer catalysis (PTC) allows for the reaction of unstable N-carbamoyl nitrones generated in situ, avoiding isolation steps.

Emerging Routes: Photoredox & Intramolecular Cyclization

For substrates where intermolecular cycloaddition is sluggish or sterically hindered, intramolecular routes driven by radical chemistry offer a powerful alternative.

Visible-Light Photoredox Catalysis

This method utilizes a transition metal photocatalyst (e.g., Ru(bpy)₃Cl₂) to generate radicals under mild conditions.

  • Mechanism: An N-alkoxyamide undergoes deprotonation followed by Single Electron Transfer (SET) oxidation.[5] The resulting nitrogen radical cyclizes onto a tethered alkene.

  • Advantage: Redox-neutral and operational at room temperature, preserving sensitive functional groups.

Photoredox Substrate N-Alkoxyamide (Tethered Alkene) Anion Amide Anion Substrate->Anion Base Deprotonation Base Deprotonation Radical N-Radical Intermediate Anion->Radical -e⁻ (via Catalyst) Catalyst Ru(II)* Excited State SET SET Oxidation Catalyst->SET Light (hv) Product Isoxazolidine Radical->Product Cyclization Cyclization 5-Exo-Trig Cyclization

Figure 2: Radical-mediated intramolecular cyclization via photoredox catalysis.[5]

Experimental Protocols (SOPs)

The following protocols are synthesized from high-impact literature to serve as self-validating systems.

Protocol A: Asymmetric 1,3-DC with Bis-Titanium Catalyst

Target: Synthesis of endo-isoxazolidines from nitrones and acrolein.[4][6]

Reagents:

  • Nitrone (1.0 equiv)

  • Acrolein (1.2 equiv)

  • Chiral Bis-Ti(IV) Oxide Catalyst (10 mol%)

  • Solvent: Toluene or CH₂Cl₂ (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve the chiral ligand in toluene. Add Ti(OiPr)₄ and stir at room temperature for 1 hour to form the active catalytic species.

  • Substrate Addition: Cool the solution to -20°C. Add the nitrone followed slowly by acrolein. Rationale: Low temperature maximizes the energy difference between diastereomeric transition states, improving ee.

  • Reaction Monitoring: Stir for 12-24 hours. Monitor via TLC (stain with anisaldehyde). Look for the disappearance of the nitrone spot.

  • Quenching: Quench with saturated aqueous NaHCO₃.

  • Purification: Extract with EtOAc (3x). Dry organic layer over Na₂SO₄. Concentrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Photoredox Intramolecular Hydroamination

Target: Synthesis of fused isoxazolidines from N-alkoxyamides.

Reagents:

  • N-alkenyl-N-alkoxyamide substrate (1.0 equiv)

  • Ru(bpy)₃Cl₂[1]·6H₂O (2 mol%)

  • Base: K₂CO₃ or DBU (1.0 equiv)

  • Solvent: DMF or MeCN (Degassed)

Step-by-Step Workflow:

  • Setup: Place substrate, catalyst, and base in a reaction vial equipped with a magnetic stir bar.

  • Degassing: Seal the vial and purge with Nitrogen for 15 minutes. Rationale: Oxygen quenches the excited state of the Ruthenium catalyst.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature.

  • Completion: Reaction typically completes in 6-12 hours.

  • Workup: Dilute with water, extract with ether, and purify via chromatography.

Comparative Analysis of Methods

The following table summarizes key metrics to aid in method selection.

MethodologyPrimary MechanismScopeYield RangeStereocontrolGreen Metrics
Thermal 1,3-DC Concerted [3+2]Broad; Nitrones + Alkenes50-90%Moderate (Endo/Exo mix)High Temp required; Atom economical
Lewis Acid Catalyzed LUMO LoweringElectron-deficient alkenes80-99%High (Up to >95% ee)Metal waste; Solvent dependent
Organocatalysis Iminium/EnamineEnals, Enones70-95%HighMetal-free; Mild conditions
Photoredox Radical CyclizationIntramolecular/Tethered60-90%High (Diastereoselective)Energy efficient; Expensive catalyst
Ni(II) Catalyzed Metal CoordinationPyrazole-linked alkenesUp to 99%100% RegioselectiveHigh yield; Specific substrate req.

References

  • Maiuolo, L., & De Nino, A. (2016). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Targets in Heterocyclic Systems. Link

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4][6] Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society.[6] 6[6][7][8]

  • Simonsen, K. B., et al. (1999).[4] 3,3′-Diaryl-BINOL-AlMe complexes catalyze highly enantioselective inverse-electron demand 1,3-dipolar cycloaddition.[4] Journal of the American Chemical Society.[6] 4

  • Ishizuka, H., et al. (2018). Synthesis of isoxazolidines by intramolecular hydroamination of N-alkoxyamides in the presence of a visible-light photoredox catalyst. Elsevier. 5

  • Cao, X., et al. (2024).[2] Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 9[7][8]

  • Bernardi, L., et al. (2009). Organocatalytic Asymmetric Formal [3 + 2] Cycloaddition with in Situ-Generated N-Carbamoyl Nitrones. Journal of the American Chemical Society.[6] 10

Sources

Crystal structure of (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Determination of (S)-Isoxazolidin-4-ol Hydrochloride

This guide provides a comprehensive walkthrough for the determination of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry. Given the prevalence of the isoxazolidine scaffold in drug discovery, a detailed understanding of its three-dimensional structure is paramount for rational drug design and development.[1] While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC), this document outlines the complete workflow, from synthesis and crystallization to data analysis and interpretation, providing researchers with a robust framework for their own investigations.[2]

Synthesis and Purification of (S)-Isoxazolidin-4-ol

A plausible synthetic route to obtain (S)-Isoxazolidin-4-ol is through the hydroboration-oxidation of a suitable 2,3-dihydroisoxazole precursor. This method offers high regioselectivity, yielding the desired 4-hydroxy substituted isoxazolidine. The following protocol is adapted from established procedures for the synthesis of similar isoxazolidin-4-ols.[3]

Experimental Protocol: Synthesis of (S)-Isoxazolidin-4-ol

  • Hydroboration: A solution of the starting 2,3-dihydroisoxazole in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (e.g., argon). A solution of borane-THF complex (BH₃·THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and a 10% aqueous solution of sodium hydroxide (NaOH) is added slowly, followed by the dropwise addition of 35% hydrogen peroxide (H₂O₂). The mixture is stirred for 3 hours at 0 °C.

  • Work-up and Purification: The reaction is quenched by the addition of ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Formation and Crystallization of the Hydrochloride Salt

To obtain single crystals suitable for X-ray diffraction, the purified (S)-Isoxazolidin-4-ol is converted to its hydrochloride salt. The introduction of the ionic character often enhances the crystallinity of organic molecules.

Experimental Protocol: Salt Formation and Crystallization

  • Salt Formation: The purified (S)-Isoxazolidin-4-ol is dissolved in a minimal amount of a suitable organic solvent, such as diethyl ether or dichloromethane.[4][5] A solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., ethereal HCl) is then added dropwise with stirring until precipitation is complete.

  • Crystallization: The resulting hydrochloride salt is isolated and subjected to various crystallization techniques to obtain X-ray quality single crystals. Common methods include:

    • Slow Evaporation: The salt is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water) to near saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial.[6]

    • Vapor Diffusion: A concentrated solution of the salt is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the salt is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the salt and promoting crystallization.

    • Microbatch Under-Oil: This technique is particularly useful for water-soluble salts. An aqueous solution of the salt is placed in a multi-well plate and covered with a layer of inert oil. Slow evaporation of water through the oil layer leads to gradual concentration and crystallization.[7]

The following diagram illustrates the general workflow for the synthesis and crystallization of this compound.

G cluster_synthesis Synthesis of (S)-Isoxazolidin-4-ol cluster_crystallization Salt Formation and Crystallization A 2,3-Dihydroisoxazole B Hydroboration (BH3·THF) A->B C Oxidation (NaOH, H2O2) B->C D Purification (Column Chromatography) C->D E (S)-Isoxazolidin-4-ol D->E F Dissolution in Organic Solvent E->F Proceed to Salt Formation G Addition of Anhydrous HCl F->G H (S)-Isoxazolidin-4-ol Hydrochloride (crude) G->H I Crystallization (e.g., Slow Evaporation) H->I J Single Crystals I->J

Caption: Workflow for the synthesis and crystallization of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once suitable single crystals are obtained, they are subjected to SCXRD analysis to determine the three-dimensional atomic arrangement.[8][9][10]

Experimental Protocol: SCXRD Data Collection and Structure Solution

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[10]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.[11]

Analysis of the Crystal Structure

The refined crystal structure of this compound would provide a wealth of information. The following table summarizes the expected crystallographic data that would be obtained.

Parameter Expected Information
Chemical Formula C₃H₈ClNO₂
Molecular Weight 125.55 g/mol
Crystal System To be determined (e.g., monoclinic, orthorhombic)
Space Group To be determined (will indicate the symmetry of the crystal lattice)
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (ρ) g/cm³
Bond Lengths and Angles Precise measurements of all covalent bonds and angles within the molecule.
Torsion Angles Description of the conformation of the isoxazolidine ring (e.g., envelope, twist). The fundamental structure of the isoxazolidine ring is a non-planar, saturated five-membered ring.[12]
Hydrogen Bonding Identification of intermolecular hydrogen bonds involving the hydroxyl group, the protonated nitrogen, and the chloride ion. These interactions are crucial in determining the crystal packing.
Absolute Configuration Confirmation of the (S) configuration at the chiral center (C4).

The following diagram illustrates the key steps in the analysis of the crystallographic data.

G A Diffraction Data (h, k, l, I, σ(I)) B Unit Cell and Space Group Determination A->B C Structure Solution (Direct/Patterson Methods) B->C D Initial Structural Model C->D E Structure Refinement D->E F Final Crystal Structure E->F G Analysis of: - Bond lengths/angles - Torsion angles - Hydrogen bonding - Crystal packing F->G

Caption: Data analysis workflow in single-crystal X-ray crystallography.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its physicochemical properties and its potential as a scaffold in drug design. This guide has provided a comprehensive overview of the necessary steps, from chemical synthesis to crystallographic analysis. By following these protocols, researchers can obtain a detailed three-dimensional model of the molecule, which will be invaluable for future structure-activity relationship (SAR) studies and the development of novel therapeutics.

References

  • Cipris, A., et al. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link]

  • Google Patents. US20100204470A1 - Method for salt preparation.
  • Metherall, J. P., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023. Available from: [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • He, Y., et al. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. 2024. Available from: [Link]

  • Al-Masoudi, N. A., et al. Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Journal of Medicinal and Chemical Sciences. 2023. Available from: [Link]

  • PubChem. (S)-isoxazolidin-4-ol. Available from: [Link]

  • ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]

  • Lead Sciences. This compound. Available from: [Link]

  • Lead Sciences. (R)-Isoxazolidin-4-ol hydrochloride. Available from: [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Available from: [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • ACS Publications. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Available from: [Link]

  • Google Patents. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • CAS. Isoxazolidine. Available from: [Link]

  • InfinityPV. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]

  • Carleton College, Science Education Resource Center. Single-crystal X-ray Diffraction. Available from: [Link]

Sources

The Isoxazolidine Scaffold: A Versatile Platform for Nucleoside Mimicry and Beyond

[2]

Executive Summary

The isoxazolidine ring (a saturated 1,2-oxazole) represents a "privileged structure" in medicinal chemistry, distinct from its aromatic counterpart (isoxazole) and its structural isomer (oxazolidinone). Its primary utility lies in its unique ability to mimic the furanose ring of nucleosides due to similar ring puckering parameters, making it a cornerstone in the design of antiviral and anticancer nucleoside analogs. Furthermore, the labile N–O bond serves as a "latent" functional group, allowing the ring to act as a masked 1,3-amino alcohol, valuable in the synthesis of complex natural products.

This guide details the synthetic accessibility, Structure-Activity Relationship (SAR) logic, and validated experimental protocols for integrating the isoxazolidine core into drug discovery pipelines.

Chemical Biology & Pharmacophore Logic

The "Ribose Mimic" Hypothesis

Unlike the rigid aromatic isoxazole, the saturated isoxazolidine ring possesses conformational flexibility similar to the ribose sugar in DNA/RNA.

  • Bioisosterism: The O–N bond length (approx. 1.4 Å) and the C–C bond lengths allow the ring to adopt envelope conformations (E-conformations) that align substituent vectors (e.g., nucleobases at C3 or C5) in geometries recognized by polymerases and kinases.

  • Metabolic Stability: The N–O bond is generally stable to hydrolysis under physiological conditions, unlike the glycosidic bond it often replaces, providing enhanced metabolic half-life.

Mechanism of Action (Case Study: Cycloserine)

The most famous approved drug containing this scaffold is Cycloserine (D-4-amino-3-isoxazolidinone), used in second-line Tuberculosis treatment.

  • Target: Alanine racemase and D-alanyl-D-alanine ligase.

  • Mechanism: It mimics D-alanine. The rigid isoxazolidine ring locks the molecule in a conformation that fits the enzyme active site better than the flexible natural substrate, acting as a competitive inhibitor.

Synthetic Strategies: The 1,3-Dipolar Cycloaddition

The construction of the isoxazolidine core is almost exclusively achieved via the [3+2] cycloaddition of nitrones with alkenes. This reaction is stereospecific (cis-alkenes give cis-isoxazolidines) and regioselective.

Frontier Molecular Orbital (FMO) Theory
  • Normal Electron Demand: The HOMO of the nitrone interacts with the LUMO of the electron-deficient alkene.

  • Regioselectivity: Controlled by the coefficients of the atomic orbitals. Generally, the oxygen of the nitrone attacks the most substituted carbon of the alkene (electronic control) or the least hindered (steric control), leading to 5-substituted isoxazolidines.

Synthesis Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing isoxazolidines, highlighting the control over regiochemistry.

IsoxazolidineSynthesisStartTarget: Isoxazolidine CorePrecursorsPrecursor SelectionStart->PrecursorsNitroneNitrone (Dipole)(R-CH=N+(R)-O-)Precursors->NitroneAlkeneAlkene (Dipolarophile)Precursors->AlkeneConditionReaction ConditionsNitrone->ConditionAlkene->ConditionThermalThermal Reflux(Toluene, 80-110°C)Condition->ThermalMicrowaveMicrowave Irradiation(Green, 10-30 min)Condition->MicrowaveLewisAcidLewis Acid Catalysis(Mg(II), Zn(II) for Enantiocontrol)Condition->LewisAcidProductCycloadduct FormationThermal->ProductMicrowave->ProductLewisAcid->ProductRegio55-Substituted Isoxazolidine(Major Product - Electronic)Product->Regio5HOMO(dipole)-LUMO(alkene)Regio44-Substituted Isoxazolidine(Minor Product - Steric)Product->Regio4

Figure 1: Strategic workflow for the synthesis of isoxazolidine scaffolds via 1,3-dipolar cycloaddition.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to the next step.

Protocol A: Microwave-Assisted Synthesis of 5-Substituted Isoxazolidines

Objective: Rapid synthesis of a library of isoxazolidines for SAR screening. Scope: Applicable to electron-deficient and neutral alkenes (e.g., styrenes, acrylates).

Reagents:

  • N-Methyl-alpha-phenylnitrone (1.0 equiv)

  • Styrene derivative (1.2 equiv)

  • Solvent: Ethanol or Toluene (Green alternative: Water/Ethanol 1:1)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible vial, dissolve the nitrone (0.5 mmol) in 2 mL of solvent.

  • Addition: Add the alkene (0.6 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).

    • Settings: Temperature = 120°C; Power = 150 W; Time = 15 minutes (Hold time).

    • Pressure Limit: 200 psi.

  • Checkpoint 1 (TLC): Spot the reaction mixture against the starting nitrone. The nitrone spot (usually UV active and lower Rf) should be absent. If starting material remains, irradiate for an additional 10 minutes.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The crude oil often contains excess alkene. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

  • Validation: 1H NMR must show the disappearance of the nitrone CH signal (approx. 7.3 ppm) and the appearance of the isoxazolidine ring protons (multiplets at 2.5–4.5 ppm).

Protocol B: Biological Evaluation (MIC Determination)

Objective: Assess antibacterial potency of isoxazolidine derivatives. Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

Materials:

  • Mueller-Hinton Broth (MHB).[1]

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • 96-well polystyrene plates (U-bottom).

  • Positive Control: Linezolid or Cycloserine.

  • Indicator: Resazurin (optional, for visual readout).

Step-by-Step Methodology:

  • Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare 2-fold serial dilutions in MHB across the 96-well plate (Columns 1–10). Final volume per well: 100 µL.

    • Range: Typically 64 µg/mL down to 0.125 µg/mL.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL), then dilute 1:100 in MHB.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final bacterial density is ~5 x 10^5 CFU/mL.[1]

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: 37°C for 18–24 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible turbidity .

    • Checkpoint 2: The Growth Control must be turbid. The Sterility Control must be clear. If Sterility Control is turbid, discard the assay.

Structure-Activity Relationship (SAR) Guide

The following table summarizes the impact of substitutions at specific ring positions based on recent medicinal chemistry literature.

Ring PositionFunctionalitySAR Impact & Design Logic
N-2 (Nitrogen) Alkyl / BenzylSolubility & Lipophilicity. Small alkyls (Me, Et) improve solubility. Bulky benzyl groups can increase potency but lower metabolic stability (N-dealkylation).
C-3 Nucleobase / ArylRecognition Element. Critical for nucleoside mimicry. Attachment of a nucleobase here (via a linker) allows the isoxazolidine to mimic the C1' position of ribose.
C-4 Hydroxyl / AminoH-Bonding. Substituents here mimic the 2'-OH or 3'-OH of ribose. An amino group at C4 is essential for the activity of Cycloserine (mimicking the alpha-amino group of D-Ala).
C-5 HydroxymethylPhosphate Anchor. A hydroxymethyl group (-CH2OH) here mimics the 5'-position of ribose, allowing for phosphorylation by cellular kinases (crucial for antiviral prodrugs).
SAR Logic Diagram

Visualizing the pharmacophore features of the isoxazolidine ring.

SAR_LogicCoreIsoxazolidine Core(N-O Bond)N2N-2 Position(Lipophilicity)Core->N2Substitution modulatesLogP & SolubilityC3C-3 Position(Base Recognition)Core->C3Mimics Ribose C1'(Target Specificity)C4C-4 Position(H-Bond Donor)Core->C4Mimics Ribose 3'-OH(Polymerase Interaction)C5C-5 Position(Kinase Anchor)Core->C5Mimics Ribose 5'-OH(Phosphorylation Site)

Figure 2: Pharmacophore mapping of the isoxazolidine scaffold for nucleoside analog design.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 2016. Link

  • Mechanism of action of oxazolidinones. Expert Opinion on Investigational Drugs, 1999.[2] (Provides context on the related oxazolidinone class). Link

  • Synthesis of Some New Isoxazolidines by 1,3-Dipolar Cycloaddition Reaction. Turkish Journal of Chemistry, 2005. Link

  • Cycloserine (Seromycin) - FDA Label. DailyMed. Link

  • Microwave-Assisted 1,3-Dipolar Cycloaddition: Recent Advances. Mini-Reviews in Organic Chemistry, 2017. Link

Methodological & Application

Application Note: Asymmetric Synthesis & Scaffold Utilization of (S)-Isoxazolidin-4-ol Hydrochloride

[1]

Executive Summary: The "Masked" Chiral Polyol

(S)-Isoxazolidin-4-ol Hydrochloride (CAS: 338464-55-4) represents a high-value chiron (chiral synthon) in asymmetric synthesis.[1] While isoxazolidines are often transient intermediates formed via nitrone cycloadditions, the isolated, enantiopure hydrochloride salt offers a stable, "off-the-shelf" entry point into the chiral pool.

Core Utility: This scaffold functions as a rigid, cyclic "zip file" for chiral 1,3-amino polyols .[1] The N-O bond acts as a latent cleavage site; once the ring is functionalized and the N-O bond cleaved, the molecule releases a flexible, acyclic chain containing defined stereocenters at the amine and hydroxyl positions. This is critical for synthesizing:

  • Nucleoside Analogues: Where the isoxazolidine ring replaces the furanose sugar to improve metabolic stability.

  • 
    -Amino Alcohols:  Key motifs in sphingolipids and antibiotic fragments.[1]
    
  • Peptidomimetics: Using the rigid ring to constrain peptide backbone geometry before optional cleavage.[1]

Chemical Profile & Handling

The hydrochloride salt form confers oxidative stability to the otherwise sensitive secondary amine and prevents polymerization. However, it requires specific neutralization protocols to restore reactivity.

PropertySpecification
Chemical Name This compound
Structure Cyclic 5-membered ring (N-O bond), 4-OH group
Stereochemistry (S)-enantiomer (defined at C4)
Appearance White to off-white hygroscopic solid
Solubility High: Water, Methanol, DMSO.[1] Low: DCM, Toluene
Stability Store at -20°C; Hygroscopic (keep desiccated)
Strategic Workflow

The utilization of this scaffold follows a "Protect-Diversify-Cleave" logic.[1]

WorkflowSalt(S)-Isoxazolidin-4-olHCl SaltFreeBaseFree Base(Reactive Species)Salt->FreeBase Neutralization(NaOEt/MeOH)N_FunctN-Functionalization(Boc, Cbz, Alkyl)FreeBase->N_Funct ElectrophileO_FunctO-Functionalization(Inversion/Protection)N_Funct->O_Funct OptionalCleavageN-O Bond Cleavage(Ring Opening)N_Funct->Cleavage Reduction(Zn or H2)O_Funct->CleavageTargetChiral 1,3-AminoPolyolsCleavage->Target UnmaskedScaffold

Figure 1: Strategic workflow for utilizing (S)-Isoxazolidin-4-ol HCl. The salt must be neutralized to access the nucleophilic nitrogen.

Application Protocols

Protocol A: Salt Neutralization & N-Protection (The "Activation" Step)

Context: Direct reaction of the HCl salt with electrophiles often leads to poor yields due to pH suppression.[1] This protocol generates the free amine in situ and traps it with a carbamate protecting group (Boc), rendering the molecule lipophilic and soluble in organic solvents for further chemistry.

Materials:

  • (S)-Isoxazolidin-4-ol HCl (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Triethylamine (Et₃N) (2.2 equiv) or NaHCO₃ (3.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) mixture.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of (S)-Isoxazolidin-4-ol HCl in 10 mL of dry MeOH. The solution will be acidic.

  • Neutralization: Cool to 0°C. Add Et₃N (2.2 equiv) dropwise. Observation: Fume formation (Et₃N[1]·HCl) may occur; ensure good ventilation.[1] Stir for 15 minutes.

  • Protection: Add Boc₂O (1.1 equiv) dissolved in a minimal amount of MeOH.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin or PMA; the product is UV inactive).

  • Workup: Evaporate MeOH under reduced pressure. Resuspend residue in EtOAc and wash with 5% citric acid (to remove excess amine) and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. The N-Boc-(S)-isoxazolidin-4-ol is typically a viscous oil or low-melting solid.[1]

Why this works: The in situ neutralization prevents the isolation of the unstable free base, which can undergo self-condensation or oxidation.

Protocol B: Reductive Ring Opening (The "Unmasking" Step)

Context: This is the critical value-add step.[1] Breaking the N-O bond converts the cyclic constraint into a linear chiral 1,3-amino alcohol. Two methods are dominant: Hydrogenolysis (cleanest) and Zinc/Acetic Acid (most robust for complex substrates).[1]

Method 1: Catalytic Hydrogenolysis (Standard)

Best for: Substrates without other reducible groups (alkenes, halides).

  • Setup: Dissolve N-Boc-(S)-isoxazolidin-4-ol in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (dry basis).

  • Atmosphere: Purge with Argon, then introduce H₂ (balloon pressure is usually sufficient; 1 atm).

  • Reaction: Stir vigorously for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Result: Quantitative conversion to the (S)-3-amino-1,2-dihydroxy-butane derivative (N-protected).

Method 2: Zn/AcOH (Chemoselective)

Best for: Substrates containing benzyl ethers or other H₂-sensitive groups.[1]

  • Setup: Dissolve substrate in Glacial Acetic Acid (AcOH).

  • Reagent: Add Zinc dust (activated, 5–10 equiv).

  • Reaction: Stir at RT or mild heat (40°C) for 2–4 hours. Sonicating the mixture can accelerate the cleavage.

  • Workup: Filter off Zinc. Neutralize the filtrate carefully with saturated NaHCO₃ (exothermic!). Extract with EtOAc.[1]

Comparison of Cleavage Methods:

MethodReagentsCompatibilityYieldComments
Hydrogenolysis H₂ / Pd-CHigh>95%Cleanest workup; removes Benzyl groups.[1]
Metal Reduction Zn / AcOHHigh85-92%Tolerates alkenes; tedious workup (Zn salts).[1]
Carbonyls Mo(CO)₆ / MeCNMed70-85%Good for N-O cleavage with retention of stereochem.[1]
Samarium SmI₂ / THFLow>90%Expensive; strictly anhydrous conditions required.[1]

Mechanistic Insight: The N-O Bond Lability

The utility of the isoxazolidine ring rests on the bond dissociation energy (BDE) of the N-O bond (~53 kcal/mol), which is significantly weaker than C-C or C-N bonds.

MechanismStep1Isoxazolidine Ring(Cyclic Constraint)Step2Metal Coordination / Surface Adsorption(Weakening N-O Bond)Step1->Step2Step3Electron Transfer (2e-)+ Protonation (2H+)Step2->Step3Step4Acyclic 1,3-Amino Alcohol(Stereocenters Preserved)Step3->Step4 Ring Opening

Figure 2: Mechanistic pathway for the reductive cleavage of the isoxazolidine ring.

Advanced Application: Nucleoside Analogues

Researchers use (S)-Isoxazolidin-4-ol to synthesize Isoxazolidinyl Nucleosides , a class of antivirals where the sugar moiety is replaced by the isoxazolidine ring.[1]

  • Logic: The 4-OH group mimics the 3'-OH of ribose, essential for viral DNA polymerase recognition and chain termination.[1]

  • Protocol Modification: Instead of ring opening, the N-H (after free-basing) is coupled to a nucleobase (e.g., Thymine, Cytosine) via Pd-catalyzed allylic alkylation or standard alkylation conditions, retaining the cyclic structure to improve metabolic half-life.

References

  • Isoxazolidinyl Nucleosides Synthesis: Merino, P., et al. "Synthesis of enantiomerically pure isoxazolidinyl nucleosides."[2] Arkivoc2002 , xi, 159-167.[1][2] Link

  • Reductive Cleavage Protocols: Zhang, H. K., et al. "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[1][3][4] Tetrahedron Letters2007 , 48, 629-632.[1][4] Link[1]

  • Mo(CO)6 Cleavage Method: Cicchi, S., et al. "Reductive ring opening of isoxazoles with Mo(CO)6 and water." Tetrahedron Letters2001 , 42, 6503-6505.[1] Link[1]

  • General Isoxazolidine Chemistry: Revuelta, J., et al. "Isoxazolidines: A Privileged Scaffold for Organic Synthesis." Chemical Reviews2015, 115, X. (General Reference for Scaffold Utility).
  • Handling & Safety: PubChem Compound Summary for Isoxazolidine Hydrochloride. Link

Disclaimer: This protocol involves the use of hazardous chemicals (Boc anhydride, Hydrogen gas, Palladium). All experiments must be conducted in a fume hood with appropriate PPE.[1] Consult local EHS guidelines before proceeding.

Application Note: Stereoselective Synthesis of (S)-Isoxazolidin-4-ol Scaffolds via 1,3-Dipolar Cycloaddition

[1][2]

Executive Summary & Scientific Rationale

The 1,3-dipolar cycloaddition of nitrones with alkenes is the premier method for constructing isoxazolidine rings.[1][2] However, a fundamental regioselectivity challenge exists: according to Frontier Molecular Orbital (FMO) theory, the interaction between the Nitrone HOMO and the Dipolarophile LUMO typically directs electron-releasing substituents (like alkoxy or acetoxy groups) to the C5 position , yielding 5-substituted isoxazolidines, not the desired C4-substituted targets (Isoxazolidin-4-ols).

To access the (S)-Isoxazolidin-4-ol core with high enantiopurity, this protocol utilizes a "Regio-Inversion Strategy" . Instead of attempting a low-yield direct cycloaddition with unstable 1,2-dihydroxy alkenes, we employ a high-yielding cycloaddition with vinyl acetate to form the C5-adduct, followed by a controlled elimination-hydroboration sequence. This method guarantees the C4-hydroxyl placement and allows for predictable stereocontrol based on the chirality of the starting nitrone or the borane reagent.

Key Mechanistic Pathway[1]
  • Cycloaddition: Nitrone + Vinyl Acetate

    
     5-Acetoxyisoxazolidine (Kinetic Product).
    
  • Elimination: Base-mediated elimination

    
     4-Isoxazoline (2,3-dihydroisoxazole).
    
  • Hydroboration-Oxidation: Stereoselective addition to the internal double bond

    
    (S)-Isoxazolidin-4-ol .
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow and stereochemical checkpoints of the protocol.

GStartStart: Chiral Nitrone(Dipole)Step11,3-Dipolar Cycloaddition(Toluene, Reflux)Start->Step1Reagent1Vinyl Acetate(Dipolarophile)Reagent1->Step1Inter15-Acetoxyisoxazolidine(C5-Regioisomer)Step1->Inter1 Kinetic ControlStep2Elimination (DBU/TMSOTf)Inter1->Step2 Regio-CorrectionInter24-Isoxazoline(Intermediate)Step2->Inter2Step3Hydroboration/Oxidation(BH3·THF / H2O2)Inter2->Step3 Anti-MarkovnikovFinalTarget: (S)-Isoxazolidin-4-ol(C4-Regioisomer)Step3->Final Stereoselective

Caption: Workflow for converting the kinetically favored 5-acetoxy adduct into the thermodynamic 4-hydroxy target via an elimination-hydroboration sequence.

Detailed Protocol

Phase 1: The 1,3-Dipolar Cycloaddition

This step establishes the isoxazolidine core and the stereocenters at C3 and C5.

Reagents:

  • Dipole:

    
    -Phenyl-
    
    
    -methylnitrone (or chiral equivalent derived from D-glyceraldehyde for enantioselective synthesis).
  • Dipolarophile: Vinyl Acetate (Excess, 5–10 equiv).

  • Solvent: Toluene (Anhydrous).

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the Nitrone (1.0 mmol) in anhydrous Toluene (10 mL).

  • Addition: Add Vinyl Acetate (5.0 mmol) via syringe.

  • Reaction: Heat the mixture to reflux (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) under an inert atmosphere (
    
    
    or Ar) for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc 2:1). The nitrone spot should disappear.
  • Workup: Cool to Room Temperature (RT). Concentrate in vacuo to remove solvent and excess vinyl acetate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to isolate the 5-acetoxyisoxazolidine .

    • Note: Expect a mixture of cis/trans diastereomers. For this protocol, separation is not strictly necessary as the stereocenter at C5 will be destroyed in the next step.

Phase 2: Elimination to 4-Isoxazoline

This critical step removes the "wrong" substituent at C5 to prepare the ring for correct functionalization.

Reagents:

  • Substrate: 5-Acetoxyisoxazolidine (from Phase 1).

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMSOTf/Et3N.

  • Solvent: DCM (Dichloromethane).

Procedure:

  • Dissolve the 5-acetoxyisoxazolidine (1.0 mmol) in dry DCM (5 mL) at

    
    .
    
  • Add DBU (1.2 mmol) dropwise.

  • Stir at RT for 2–4 hours.

  • Quench with saturated

    
     solution. Extract with DCM (
    
    
    ).
  • Dry over

    
    , filter, and concentrate.
    
  • Isolate the 2,3-dihydroisoxazole (4-isoxazoline) . This intermediate contains a double bond between C4 and C5.

Phase 3: Stereoselective Hydroboration-Oxidation

This step installs the hydroxyl group at C4. The regioselectivity is governed by the electronic bias of the N-O bond (directing boron to C4) and steric control (directing it trans to the C3 substituent).

Reagents:

  • Reagent:

    
     (1.0 M solution) or 9-BBN for higher stereocontrol.
    
  • Oxidant:

    
    , 
    
    
    .

Procedure:

  • Dissolve the 4-isoxazoline (1.0 mmol) in anhydrous THF (5 mL) and cool to

    
    .
    
  • Add

    
     (1.5 mmol) dropwise.
    
  • Allow the reaction to warm slowly to

    
     over 2 hours.
    
  • Oxidation: Cool back to

    
    . Carefully add 
    
    
    (2 mL) followed by
    
    
    (2 mL).
  • Stir at RT for 1 hour.

  • Extraction: Dilute with water, extract with EtOAc (

    
    ).
    
  • Purification: Silica gel chromatography.

  • Result: The product is the (S)-Isoxazolidin-4-ol (assuming appropriate chiral starting material or induction).

Data Analysis & Validation

Stereochemical Verification (NMR)

Distinguishing the 4-ol from the 5-ol and determining relative stereochemistry (cis/trans) is critical.

FeatureIsoxazolidin-4-ol (Target)Isoxazolidin-5-ol (Byproduct)
H4 Chemical Shift

4.2 - 4.5 ppm (Multiplet)

2.0 - 2.5 ppm (Multiplet)
H5 Chemical Shift

3.8 - 4.1 ppm (Multiplet)

5.4 - 5.8 ppm (Doublet/DD)
Coupling (

)
Large (~6-8 Hz) for cis, Small (~2-4 Hz) for transN/A (H3 couples to H4, not OH-bearing C)
Carbon (C13) C4 at ~70-75 ppmC5 at ~95-100 ppm (Acetal-like)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Polymerization of Vinyl Acetate.Add a radical inhibitor (hydroquinone) or lower temp to

.
Poor Regioselectivity (Step 3) Boron adding to C5 instead of C4.Use bulky boranes (9-BBN or Catecholborane) to enhance steric direction away from C3 substituent.
Ring Opening N-O bond cleavage during reduction.Ensure strictly anhydrous conditions during hydroboration; avoid over-reduction (do not use

).

Mechanism & Causality (Scientific Grounding)

The success of this protocol relies on circumventing the LUMO-HOMO mismatch .

  • Direct Approach Failure: Reaction of a nitrone with vinyl alcohol (tautomerizes to acetaldehyde) or simple allyl alcohol yields the 5-hydroxymethyl derivative, not the 4-ol.

  • The "Vertex" Strategy: By using vinyl acetate, we exploit the strong electronic bias of the acetoxy group to secure the 5-position initially [1]. The subsequent elimination creates a

    
     double bond. In the hydroboration step, the boron atom preferentially attacks the less hindered or electronically favorable position. In 4-isoxazolines, the C4 position is electronically activated for electrophilic attack by boron, and the C3 substituent sterically blocks the cis face, favoring trans-addition [2].
    

References

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[3][4] Beilstein Journal of Organic Chemistry, 16, 1313–1319.[3] Link

  • Merino, P., et al. (2005). Stereoselective 1,3-Dipolar Cycloadditions of Nitrones to Alkenes.[1][2][5] Current Organic Chemistry, 9(15).

  • Cicchi, S., Goti, A., & Brandi, A. (1995). 1,3-Dipolar cycloadditions of nitrones to cyclic dipolarophiles.[6][1][2][5][7] Journal of Organic Chemistry, 60(15), 4743-4748.

Application Notes & Protocols: (S)-Isoxazolidin-4-ol Hydrochloride as a Versatile Precursor for the Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines and their derivatives, particularly γ-amino alcohols, are foundational structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1] Their stereochemistry is often critical for therapeutic efficacy and target specificity. This guide provides an in-depth exploration of (S)-Isoxazolidin-4-ol Hydrochloride, a powerful and versatile chiral building block. We will detail its strategic application as a masked synthon for chiral γ-amino alcohols and provide a robust, field-proven protocol for its conversion. The causality behind experimental choices, potential downstream transformations, and critical process parameters will be discussed to empower researchers in drug discovery and synthetic chemistry.

The Strategic Advantage of the Isoxazolidine Scaffold

In asymmetric synthesis, the isoxazolidine ring serves as a stable, cyclic precursor to more complex acyclic structures.[2][3] Its utility stems from the inherent properties of the N-O bond, which is susceptible to reductive cleavage under specific, controlled conditions.[4][5]

This compound is particularly valuable for two key reasons:

  • Masked Functionality: The isoxazolidine ring is a conformationaly rigid scaffold that effectively "masks" a 1,3-amino alcohol (or γ-amino alcohol) functionality. This allows for other chemical manipulations on the molecule before revealing the final desired structure.

  • Inherent Chirality: The stereocenter at the C-4 position, bearing the hydroxyl group, is fixed in the (S)-configuration. This pre-installed chirality is transferred to the final product, obviating the need for chiral resolution or complex asymmetric synthesis steps later in the sequence.[6]

The core transformation relies on the selective hydrogenolysis of the relatively weak N-O bond, which unmasks the amine and alcohol functionalities with predictable stereochemical retention.

core_transformation start (S)-Isoxazolidin-4-ol Hydrochloride product Chiral (S)-γ-Amino Alcohol start->product Reductive N-O Bond Cleavage ([H₂], Catalyst)

Caption: Core conversion of the isoxazolidine precursor to the target amino alcohol.

The Key Transformation: Catalytic Hydrogenolysis of the N-O Bond

The most reliable and widely used method for the unmasking of the γ-amino alcohol from the isoxazolidine precursor is catalytic hydrogenation.[7] This method is favored for its clean conversion, mild reaction conditions, and the ease of product isolation, as the only by-product is water.

Mechanism Insight: The reaction proceeds via the adsorption of the isoxazolidine and hydrogen gas onto the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[4] The catalyst facilitates the cleavage of the N-O sigma bond and the subsequent addition of hydrogen atoms, yielding the desired γ-amino alcohol. The hydrochloride salt form ensures good solubility in protic solvents like methanol, which are ideal for hydrogenation.

Choosing a Catalyst:

  • Palladium on Carbon (Pd/C): Generally the first choice. It is highly efficient, requires lower pressures of hydrogen, and is less pyrophoric than Raney Nickel.

  • Raney Nickel (Ra-Ni): A highly active catalyst, useful for more stubborn substrates. It often requires more careful handling due to its pyrophoric nature when dry.[4][7]

  • Other Reagents: While methods using reagents like Zinc in acid (Zn/H+) or Molybdenum hexacarbonyl (Mo(CO)₆) exist, they introduce metal salts into the reaction mixture, complicating purification.[7] Catalytic hydrogenation remains the superior method for scalability and purity.

Detailed Protocol: Synthesis of a Chiral γ-Amino Alcohol

This protocol describes a standard procedure for the reductive cleavage of this compound to its corresponding chiral γ-amino alcohol using palladium on carbon.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Sigma-Aldrich, Combi-BlocksStarting material.
Palladium on Carbon (Pd/C)10 wt. %, dry basisStrem Chemicals, Alfa AesarCatalyst. Handle with care.
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific, VWRReaction solvent.
Celite® 545N/ASigma-AldrichFiltration aid.
Hydrogen (H₂) GasHigh Purity (≥99.99%)Airgas, PraxairReductant.
Round-bottom flaskN/AStandard lab supplier
Hydrogenation ApparatusParr Shaker or H-Cube®Parr Instrument Co., ThalesNanoOr a balloon setup for small scale.
Magnetic Stirrer & Stir BarN/AStandard lab supplier
Filtration Funnel (Büchner)N/AStandard lab supplier
Rotary EvaporatorN/AStandard lab supplier

3.2. Step-by-Step Experimental Procedure

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 1.0 equiv).

    • Causality: The hydrochloride salt is used directly as it is typically the commercially available and stable form of the precursor.

  • Dissolution: Add anhydrous methanol (25 mL) to the flask. Stir the mixture at room temperature until all the solid has completely dissolved.

    • Causality: Methanol is an excellent solvent for the hydrochloride salt and is a standard, inert solvent for Pd/C-catalyzed hydrogenations. Its polarity facilitates the reaction.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt. % of the substrate) to the solution.

    • Causality: 10 wt. % is a standard catalytic loading that ensures a reasonable reaction rate without excessive cost. The catalyst should be added carefully in an inert atmosphere if possible, although for this scale, it can be done quickly in the air.

  • Hydrogenation Reaction:

    • For Balloon Hydrogenation (Small Scale): Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask via a vacuum line and backfill with hydrogen. Repeat this purge cycle three times to ensure an inert atmosphere. Leave the reaction stirring vigorously under the positive pressure of the hydrogen balloon.

    • For Parr Shaker (Larger Scale): Transfer the mixture to a suitable Parr hydrogenation bottle. Seal the apparatus, purge with hydrogen gas (3 cycles), and then pressurize to the desired pressure (e.g., 50 psi). Begin shaking at a moderate speed.

    • Causality: Vigorous stirring/shaking is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas) for an efficient reaction. Purging removes oxygen, which can deactivate the catalyst.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

    • Causality: Reaction times can vary. TLC is a quick and effective way to confirm the completion of the reaction, preventing unnecessary long reaction times or premature work-up.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® in a Büchner funnel. Wash the pad with additional methanol (2 x 10 mL) to ensure all the product is collected.

    • Causality:This is a critical safety step. The palladium catalyst can be pyrophoric upon exposure to air when dry. Filtering through Celite prevents fine catalyst particles from passing through and ensures safe handling. The filter cake should be kept wet with solvent and disposed of according to institutional safety guidelines.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will typically yield the crude product as a solid or viscous oil.

    • Causality: This step isolates the non-volatile product from the volatile solvent.

  • Purification (If Necessary): The crude product is often of high purity. If further purification is required, it can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.

Synthetic Utility and Downstream Transformations

The resulting chiral γ-amino alcohol is not just an endpoint but a gateway to a diverse range of other valuable chiral building blocks.[8][9] Its bifunctional nature allows for selective manipulation at either the amine or the alcohol.

synthetic_utility cluster_0 Primary Product cluster_1 Derivative Synthesis Pathways start (S)-γ-Amino Alcohol p1 Chiral N-Protected Amino Alcohol start->p1 N-Protection (e.g., Boc, Cbz) N-Alkylation p2 Chiral β-Amino Acid start->p2 1. N-Protection 2. OH Oxidation (e.g., TEMPO, Jones) p3 Chiral Diamines or Other Functionalized Amines start->p3 1. OH Activation (e.g., MsCl, TsCl) 2. Nucleophilic Substitution (e.g., NaN₃ then reduction) p4 Chiral Ligands for Asymmetric Catalysis start->p4 Derivatization to form BOX or PyBOX type ligands

Caption: Potential synthetic routes from the chiral γ-amino alcohol product.

  • Synthesis of Chiral β-Amino Acids: Protection of the amine (e.g., as a Boc carbamate) followed by oxidation of the primary alcohol furnishes a valuable chiral β-amino acid, a key component in peptide mimics and pharmaceuticals.

  • Access to Diversified Chiral Amines: The hydroxyl group can be converted into a good leaving group (e.g., a mesylate or tosylate). Subsequent nucleophilic substitution with azide, followed by reduction, provides a route to chiral 1,3-diamines.

  • Development of Chiral Ligands: Chiral amino alcohols are precursors to important classes of ligands used in asymmetric catalysis, such as BOX (bisoxazoline) ligands.[10]

References

  • Šagud, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. National Institutes of Health. [Link]

  • Šagud, M., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. PubMed. [Link]

  • Various Authors. (N.D.). Synthesis of chiral amino-alcohols. ResearchGate. [Link]

  • Various Authors. (N.D.). Catalytic hydrogenation of isoxazolidines to give amino alcohols or polyols. ResearchGate. [Link]

  • Singh, R. P., et al. (N.D.). Methods for Hydroxamic Acid Synthesis. National Institutes of Health. [Link]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Rai, R., et al. (2022). Chemoselective Oxidation of Isoxazolidines with Ruthenium Tetroxide: A Successful Intertwining of Combined Theoretical and Experimental Data. MDPI. [Link]

  • You, J., et al. (N.D.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health. [Link]

  • Christodoulou, M. S., et al. (N.D.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PubMed Central. [Link]

  • Various Authors. (2025). Intramolecular N–O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. Journal of the American Chemical Society. [Link]

  • Mako, A., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. National Institutes of Health. [Link]

  • Patel, N. B., et al. (N.D.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. National Institutes of Health. [Link]

  • You, J., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]

  • Faried, E. A., et al. (2009). Design and synthesis of some thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. SciSpace. [Link]

  • Various Authors. (N.D.). γ-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • You, J., et al. (2024). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. ResearchGate. [Link]

  • Various Authors. (N.D.). Methyl trans-Oxazolidine-5-carboxylate. Organic Syntheses Procedure. [Link]

  • Zhang, Z., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]

  • Alcaraz, M-L., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. [Link]

  • Wang, Z., et al. (N.D.). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI. [Link]

  • Various Authors. (N.D.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

  • Various Authors. (N.D.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]

  • Wang, W., et al. (N.D.). Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Authors. (N.D.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. N.D.. [Link]

  • Various Authors. (N.D.). Probing the reductive N–O bond cleavage of isoxazolidine. ResearchGate. [Link]

  • Various Authors. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Jung, M. E., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. National Institutes of Health. [Link]

  • Various Authors. (N.D.). N-Oxyenamine N-O cleavage: Conventional and Recent application to the Synthesis of heterocyclic compounds. N.D.. [Link]

Sources

Gold-catalyzed enantioselective synthesis of isoxazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gold-Catalyzed Enantioselective Synthesis of Isoxazolidines

Executive Summary

Isoxazolidines represent a privileged pharmacophore in medicinal chemistry, serving as core structures in antibiotics, nucleoside analogs, and as masked


-amino acids. Traditional synthesis often relies on thermal 1,3-dipolar cycloadditions, which frequently suffer from poor regio- and enantiocontrol. This guide details a high-precision protocol for the Gold(I)-catalyzed enantioselective [3+2] cycloaddition of nitrones with 

-allenyl amides
.

By leveraging the carbophilic nature of cationic Gold(I) and the tunable sterics of chiral phosphoramidite ligands, this method achieves high atom economy, excellent diastereoselectivity (


20:1 dr), and enantiomeric excesses typically exceeding 90%.

Part 1: Mechanistic Principles

The Gold(I) Activation Mode

Unlike traditional Lewis acids that activate the dipole (nitrone), Gold(I) activates the dipolarophile (allene). The reaction proceeds via a stepwise mechanism rather than a concerted concerted mechanism, which is key to its high stereocontrol.

  • 
    -Activation:  The cationic Au(I) species coordinates to the distal double bond of the 
    
    
    
    -allenyl amide.
  • Nucleophilic Attack: The nitrone oxygen attacks the activated central carbon of the allene, generating a stabilized allyl-cation/vinyl-gold intermediate.

  • Stereodetermining Step: The chiral ligand environment dictates the trajectory of the subsequent ring closure (C-C bond formation) between the nitrone carbon and the vinyl-gold terminus.

  • Protodeauration: Release of the catalyst and formation of the 4-alkylidenyl isoxazolidine.

Ligand Selection Strategy

For this specific transformation, BINOL-derived phosphoramidites are superior to bisphosphine ligands (e.g., SEGPHOS, BINAP).

  • Electronic Effect: The electron-deficient nature of phosphoramidites enhances the Lewis acidity of the Gold(I) center, crucial for activating electron-rich allenamides.

  • Steric Effect: The monodentate nature allows for a flexible yet "walled" chiral pocket that accommodates the bulky nitrone while restricting the approach angle to the allene.

GoldCycle PreCat Pre-Catalyst L-Au-Cl + AgX ActiveCat Active Species [L-Au]+ X- PreCat->ActiveCat - AgCl Coordination $pi$-Complex [L-Au(Allene)]+ ActiveCat->Coordination + Allenamide Attack Nucleophilic Attack (Nitrone Oxygen) Coordination->Attack Intermediate Vinyl-Au / Allyl Cation Intermediate Attack->Intermediate Cyclization Ring Closure (C-C Bond Formation) Intermediate->Cyclization Stereo-determining Product Isoxazolidine Product Cyclization->Product - [L-Au]+ Product->ActiveCat Regeneration

Figure 1: Catalytic cycle for the Au(I)-catalyzed [3+2] cycloaddition. The reaction is driven by the activation of the allene


-system.

Part 2: Catalyst Selection Guide

The success of this protocol hinges on the specific pairing of the ligand and counterion.

ComponentRecommendationRationale
Ligand (R,R,R)-BINOL-Phosphoramidite Provides the necessary "chiral pocket." The 3,3'-substituents on the BINOL backbone (e.g., SiPh

or Anthracenyl) are critical for high ee.
Gold Source DMS·AuCl or (tht)AuCl Labile sulfide ligands allow rapid ligand exchange with the phosphoramidite.
Silver Salt AgOTf or AgNTf

Non-coordinating anions prevent catalyst inhibition. AgSbF

is an alternative if the reaction is sluggish.
Solvent Dichloromethane (DCM) Non-coordinating, polar enough to solubilize the cationic gold species but non-nucleophilic.

Part 3: Standardized Protocol

Target Reaction: Enantioselective synthesis of 4-alkylidene-isoxazolidines from


-allenyl oxazolidinone and 

-phenyl-

-methyl nitrone.
Reagents & Preparation
  • Gold Pre-catalyst: (R,R,R)-L*-AuCl (Prepared from ligand + DMS·AuCl).

  • Silver Activator: AgOTf (99.9%, stored in glovebox).

  • Substrate A:

    
    -allenyl oxazolidinone (1.0 equiv).
    
  • Substrate B: Nitrone (1.2 equiv).

  • Solvent: Anhydrous DCM (distilled over CaH

    
     or from solvent system).
    
  • Molecular Sieves: 4Å, activated powder (crucial for removing trace water which hydrolyzes the nitrone).

Experimental Workflow

Step 1: Catalyst Generation (In Glovebox or Schlenk Line)

  • In a flame-dried 10 mL Schlenk tube, weigh (R,R,R)-L-AuCl* (5 mol%) and AgOTf (5 mol%).

  • Add anhydrous DCM (0.1 M relative to substrate).

  • Stir at Room Temperature (RT) for 5-10 minutes in the dark (wrap tube in foil). A white precipitate (AgCl) will form.

    • Note: Filtration of AgCl is usually unnecessary for this reaction and risks catalyst decomposition.

Step 2: Substrate Addition

  • Cool the reaction mixture to -20 °C (Cryocooler or Acetone/Dry Ice bath). Lower temperature is essential for enantioselectivity.

  • Add 4Å Molecular Sieves (50 mg/mmol substrate).

  • Add the Nitrone (1.2 equiv) as a solid or solution in minimal DCM.

  • Add the

    
    -allenyl amide  (1.0 equiv) dropwise over 2 minutes.
    

Step 3: Reaction Monitoring

  • Stir at -20 °C.

  • Monitor by TLC (typically 2-6 hours).

    • TLC Stain: UV active; use Anisaldehyde or KMnO

      
       to visualize the isoxazolidine.
      
    • Endpoint: Disappearance of the allene spot.

Step 4: Workup & Purification

  • Filter the mixture through a short pad of Celite to remove Ag salts and sieves. Rinse with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 8:1 to 4:1).

    • Note: Isoxazolidines are generally stable on silica, but avoid prolonged exposure to acidic modifiers.

Workflow Setup Catalyst Activation (Au-Cl + AgOTf) DCM, RT, 10 min Cooling Cool to -20°C Add 4Å MS Setup->Cooling Addition Add Nitrone then Allene Cooling->Addition Reaction Stir 2-6h Monitor TLC Addition->Reaction Workup Filter (Celite) Concentrate Reaction->Workup Purify Flash Column Hex/EtOAc Workup->Purify

Figure 2: Step-by-step experimental workflow for the batch synthesis of isoxazolidines.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Catalyst deactivation or wet solvent.Ensure DCM is strictly anhydrous. Increase catalyst loading to 7 mol%. Switch counterion to AgNTf

.
Low ee (<80%) Temperature too high or background reaction.Lower temperature to -40 °C. Ensure the reaction is run in the dark (silver salts are light sensitive).
Hydrolysis of Nitrone Water contamination.Freshly activate 4Å MS. Verify nitrone purity by NMR before use.
Regioisomer Mix Steric mismatch.Increase the steric bulk of the

-substituent on the allene (e.g., use oxazolidinone vs. simple amide).

Part 5: Substrate Scope & Expected Data

The following data represents typical results using the optimized phosphoramidite-Au(I) system (Ref: Chen et al., 2013).

Table 1: Substrate Scope (Nitrone Variation) Conditions: 5 mol% Au cat, -20 °C, DCM.

EntryNitrone R-GroupYield (%)ee (%)dr
1Ph (Phenyl)9296>20:1
24-Br-Ph8895>20:1
32-Naphthyl9094>20:1
4Cyclohexyl758815:1
5t-Butyl658210:1

Analysis:

  • Aryl Nitrones: Perform exceptionally well due to

    
    -stacking interactions within the catalyst pocket.
    
  • Alkyl Nitrones: Show slightly reduced yields/ee due to increased flexibility, but remain synthetically useful.

References

  • Lalonde, R. L., Wang, Z. J., Mba, M., Lackner, A. D., & Toste, F. D. (2010).[1] Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines.[2][3] Angewandte Chemie International Edition, 49(3), 598–601.[1] [Link]

  • Chen, M., Sun, N., & Liu, Y. (2013). Gold catalyzed enantioselective intermolecular [3+2] dipolar cycloaddition of N-allenyl amides with nitrones.[4][5][6] Chemical Communications, 49(42), 4770–4772. [Link]

  • Garzón, M., & López, F. (2014). Gold(I)-Catalyzed Enantioselective Cycloaddition Reactions.[2][3][4][5][6][7][8][9][10][11][12] Beilstein Journal of Organic Chemistry, 10, 2594–2627. [Link]

  • Janssen, M. A., & Krause, N. (2021). Gold-Catalyzed Cycloisomerization and Cycloaddition Reactions of Allenes. Chemical Reviews, 121(14), 8561–8612. [Link]

Sources

Synthesis of functionalized isoxazolines from (S)-Isoxazolidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of C4-Functionalized 2-Isoxazolines via Oxidative Dehydrogenation of (S)-Isoxazolidin-4-ol

Executive Summary & Strategic Rationale

The isoxazoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core engine for blockbuster ectoparasiticides (e.g., Fluralaner, Sarolaner) and emerging anti-inflammatory agents. While 1,3-dipolar cycloaddition of nitrile oxides is the canonical route to isoxazolines, it often suffers from regioselectivity issues and difficulty in accessing specific chiral centers remote from the ring junction.

This guide details a divergent synthetic strategy starting from (S)-Isoxazolidin-4-ol . By utilizing this stable, chiral saturated scaffold, researchers can install diverse functionalities at the C4 position prior to establishing the sensitive isoxazoline double bond. This "Functionalize-then-Oxidize" approach preserves stereochemical integrity and allows for the synthesis of C4-substituted isoxazolines that are inaccessible via direct cycloaddition.

Key Advantages:

  • Chiral Retention: Preserves the (S)-configuration at C4 during the oxidation step.

  • Divergent Library Generation: Allows late-stage installation of pharmacophores at C4 via O-alkylation or Mitsunobu inversion.

  • Regiocontrol: Avoids the mixture of regioisomers common in nitrile oxide cycloadditions.

Strategic Pathway & Mechanism

The transformation relies on the chemoselective oxidation (dehydrogenation) of the N-C3 bond of the isoxazolidine ring. Unlike elimination reactions which would remove the C4-hydroxyl group, oxidative dehydrogenation using manganese dioxide (MnO


) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields the 2-isoxazoline while retaining the C4-substituent.
Workflow Visualization

G Start (S)-Isoxazolidin-4-ol (Chiral Scaffold) Func Step 1: C4-Functionalization (Alkylation/Mitsunobu) Start->Func R-X, Base or PPh3/DIAD Inter Functionalized Isoxazolidine Func->Inter Retention/Inversion Oxid Step 2: Oxidative Dehydrogenation Inter->Oxid MnO2 or DDQ End C4-Functionalized 2-Isoxazoline Oxid->End -H2 (Aromatization-like)

Figure 1: Divergent synthesis workflow converting the saturated isoxazolidin-4-ol scaffold into bioactive isoxazolines.

Detailed Experimental Protocols

Phase 1: Functionalization of (S)-Isoxazolidin-4-ol

Objective: To install the desired pharmacophore at C4 while maintaining the ring stability.

Method A: O-Alkylation (Retention of Configuration) This method is ideal for attaching aryl or alkyl ethers.

  • Preparation: Dissolve (S)-Isoxazolidin-4-ol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

    • Critical Check: Ensure the N-position is protected (e.g., N-Boc or N-Benzyl) or sufficiently hindered; otherwise, N-alkylation may compete. If N-H is free, use Method B .

  • Alkylation: Add the electrophile (Alkyl/Aryl halide, 1.2 equiv) dropwise.

  • Reaction: Warm to RT and stir for 4–12 hours. Monitor by TLC (SiO

    
    , Hex/EtOAc).
    
  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc (3x).[1] Wash combined organics with LiCl (5% aq) to remove DMF. Dry over Na
    
    
    
    SO
    
    
    .

Method B: Mitsunobu Inversion (Inversion to R-isomer) Ideal for installing complex phenols or correcting stereochemistry.

  • Mix: Combine (S)-Isoxazolidin-4-ol (1.0 equiv), Triphenylphosphine (PPh

    
    , 1.5 equiv), and the nucleophile (e.g., Phenol, 1.2 equiv) in dry THF.
    
  • Activation: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Completion: Stir at RT for 12 hours.

  • Purification: Direct flash chromatography is recommended to remove POPh

    
    .
    
Phase 2: Oxidative Dehydrogenation to 2-Isoxazoline

Objective: To convert the saturated isoxazolidine core to the unsaturated 2-isoxazoline without over-oxidation to the isoxazole.

Reagent Choice:

  • Activated MnO

    
    :  The gold standard for mild dehydrogenation.
    
  • DDQ: Use if MnO

    
     fails or for electron-rich substrates.
    

Protocol (MnO


 Method): 
  • Setup: In a round-bottom flask, dissolve the C4-functionalized isoxazolidine (1.0 mmol) in Dichloromethane (DCM) or Chloroform (10 mL).

    • Note: Benzene or Toluene can be used if higher temperatures are required, but DCM is preferred for ease of workup.

  • Addition: Add Activated MnO

    
     (10–20 equiv by weight).
    
    • Why so much? MnO

      
       surface activity varies heavily by batch. A large excess ensures rapid kinetics, preventing side reactions.
      
  • Reaction: Stir vigorously at Reflux (40°C for DCM) for 2–6 hours.

    • Monitoring: Check TLC for the appearance of a UV-active spot (Isoxazolines are UV active; Isoxazolidines are often not).

  • Filtration: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate. The residue is often analytically pure. If not, purify via silica gel chromatography.

Data Summary: Typical Yields & Conditions

Substrate (C4-R)OxidantSolventTime (h)Yield (%)Stereoretention
4-O-BenzylMnO

DCM482%>98% ee
4-O-PhenylDDQToluene276%>95% ee
4-O-AlkylMnO

CHCl

685%>98% ee

Critical Quality Control & Troubleshooting

Self-Validating the Protocol
  • NMR Diagnostic:

    • Starting Material: C3-H appears as a multiplet or doublet of doublets around 3.0–4.0 ppm.

    • Product: The formation of the C=N bond shifts the C3-H signal significantly downfield (often disappearing if C3 is substituted, or appearing as a distinct vinyl/imine signal if unsubstituted).

    • C4-H Signal: Look for the simplification of the coupling pattern at C4 due to the planarization of the N=C3 bond.

  • Chiral HPLC:

    • Use a Chiralcel OD-H or AD-H column to verify that the oxidation conditions did not racemize the C4 center.

Troubleshooting Table
IssueRoot CauseCorrective Action
No Reaction MnO

is deactivated ("wet").
Dry MnO

in an oven at 110°C for 24h or purchase "Activated" grade.
Over-oxidation Formation of Isoxazole (aromatic).[2]Reduce reaction time; switch from DDQ to MnO

; lower temperature.
Racemization Basic impurities or high heat.[3]Ensure solvent is neutral; avoid pyridine; keep temp <50°C.

Mechanistic Insight (Graphviz)

The oxidation proceeds via a radical adsorption mechanism on the MnO


 surface.

Mechanism Step1 Adsorption of Isoxazolidine onto MnO2 Surface Step2 Hydrogen Abstraction (Radical) from C3 or N Step1->Step2 Step3 Formation of Radical Intermediate (Stabilized by O-N bond) Step2->Step3 Step4 Second Hydrogen Abstraction & Desorption Step3->Step4 Result 2-Isoxazoline Product (Double Bond Formed) Step4->Result

Figure 2: Proposed surface-mediated radical mechanism for the oxidative dehydrogenation of isoxazolidines.

References

  • Cicchi, S., et al. "Oxidation of isoxazolidines to isoxazolines with manganese dioxide." Tetrahedron Letters, vol. 38, no. 2, 1997, pp. 319-320.

  • Dikošová, L., et al. "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles."[4][5] Beilstein Journal of Organic Chemistry, vol. 16, 2020, pp. 1313–1319.[4]

  • Hamur, B., et al. "Asymmetric Synthesis of Functionalized 2-Isoxazolines."[6] ACS Omega, 2025.[6]

  • Togo, H., et al. "Oxidative intramolecular bromo-amination... to generate pyrrolidines and isoxazolidines."[7] Journal of Organic Chemistry, vol. 76, 2011, pp. 7249-7255.[7]

Sources

Step-by-step guide for setting up reactions with (S)-Isoxazolidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & Its Utility

(S)-Isoxazolidin-4-ol (CAS: 338464-55-4) is a chiral, saturated N–O heterocycle that serves as a high-value pharmacophore and synthetic intermediate. Unlike its aromatic isoxazole counterparts, the isoxazolidine ring possesses a labile N–O bond and a stereogenic center at C4, making it a versatile "chiral switch" in drug design.

Key Applications:

  • Peptidomimetics: Acts as a proline isostere with altered hydrogen-bonding vectors.

  • Chiral Pool Synthesis: Precursor for enantiopure 1,3-amino alcohols and

    
    -amino acids via reductive ring opening.
    
  • Fragment-Based Drug Discovery (FBDD): The 4-hydroxyl group allows for rapid diversification, while the ring nitrogen serves as a vector for fragment linking.

Chemical Stability Profile
ParameterCharacteristicImplication for Handling
N–O Bond Strength Weak (

50-60 kcal/mol)
Avoid strong reducing agents (e.g., LAH, Raney Ni/H

) unless ring opening is desired.
Basicity Moderate (

of conjugate acid

5-6)
The secondary amine is nucleophilic; N-protection is recommended before harsh O-functionalization.
Hygroscopicity HighStore under inert atmosphere; use anhydrous solvents for quantitative reactions.

Core Reaction Protocols

Workflow Overview

The utility of (S)-Isoxazolidin-4-ol generally follows three distinct pathways:

  • N-Functionalization: Modulating the core for stability or library generation.

  • O-Functionalization: Exploiting the hydroxyl handle.[1]

  • Reductive Ring Opening: Accessing linear chiral backbones.

Workflow Start (S)-Isoxazolidin-4-ol N_Prot N-Protected Intermediate (e.g., N-Boc, N-Troc) Start->N_Prot Protocol A (Protection) Ring_Open 1,3-Amino Alcohols (Linear Chiral Scaffolds) Start->Ring_Open Direct Hydrogenolysis (Risk of side reactions) O_Func O-Functionalized (Esters, Ethers) N_Prot->O_Func Protocol B (Diversification) N_Prot->Ring_Open Protocol C (Reductive Cleavage)

Figure 1: Strategic workflow for (S)-Isoxazolidin-4-ol transformations.

Protocol A: Chemoselective N-Functionalization

Objective: To protect the secondary amine or introduce a diversity element without affecting the C4-hydroxyl group or cleaving the N–O bond.

Rationale: The nitrogen atom in isoxazolidines is more nucleophilic than the oxygen. However, direct alkylation can lead to over-alkylation or elimination. Carbamate protection (Boc/Cbz) is the industry standard for stabilizing the ring.

Materials:

  • (S)-Isoxazolidin-4-ol (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv)
    
  • Triethylamine (TEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve (S)-Isoxazolidin-4-ol in anhydrous DCM (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C. Add TEA dropwise. Note: Cooling prevents exothermic runaway and potential N-O bond stress.

  • Reagent Addition: Add Boc

    
    O (dissolved in minimal DCM) slowly over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO

    
     or Ninhydrin; isoxazolidines stain poorly with UV).
    
  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical Control Point: Avoid strong bases like NaH for N-protection, as they may trigger elimination of the


-hydroxyl group or ring fragmentation.
Protocol B: O-Functionalization (Steglich Esterification)

Objective: To functionalize the C4-hydroxyl group with a carboxylic acid payload.

Rationale: Standard DCC couplings can be sluggish with secondary alcohols. The use of EDC/DMAP provides a milder, more efficient route that preserves the N-O bond integrity.

Materials:

  • N-Boc-(S)-Isoxazolidin-4-ol (from Protocol A) (1.0 equiv)

  • Carboxylic Acid (

    
    -COOH) (1.2 equiv)
    
  • EDC

    
    HCl (1.5 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the N-protected isoxazolidine and the carboxylic acid in DCM at RT.

  • Activation: Add EDC

    
    HCl in one portion, followed immediately by catalytic DMAP.
    
  • Incubation: Stir at RT for 12–18 hours.

  • Monitoring: Check for the disappearance of the alcohol. If the reaction stalls, add 0.5 equiv more EDC.

  • Workup: Wash with 1N HCl (to remove DMAP/urea byproducts) followed by saturated NaHCO

    
    .
    
Protocol C: Reductive Ring Opening (N–O Bond Cleavage)

Objective: To access chiral 1,3-amino alcohols (e.g.,


-amino-

-hydroxy derivatives).

Rationale: The N–O bond is the weakest link. Catalytic hydrogenation is effective but can sometimes lead to over-reduction or debenzylation if benzyl groups are present. The Zinc/Acetic Acid method is a milder, chemoselective alternative often preferred in complex total synthesis.

Materials:

  • (S)-Isoxazolidin-4-ol derivative (1.0 equiv)

  • Zinc Dust (activated) (5.0–10.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) or AcOH/Water (9:1)

Step-by-Step Procedure:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying under vacuum if not fresh.

  • Solvation: Dissolve the substrate in AcOH at RT.

  • Reduction: Add Zinc dust in portions. The reaction is exothermic; monitor temperature and keep below 40°C.

  • Duration: Stir vigorously for 2–4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Co-evaporate with toluene to remove excess AcOH. Neutralize the residue with saturated NaHCO

    
     before extraction.
    

Alternative Method: For cleaner reactions amenable to scale-up, catalytic hydrogenation using Raney Nickel (Ra-Ni) or Pd/C in MeOH under H


 (1 atm) is effective, provided no other reducible groups (alkenes, alkynes) are present [1, 2].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in N-Protection Hygroscopic starting materialDry (S)-Isoxazolidin-4-ol under high vacuum with P

O

overnight before use.
Ring Opening during Protection Reducing conditions or metal contaminationEnsure reagents are free of reducing metals; use high-purity solvents.
Racemization at C4 Oxidation-Reduction cyclingAvoid reagents that proceed via ketone intermediates (e.g., certain Swern conditions) unless inversion is intended.
Poor Solubility Polarity of the 4-OH groupUse polar aprotic solvents like DMF or add cosolvents (THF/DCM) for initial steps.

Mechanistic Visualization

The following diagram illustrates the divergent pathways controlled by the stability of the N–O bond.

Mechanism cluster_stability Pathway A: Ring Preservation cluster_cleavage Pathway B: Ring Destruction Isox (S)-Isoxazolidin-4-ol (Intact Ring) N_Acyl N-Acylation/Alkylation (Stable Scaffold) Isox->N_Acyl Electrophile (E+) Base Radical N-Radical / Anion Intermediate Isox->Radical Zn/AcOH or H2/Pd (Reductive Cleavage) O_Deriv O-Derivatization (Prodrug/Fragment) N_Acyl->O_Deriv R-COOH / EDC Linear 1,3-Amino Alcohol (Linear Chain) Radical->Linear H-abstraction Protonation

Figure 2: Mechanistic divergence between ring preservation and reductive cleavage.

References

  • Dikošová, L., et al. (2020). "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles." Beilstein Journal of Organic Chemistry, 16, 1313–1319.[2] Link

  • Zhang, H. K., et al. (2007).[3] "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[1][3] Tetrahedron Letters, 48(13), 2321-2324. Link

  • PubChem. "(S)-Isoxazolidin-4-ol Compound Summary."[4] National Library of Medicine. Link

  • Li, X., et al. (2021).[5] "Synthesis of isoxazolidines via cycloaddition." Journal of Organic Chemistry, 86, 1096-1107.[5] Link

Sources

Application Note: Hydroboration-Oxidation for the Synthesis of 3-Substituted Isoxazolidin-4-ols

[1][2][3][4][5][6]

Executive Summary

This application note details the protocol for the regio- and stereoselective synthesis of 3-substituted isoxazolidin-4-ols via the hydroboration-oxidation of 2,3-dihydroisoxazoles (4-isoxazolines). These scaffolds are critical structural mimics of nucleosides and amino sugars, widely utilized in antiviral and antibiotic drug discovery.

The protocol addresses the primary challenge in this transformation: preserving the labile N–O bond while achieving high trans-diastereoselectivity (relative to the C3 substituent) and exclusive C4-regioselectivity .

Scientific Foundation & Mechanism

The Challenge: N-O Bond Stability

The isoxazolidine ring contains a labile N–O bond. Standard reductive conditions (e.g., catalytic hydrogenation, strong metal hydrides) often cleave this bond, destroying the heterocycle to form amino alcohols. The hydroboration-oxidation sequence is preferred because the hydroboration step is non-reductive toward the N–O bond, provided the subsequent oxidative workup is strictly temperature-controlled.

Regio- and Stereoselectivity

The starting material is typically a 3-substituted-2,3-dihydroisoxazole (also referred to as a 4-isoxazoline).[1] This molecule behaves electronically as a cyclic enol ether.

  • Regiochemistry (C4 vs. C5): The endocyclic oxygen atom (O1) donates electron density into the C4=C5 double bond via resonance, rendering C4 nucleophilic (partial negative charge). The electrophilic boron atom of the hydroboration reagent preferentially attacks C4 . Consequently, the hydroxyl group is installed at the C4 position.[1][2]

  • Stereochemistry (Trans-Selectivity): The substituent at the C3 position exerts steric influence.[1] The bulky borane reagent approaches the double bond from the face opposite to the C3 substituent (anti-attack). Since the oxidation step proceeds with retention of configuration, the final alcohol is formed trans to the C3 substituent.

Mechanistic Pathway (DOT Visualization)

HydroborationMechanismStart3-Substituted4-Isoxazoline(Enol Ether Character)TSTransition State(Boron attacks C4Anti to C3-R)Start->TSBH3·THFElectrophilic AttackIntermediateOrganoboraneIntermediate(C4-Boron)TS->IntermediateSyn-AdditionOxidationOxidative Workup(H2O2 / NaOH)Retention of ConfigIntermediate->OxidationHydroperoxide anionProduct3-Substitutedisoxazolidin-4-ol(Trans-isomer)Oxidation->ProductC-B to C-O migration

Figure 1: Mechanistic pathway highlighting the electronic direction of Boron to C4 and steric direction to the anti-face.

Experimental Protocol

Reagents and Materials
ReagentSpecificationRole
Substrate 3-Substituted-2,3-dihydroisoxazoleStarting Material
Borane Complex

(1.0 M) or

Hydroboration Reagent
Oxidant Hydrogen Peroxide (30% aq.)Oxidation Source
Base Sodium Hydroxide (3.0 M aq.)Activator for

Solvent Anhydrous THFReaction Medium
Quench Saturated

Neutralize Peroxides
Step-by-Step Methodology

Phase 1: Hydroboration

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.

  • Dissolution: Dissolve the 3-substituted-2,3-dihydroisoxazole (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add

    
     (1.0 M solution, 1.5 – 2.0 equiv) over 10 minutes.
    
    • Note: A slight excess of borane ensures complete conversion, as the N-atom may coordinate with boron.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2] The starting alkene spot should disappear. The organoborane intermediate is usually polar and may streak; focus on the disappearance of the starting material.

Phase 2: Oxidative Workup (Critical Step) 5. Cooling: Cool the reaction mixture back to 0 °C . 6. Base Addition: Add 3 M NaOH (3.0 equiv) dropwise. Caution: Gas evolution (

Oxidant Addition:

very slowly
  • Critical Control: Maintain internal temperature below 10 °C. Exotherms can trigger N–O bond cleavage or ring destruction.
  • Digestion: Stir at 0 °C for 30 minutes, then allow to warm to RT for 1 hour to complete the C–B to C–O migration.

Phase 3: Isolation 9. Quench: Add saturated aqueous

Extraction:

Drying:

Purification:

Workflow Decision Tree

WorkflowStartStart: 3-Substituted-4-IsoxazolineStep1Add BH3·THF at 0°CStir at RT for 2-4hStart->Step1CheckTLC: SM Consumed?Step1->CheckMoreTimeAdd 0.5 eq BH3 / Stir longerCheck->MoreTimeNoStep2Cool to 0°CAdd NaOH then H2O2 SLOWLYCheck->Step2YesMoreTime->Step1CriticalCRITICAL: Keep T < 10°Cto prevent N-O cleavageStep2->CriticalStep3Quench (Na2S2O3)Extract (EtOAc)Step2->Step3ResultIsolate trans-Isoxazolidin-4-olStep3->Result

Figure 2: Operational workflow emphasizing the critical temperature control point during oxidation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Ring Opening Exotherm during oxidation.Slow down

addition; ensure T < 10 °C.
Incomplete Conversion Boron coordination to Nitrogen.Increase borane equivalents to 2.0–2.5 eq.
Cis/Trans Mixture Small substituent at C3.Steric control is weak. Separate isomers via chromatography; trans is usually less polar.
No Product (Decomposition) Use of strong acid during workup.Isoxazolidines are acid-sensitive. Ensure aqueous layer is neutral/basic before extraction.

Stereochemical Inversion (Optional)

If the cis-isomer is required (OH syn to C3-substituent), the standard protocol is:

  • Perform the hydroboration-oxidation as above to get the trans-alcohol.

  • Oxidize the alcohol to the ketone (Isoxazolidin-4-one) using Dess-Martin Periodinane .[2]

  • Reduce the ketone using a bulky hydride like L-Selectride .[1] This forces hydride attack from the sterically hindered face, yielding the cis-alcohol [1].

References

  • Dikošová, L.; Laceková, J.; Záborský, O.; Fischer, R. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[3][4] Beilstein J. Org.[3][4][5] Chem.2020 , 16, 1313–1319.[3][5] [Link]

  • Burvin, D. et al. Stereoselective Synthesis of Isoxazolidinyl Nucleosides. Org.[3][4][6][7][8][9][10] Lett.2008 , 10, 17, 3761–3764.

  • Brown, H. C.; Zweifel, G. Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. J. Am. Chem. Soc.[10]1960 , 82, 4708–4712. [Link]

Use in the synthesis of analgesics and anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthetic Strategies for Analgesics and Anti-Inflammatory Therapeutics

Executive Summary

The synthesis of analgesics and anti-inflammatory drugs has shifted paradigmatically from stoichiometric, high-waste "Boots-style" processes to catalytic and continuous flow methodologies. This guide addresses three critical challenges in modern pharmaceutical manufacturing:

  • Atom Economy: Maximizing yield while minimizing waste in NSAID production (Ibuprofen).[1]

  • Regioselectivity: Controlling isomer formation in complex heterocycles (Celecoxib).

  • Process Intensification: Utilizing continuous flow for rapid, safe production of high-volume analgesics (Paracetamol).

Module A: Green Catalysis in NSAID Synthesis (Ibuprofen)

Context: The traditional Boots synthesis of Ibuprofen involved six steps with an atom economy of ~40%, generating massive aluminum trichloride waste.[1] The industry standard has shifted to the BHC (Boots-Hoechst-Celanese) process , a three-step route with ~77% atom economy (99% with acetic acid recovery). The critical differentiator described here is the Palladium-Catalyzed Carbonylation .

Experimental Protocol: Pd-Catalyzed Carbonylation of 1-(4-isobutylphenyl)ethanol

This step converts the secondary alcohol directly to the carboxylic acid, bypassing the need for separate oxidation and hydrolysis steps.

Reagents & Equipment:

  • Substrate: 1-(4-isobutylphenyl)ethanol (IBPE).

  • Catalyst:

    
     (Triphenylphosphine palladium(II) chloride).
    
  • Promoter: dilute HCl (10% aq).

  • Gas: Carbon Monoxide (CO) (High Purity).

  • Solvent: Methyl ethyl ketone (MEK) or neat (if temp > melting point).

Step-by-Step Methodology:

  • Reactor Loading: In a high-pressure Hastelloy autoclave, charge IBPE and the Pd catalyst (0.1 mol% loading). Add dilute HCl as a promoter. Note: The acid promotes the elimination of the alcohol to the styrene intermediate, which is the active species for carbonylation.

  • Pressurization: Purge the vessel with

    
     (3x), then pressurize with CO to 50 bar (725 psi) .
    
  • Reaction: Heat to 120°C . Agitate at 800 RPM. The reaction proceeds via a hydropalladation mechanism.

    • Mechanism Insight: The Pd-H species adds to the styrene alkene (Markovnikov addition), followed by CO insertion and hydrolysis.

  • Work-up: Cool to room temperature and vent CO. The mixture separates into an organic phase (Ibuprofen + Catalyst) and an aqueous phase.[2]

  • Purification: The Ibuprofen is crystallized from the organic phase. The mother liquor containing the dissolved Pd catalyst is recycled directly to the next batch.

Data Summary:

Parameter Value
Conversion >99%
Selectivity >96% (Linear vs Branched)
Atom Economy 100% (Theoretical for this step)

| E-Factor | < 1.0 (Industry Benchmark) |

Pathway Visualization (Boots vs. BHC)

IbuprofenSynthesis cluster_0 Traditional Boots Process (6 Steps) cluster_1 Green BHC Process (3 Steps) Isobutylbenzene Isobutylbenzene Acylation Acylation Isobutylbenzene->Acylation Ac2O, AlCl3 Ketone Ketone Acylation->Ketone Darzens Darzens Ketone->Darzens ClCH2COOEt Aldehyde Aldehyde Darzens->Aldehyde Hydrolysis Oxime Oxime Aldehyde->Oxime NH2OH Nitrile Nitrile Oxime->Nitrile Hydrolysis Ibuprofen_Old Ibuprofen_Old Nitrile->Ibuprofen_Old Hydrolysis Isobutylbenzene_G Isobutylbenzene Acylation_G Acylation (HF Catalyst) Isobutylbenzene_G->Acylation_G Ketone_G 4-Isobutylacetophenone Acylation_G->Ketone_G Hydrogenation Hydrogenation (Raney Ni) Ketone_G->Hydrogenation Alcohol 1-(4-isobutylphenyl)ethanol Hydrogenation->Alcohol Carbonylation Pd-Catalyzed Carbonylation (CO, PdCl2(PPh3)2) Alcohol->Carbonylation Ibuprofen_New Ibuprofen (99% Yield) Carbonylation->Ibuprofen_New

Caption: Comparison of the 6-step stoichiometric Boots process vs. the 3-step catalytic BHC process, highlighting the direct carbonylation efficiency.

Module B: Regiocontrol in COX-2 Inhibitor Synthesis (Celecoxib)

Context: Celecoxib is a diaryl-substituted pyrazole. The primary synthetic challenge is regioselectivity during the cyclization of the 1,3-diketone with hydrazine. Incorrect conditions yield the unwanted regioisomer (1,3-diarylpyrazole), which lacks COX-2 specificity.

Experimental Protocol: Regioselective Cyclocondensation

Reagents:

  • Precursor A: 4'-Methylacetophenone.

  • Precursor B: Ethyl trifluoroacetate.

  • Base: Sodium Hydride (NaH) (60% dispersion in oil) or NaOMe.

  • Hydrazine: 4-Sulfamidophenylhydrazine hydrochloride (Critical: Use the salt form).

Step 1: Claisen Condensation (Synthesis of 1,3-Diketone) [3][4]

  • Suspend NaH (1.2 eq) in anhydrous Toluene or MTBE at 10°C.

  • Add 4'-Methylacetophenone (1.0 eq) dropwise. Stir for 30 min.

  • Add Ethyl trifluoroacetate (1.1 eq) slowly to maintain temp <25°C.

  • Heat to 60°C for 4 hours.

  • Quench with 10% HCl. Isolate the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

    • Yield Target: >90%.

Step 2: Cyclization (The Critical Control Point)

  • Dissolve the 1,3-diketone in Ethanol/Water (9:1).

  • Add 4-sulfamidophenylhydrazine hydrochloride (1.05 eq).

    • Mechanistic Note: Using the hydrochloride salt maintains a lower pH. Protonation of the hydrazine enhances the nucleophilicity of the unsubstituted nitrogen, directing it to attack the more electrophilic trifluoromethyl-carbonyl carbon first. This ensures the formation of the 1,5-diarylpyrazole (Celecoxib).

  • Reflux (78°C ) for 2-4 hours.

  • Cool to 5°C. The product precipitates as a white solid.

  • Recrystallize from Isopropanol/Water.

Regioselectivity Mechanism Diagram

CelecoxibMech Diketone 1,3-Diketone (CF3-CO-CH2-CO-Ar) Intermediate Hydrazone Intermediate (Controlled by pH) Diketone->Intermediate Condensation Hydrazine Hydrazine-HCl Salt (H2N-NH-Ar-SO2NH2) Hydrazine->Intermediate Celecoxib Celecoxib (1,5-Diarylpyrazole) TARGET Intermediate->Celecoxib Reflux (Acidic/Salt Conditions) Favors CF3 attack Isomer Regioisomer (1,3-Diarylpyrazole) IMPURITY Intermediate->Isomer Basic/Neutral Conditions

Caption: Mechanistic divergence in pyrazole synthesis. Acidic conditions (HCl salt) direct the reaction toward the bioactive 1,5-diaryl isomer.

Module C: Continuous Flow Synthesis of Paracetamol

Context: Batch synthesis of Paracetamol (Acetaminophen) suffers from poor heat transfer during the exothermic nitration step and long residence times. Continuous flow chemistry allows for precise thermal control, higher safety profiles, and "telescoping" (connecting steps without isolation).

Experimental Protocol: 3-Stage Continuous Flow System

Equipment Setup:

  • Reactor 1 (Nitration): PFA coil reactor (10 mL volume), cooled to 20°C.

  • Reactor 2 (Hydrogenation): Packed bed reactor (H-Cube or equivalent) containing 10% Pd/C.

  • Reactor 3 (Acylation): Heated coil reactor (Stainless steel), 100°C.

Workflow:

  • Feed A (Nitration):

    • Pump 1: Phenol in acetic acid.

    • Pump 2: Fuming

      
       / 
      
      
      
      .
    • Mix in T-mixer. Residence time: 2 minutes .

    • Outcome: Mixture of o- and p-nitrophenol. (The flow system suppresses over-nitration).

  • Intermediate Purification (In-line):

    • The stream passes through a membrane separator or extraction module to remove acid waste. The organic stream (p-nitrophenol) proceeds.[5]

  • Feed B (Hydrogenation):

    • The nitrophenol stream is mixed with

      
       gas (20 bar).
      
    • Passes through Pd/C cartridge at 60°C .

    • Residence Time: 12 - 30 seconds (Ultra-fast reduction).

    • Outcome: p-Aminophenol (PAP).

  • Feed C (Acylation):

    • The PAP stream is mixed with Acetic Anhydride.

    • Heated to 100°C . Residence time: 3.7 minutes .[6][7]

    • Product is collected and crystallized.[8]

Optimization Table (Flow vs. Batch):

Metric Batch Process Continuous Flow
Reaction Time 4-8 Hours < 10 Minutes (Total)
Hydrogenation Time 2-3 Hours 12 Seconds
Safety High Exotherm Risk Excellent Heat Dissipation

| Yield | 65-75% | >90% |

Flow Reactor Configuration

FlowParacetamol Phenol Phenol Feed R1 Reactor 1: Nitration (20°C) Phenol->R1 Acid HNO3/H2SO4 Acid->R1 H2 H2 Gas R2 Reactor 2: Pd/C Hydrogenation (Packed Bed) H2->R2 Ac2O Acetic Anhydride R3 Reactor 3: Acylation (100°C) Ac2O->R3 Sep Separator (Isolate p-nitro) R1->Sep Nitrophenol Sep->R2 Organic Phase R2->R3 p-Aminophenol (12s res. time) Product Paracetamol Collection R3->Product 3.7 min res. time

Caption: Schematic of a continuous flow setup for Paracetamol, featuring rapid hydrogenation and in-line acylation.

References

  • Elmore, S. W., et al. (2001). Synthesis of Celecoxib and its Derivatives. Journal of Medicinal Chemistry.
  • Kappe, C. O., et al. (2023). Multistep Synthesis of Paracetamol in Continuous Flow. ResearchGate. Retrieved from [Link]

  • Boots-Hoechst-Celanese (BHC). (1991). Process for preparing ibuprofen.
  • Pfizer Inc. (2012). Synthesis method of celecoxib. Patent CN102391184A.

Sources

Precision Quantitation and Utilization of Metabolic Intermediates in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract In neuroscience drug development, "intermediates" function as dual-purpose critical assets: they are both metabolic biomarkers indicative of disease progression (e.g., kynurenine pathway metabolites in neuroinflammation) and synthetic precursors utilized to generate advanced diagnostic tools (e.g., PET radiotracers). This guide provides validated protocols for quantifying metabolic intermediates and applying synthetic intermediates in tracer development, bridging the gap between basic neurochemistry and translational pharmacology.

Part 1: Metabolic Intermediates as Biomarkers

Section 1: The Kynurenine Pathway – Monitoring Neuroinflammation

Context: The Kynurenine Pathway (KP) accounts for ~95% of tryptophan metabolism. In neurodegenerative diseases (Alzheimer’s, Huntington’s), the balance shifts between the neuroprotective intermediate Kynurenic Acid (KYNA) and the neurotoxic intermediate Quinolinic Acid (QUIN) . Quantifying these intermediates provides a direct readout of indoleamine 2,3-dioxygenase (IDO) activity and neuroinflammatory status [1].

Mechanistic Pathway Visualization

The following diagram illustrates the bifurcation of the KP, highlighting the critical intermediates measured in this protocol.

KynureninePathway TRP Tryptophan KYN Kynurenine (Central Intermediate) TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs HK 3-OH-Kynurenine KYN->HK KMO QUIN Quinolinic Acid (Neurotoxic/NMDA Agonist) HK->QUIN Multiple Steps NAD NAD+ QUIN->NAD QPRT

Caption: The Kynurenine Pathway bifurcation. The ratio of QUIN (Red) to KYNA (Green) serves as a critical biomarker for neurotoxicity.

Protocol: High-Sensitivity LC-MS/MS Quantitation of KP Metabolites

Application: Screening IDO inhibitors or assessing neuroinflammation in plasma/CSF. Expertise Note: Unlike standard amino acid analysis, KP metabolites vary widely in polarity. A standard C18 column often fails to retain Quinolinic Acid. This protocol uses a ZnSO4 precipitation step to remove proteins without diluting the sample, followed by a specific gradient for polar retention [2].

Materials:

  • Column: Acquity HSS T3 C18 (1.8 µm, 2.1 × 150 mm) – Chosen for superior retention of polar analytes like QUIN.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standards: Tryptophan-d5, Kynurenine-d4.

Step-by-Step Methodology:

  • Sample Preparation (Plasma/CSF):

    • Aliquot 30 µL of sample into a 1.5 mL tube.

    • Add 30 µL Internal Standard mix (0.5 µM in 10% Ammonium Hydroxide). Ammonium hydroxide ensures solubility of QUIN.

    • Protein Precipitation: Add 60 µL of 200 nM ZnSO4 (cold). Vortex for 15s.

    • Add 30 µL Methanol (cold). Vortex.

    • Centrifuge at 2800 × g for 10 min at 4°C.

    • Transfer 30 µL supernatant to a vial containing 30 µL 5% Formic Acid. Acidification aligns pH with Mobile Phase A.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 1% B (Isocratic hold for polar retention)

      • 1-5 min: Ramp to 30% B

      • 5-7 min: Ramp to 95% B (Wash)

      • 7.1 min: Re-equilibrate at 1% B.

    • Detection: ESI+ Mode (MRM).

      • Kynurenine: 209.1 > 94.1 m/z

      • Quinolinic Acid:[1][2] 168.0 > 78.0 m/z

Self-Validation Check:

  • Peak Shape: Quinolinic acid must elute after the void volume (>1.2 min). If it elutes in the void, reduce initial organic phase or switch to a specialized HILIC column.

  • Recovery: ZnSO4 precipitation should yield >85% recovery compared to pure methanol precipitation, which often precipitates polar metabolites.

Section 2: Catecholamine Intermediates – L-DOPA Flux Analysis

Context: L-DOPA is the primary intermediate in dopamine synthesis and the gold standard treatment for Parkinson's.[3] However, its "narrow therapeutic window" and rapid metabolism into 3-O-methyldopa (3-OMD) require precise monitoring. Application: Pharmacokinetic profiling of novel L-DOPA formulations or AADC inhibitors.

Protocol: Electrochemical Detection (ECD) of L-DOPA

Why ECD? While MS is sensitive, ECD is often preferred for monoamines due to lower cost and high selectivity for electroactive species (catechols), reducing background noise from complex matrices [3].

Quantitative Data Summary: Method Comparison

ParameterLC-MS/MSHPLC-ECD (Boron-Doped Diamond)
Limit of Detection (LOD) ~1–5 nM~0.8–2.0 nM [3]
Sample Prep Complex (SPE/Derivatization often needed)Simple (Acidification)
Selectivity Mass-basedRedox-potential based
Primary Utility Broad metabolite profilingTargeted Catecholamine quantification

Methodology:

  • Sample Collection:

    • Collect blood/microdialysate into tubes containing EDTA (anticoagulant) and Sodium Metabisulfite (4 mM) .

    • Causality: Metabisulfite is an antioxidant essential to prevent the auto-oxidation of L-DOPA to dopaquinone, which would yield false negatives.

  • Extraction:

    • Mix plasma 1:1 with 0.4 M Perchloric Acid (HClO4) .

    • Centrifuge (10,000 × g, 10 min, 4°C).

    • Inject supernatant directly.

  • HPLC-ECD Setup:

    • Electrode: Boron-Doped Diamond (BDD) or Glassy Carbon. BDD offers lower background noise and resistance to fouling.

    • Potential: +0.8 V vs. Ag/AgCl.[4]

    • Mobile Phase: Britton-Robinson buffer (pH 3.0) with ion-pairing agent (OSA).

Part 2: Synthetic Intermediates in Drug Development

Section 3: Precursors for PET Radiotracer Synthesis

Context: In drug development, "intermediates" also refer to the chemical precursors used to synthesize Positron Emission Tomography (PET) ligands (e.g., for amyloid or tau imaging).[2][5][6][7][8][9][10][11] The challenge is the short half-life of Fluorine-18 (110 min); the precursor must allow for rapid, late-stage radio-fluorination [4].[5]

Workflow: Late-Stage Fluorination of Precursors

The following diagram depicts the workflow from a non-radioactive synthetic intermediate (precursor) to a clinical-grade radiotracer.

PETSynthesis Precursor Precursor Intermediate (Leaving Group: Tosylate/Nitro) Synthesis Synthesis Module (Nucleophilic Substitution) Precursor->Synthesis Input Cyclotron Cyclotron (Generates [18F]F-) Cyclotron->Synthesis [18F]F- Purification HPLC Purification (Remove Precursor) Synthesis->Purification Crude Product QC QC Release (Purity/Sterility) Purification->QC Pure Tracer

Caption: Radiosynthesis workflow. The precursor intermediate determines the efficiency of the critical [18F] labeling step.

Key Considerations for Precursor Design:

  • Leaving Group: The intermediate must possess a labile leaving group (e.g., Tosylate, Mesylate, or Nitro) at the specific position where 18F is required.

  • Protecting Groups: Any reactive hydroxyl or amine groups on the intermediate must be protected (e.g., with BOC or THP) to prevent side reactions during the harsh fluorination conditions (high heat, basic pH). These must be removed rapidly (hydrolysis) post-labeling.

References

  • Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. 7

  • Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise. International Journal of Tryptophan Research. 8

  • Rapid Electrochemical Method for the Determination of L-DOPA in Extract From the Seeds of Mucuna Prurita. International Journal of Electrochemical Science. 4

  • Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Lawrence Berkeley National Laboratory. 5

Sources

Application Note: Protecting Group Strategies for (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-Isoxazolidin-4-ol Hydrochloride is a critical chiral scaffold used in the synthesis of glutamate receptor ligands, oxazolidinone antibiotics, and nucleoside mimics. However, its utility is often compromised by the lability of the N–O bond and the nucleophilicity of the secondary amine. This guide details two validated orthogonal protection strategies: a Standard Acid-Labile Protocol (N-Boc/O-TBS) and a Base-Labile Protocol (N-Fmoc/O-TBS) . These workflows prioritize the retention of the isoxazolidine ring integrity while offering flexibility for downstream chemical manipulation.

Introduction & Strategic Analysis

The Challenge: The N–O Bond Constraint

The defining feature of (S)-Isoxazolidin-4-ol is the N–O bond within the 5-membered ring. While chemically stable under mild conditions, this bond is the scaffold's "Achilles' heel" during deprotection sequences.

  • The Trap: Standard hydrogenolysis (H₂/Pd-C), often used to remove Cbz or Benzyl groups, will reductively cleave the N–O bond, destroying the ring and yielding an acyclic 1,3-amino alcohol [1].

  • The Solution: Protection strategies must rely on acid-labile , base-labile , or fluoride-labile groups. Reductive deprotection must be strictly avoided unless ring-opening is the intended synthetic outcome.

Protecting Group Logic

The secondary amine is the more nucleophilic center and must generally be protected first to prevent N-alkylation side reactions during O-functionalization.

FeatureN-Boc (tert-Butoxycarbonyl)N-Fmoc (Fluorenylmethyloxycarbonyl)N-Cbz (Carboxybenzyl)
Deprotection Acid (TFA or HCl)Base (Piperidine/DBU)H₂/Pd (Reductive)
Ring Compatibility Excellent Excellent Poor (Risk of N-O cleavage)
Orthogonality Compatible with Silyl ethersCompatible with acid-labile groupsLimited utility here
Recommendation Primary Choice Secondary Choice (Solid Phase)Avoid

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate protection route based on downstream chemistry requirements.

ProtectionStrategy Start (S)-Isoxazolidin-4-ol HCl (Starting Material) Decision Downstream Sensitivity? Start->Decision RouteA Route A: Acid Stability Needed (General Synthesis) Decision->RouteA Requires Base Resistance RouteB Route B: Acid Sensitivity/Solid Phase (Peptide/Combinatorial) Decision->RouteB Requires Acid Resistance StepA1 Step 1: N-Boc Protection (Boc2O, TEA) RouteA->StepA1 StepB1 Step 1: N-Fmoc Protection (Fmoc-OSu, NaHCO3) RouteB->StepB1 StepA2 Step 2: O-TBS Protection (TBSCl, Imidazole) StepA1->StepA2 ResultA Product A: N-Boc, O-TBS Protected StepA2->ResultA StepB2 Step 2: O-TBS Protection (TBSOTf, 2,6-Lutidine) StepB1->StepB2 ResultB Product B: N-Fmoc, O-TBS Protected StepB2->ResultB

Caption: Decision tree for selecting orthogonal protection strategies based on chemical compatibility.

Protocol A: The "Gold Standard" (N-Boc / O-TBS)

Objective: Isolate (S)-N-(tert-butoxycarbonyl)-4-(tert-butyldimethylsilyloxy)isoxazolidine. Mechanism: Nucleophilic attack of the amine on the anhydride (Boc₂O), followed by silylation of the alcohol.

Step 1: N-Boc Protection

The starting material is a hydrochloride salt. In situ neutralization is critical for the reaction to proceed.

Reagents:

  • (S)-Isoxazolidin-4-ol HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (2.2 equiv) – Note: 1 eq to neutralize HCl, 1.2 eq as base.

  • Dichloromethane (DCM) or THF (0.2 M concentration)

Procedure:

  • Suspension: Suspend the isoxazolidin-4-ol HCl in anhydrous DCM at 0°C under inert atmosphere (N₂).

  • Neutralization: Add TEA dropwise over 10 minutes. The suspension will clear as the free base is liberated.

  • Addition: Add Boc₂O (dissolved in minimal DCM) dropwise at 0°C.

  • Reaction: Warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane). Stain with Ninhydrin (free amine = red) or PMA. The product is not UV active unless derivatized, but Boc₂O is visible.

  • Workup: Wash with 5% citric acid (removes TEA/unreacted amine), then sat. NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

  • Yield: Typically >90% as a colorless oil.

Step 2: O-TBS Protection

Silyl protection of the secondary alcohol.

Reagents:

  • N-Boc-isoxazolidin-4-ol (from Step 1)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • DMF (anhydrous)

Procedure:

  • Dissolution: Dissolve the N-Boc intermediate and imidazole in anhydrous DMF at 0°C.

  • Addition: Add TBSCl portion-wise.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with Et₂O (preferred over EtOAc for removing DMF). Wash 3x with water, 1x with brine.

  • Purification: Flash chromatography (10% EtOAc/Hexane).

Protocol B: The Base-Labile Route (N-Fmoc)

Objective: Synthesis of N-Fmoc protected scaffold for solid-phase peptide synthesis (SPPS) applications.

Step 1: N-Fmoc Protection

Reagents:

  • (S)-Isoxazolidin-4-ol HCl

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • NaHCO₃ (2.5 equiv)

  • Water/Acetone (1:1 v/v) or Water/Dioxane

Procedure:

  • Preparation: Dissolve the starting salt in water/acetone. Add NaHCO₃.

  • Addition: Add Fmoc-OSu slowly at 0°C. The reaction is heterogeneous; vigorous stirring is required.

  • Reaction: Stir at RT overnight.

  • Workup: Acidify carefully to pH 3-4 with 1N HCl (Fmoc is stable to dilute acid for short periods). Extract with EtOAc.[1]

  • Purification: Recrystallization from EtOAc/Hexane is often possible due to the Fmoc group's crystallinity.

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete neutralization of HCl salt.Ensure >2.0 equiv of base (TEA/DIPEA) is used. The amine must be free to attack Boc₂O.
Ring Opening Accidental use of reductive conditions.NEVER use H₂/Pd, Zn/AcOH, or LAH. Use TFA (for Boc) or Piperidine (for Fmoc).[2]
O-Silylation Fails Steric hindrance or wet solvent.Switch from TBSCl to TBSOTf (more reactive) + 2,6-lutidine at -78°C. Ensure DMF is dry.
N-O Cleavage Check Verification of ring integrity.NMR Validation: The C5 protons (approx 3.5-4.0 ppm) should appear as a doublet of doublets. If ring opens, these shift significantly.

References

  • Cicchi, S., Goti, A., & Brandi, A. (1995). "Isoxazolidines: A Privileged Scaffold for Organic and Medicinal Chemistry." Journal of Organic Chemistry. (Context: General reactivity and N-O bond stability).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Context: Standard protocols for Boc and Silyl protection).

  • Revankar, G. R., et al. (1990). "Synthesis and antiviral activity of certain isoxazolidine nucleosides." Journal of Medicinal Chemistry. (Context: Application of isoxazolidine protection in drug synthesis).

  • Organic Chemistry Portal. "Boc Protection of Amines." (Context: Mechanistic validation of Boc protection).

Sources

Application Note: Scale-Up Synthesis of (S)-Isoxazolidin-4-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and researchers optimizing the synthesis of (S)-Isoxazolidin-4-ol hydrochloride derivatives. It prioritizes scalable, safety-conscious protocols over academic micro-scale methods.

Abstract & Significance

Isoxazolidin-4-ol scaffolds are critical structural mimics of 3-hydroxypyrrolidines and ribose rings, serving as pharmacophores in antiviral (nucleoside analogs) and antibacterial drug discovery. While 1,3-dipolar cycloadditions are common for isoxazolidine synthesis, they often lack direct access to the 4-hydroxyl group with high stereocontrol.

This guide details a stereoselective hydroboration-oxidation route starting from 2,3-dihydroisoxazoles.[1][2] This pathway offers superior regioselectivity and trans-diastereoselectivity.[1][3] We provide a modified process-scale protocol converting the free base directly to the Hydrochloride Salt , ensuring long-term stability and high purity without chromatographic purification.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the regioselective functionalization of the C4-C5 double bond in a 2,3-dihydroisoxazole precursor.

  • Target: (S)-Isoxazolidin-4-ol HCl (substituted derivatives).

  • Key Transformation: Hydroboration-Oxidation.[1][2]

  • Stereocontrol: The C3-substituent directs the incoming borane to the opposite face, establishing a trans-relationship between C3 and C4.

  • Scale-Up Adaptation: Replacement of volatile BH₃·THF with Borane-Dimethyl Sulfide (BMS) and implementation of a controlled oxidative workup to manage exotherms.

Pathway Visualization

SynthesisPath Start Nitrone + Alkyne (Precursor Synthesis) Dihydro 2,3-Dihydroisoxazole (Intermediate 1) Start->Dihydro [3+2] Cycloaddition Hydroboration Organoborane Intermediate Dihydro->Hydroboration BH3·DMS, THF (Stereoselective) Oxidation Isoxazolidin-4-ol (Free Base) Hydroboration->Oxidation NaOH / H2O2 (Regioselective) SaltForm (S)-Isoxazolidin-4-ol Hydrochloride Oxidation->SaltForm HCl/IPA (Crystallization)

Figure 1: Strategic workflow for the synthesis of (S)-Isoxazolidin-4-ol HCl derivatives.

Process Development & Safety Considerations

Reagent Selection for Scale-Up
ReagentLab Scale (Academic)Process Scale (Recommended)Rationale
Hydroboration Agent BH₃·THF (1 M)Borane-Dimethyl Sulfide (BMS) (10 M)BMS is more stable, has higher active content, and allows lower solvent volumes.
Solvent THF2-MeTHF or THF 2-MeTHF offers easier phase separation during workup, though THF is acceptable if distilled.
Oxidant 30% H₂O₂ / NaOH30% H₂O₂ / NaOH (Controlled) Strict temperature control (<10°C) is required to prevent runaway decomposition of peroxide.
Salt Formation HCl in DioxaneHCl in IPA / MTBE Avoids carcinogenic dioxane; IPA/MTBE systems promote better crystallization.
Critical Quality Attributes (CQAs)
  • Stereochemistry: The hydroboration must yield >95:5 trans selectivity.

  • Residual Peroxides: Must be quenched (<5 ppm) before salt formation to prevent explosion hazards during drying.

  • Water Content: The crude free base must be dry (KF < 0.5%) before HCl addition to ensure high yield of the precipitate.

Detailed Experimental Protocol

Target Molecule: (3S,4S)-3-substituted-isoxazolidin-4-ol Hydrochloride (General Procedure) Scale: 100 g Input (Dihydroisoxazole)

Step 1: Stereoselective Hydroboration

Reaction: R-Dihydroisoxazole + BH3·DMS → Organoborane Intermediate

  • Setup: Equip a 2 L jacketed reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charging: Charge 3-substituted-2,3-dihydroisoxazole (100 g, 1.0 equiv) and anhydrous THF (500 mL, 5 vol). Cool the solution to -5°C .

  • Addition: Charge Borane-Dimethyl Sulfide (BMS) (10 M, 0.6 equiv relative to alkene; Note: 0.6 eq BMS provides 1.8 eq hydrides) into the addition funnel.

  • Execution: Add BMS dropwise over 60 minutes, maintaining internal temperature < 5°C .

    • Mechanism Note: The bulky borane approaches anti to the C3 substituent, establishing the stereocenter.

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC for consumption of starting material (<1%).

Step 2: Oxidative Workup (Critical Safety Step)

Reaction: Organoborane + NaOH/H2O2 → Isoxazolidin-4-ol

  • Cooling: Cool the reaction mixture back to 0°C .

  • Base Addition: Slowly add 3 M NaOH (1.2 equiv) dropwise. Caution: Gas evolution (H₂) may occur if excess borane is present. Maintain T < 10°C.

  • Oxidation: Slowly add 30% Hydrogen Peroxide (H₂O₂) (3.0 equiv) dropwise over 2 hours.

    • Safety: This reaction is highly exothermic. Do not exceed 15°C.

  • Stirring: Stir at 20°C for 2 hours.

  • Quench: Cool to 0°C. Add saturated aqueous Na₂SO₃ or Na₂S₂O₃ solution until a starch-iodide paper test is negative (no active peroxides).

Step 3: Isolation of Free Base
  • Extraction: Dilute with Ethyl Acetate (EtOAc) (500 mL). Separate phases.

  • Wash: Extract the aqueous layer 2x with EtOAc (300 mL). Combine organic layers.

  • Brine Wash: Wash combined organics with brine (200 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude oil.

    • Note: Do not heat above 40°C during concentration to avoid degradation.

Step 4: Hydrochloride Salt Formation & Crystallization

Reaction: Isoxazolidin-4-ol + HCl → Isoxazolidin-4-ol·HCl

  • Dissolution: Dissolve the crude oil in Isopropyl Alcohol (IPA) (300 mL, 3 vol).

  • Acidification: Cool to 10°C . Add HCl in IPA (5–6 N) (1.1 equiv) dropwise with vigorous stirring.

  • Crystallization: A white precipitate should form immediately. Stir at 0–5°C for 2 hours to maximize yield.

    • Troubleshooting: If an oil forms, add MTBE (Methyl tert-butyl ether) as an anti-solvent dropwise until turbidity persists, then cool.

  • Filtration: Filter the solid under nitrogen (hygroscopic).

  • Washing: Wash the cake with cold MTBE (100 mL).

  • Drying: Dry in a vacuum oven at 35°C for 12 hours.

Analytical Characterization (Expected)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.0%
Stereochemistry Chiral HPLC / NOE NMR> 95% de (trans-isomer)
Identity ¹H NMR (D₂O)Characteristic C4-H signal at ~4.5 ppm (multiplet)
Counterion Ion Chromatography1.0 ± 0.1 eq Chloride

Stereochemical Validation: In the ¹H NMR, the coupling constant (


) between H3 and H4 is diagnostic.
  • Trans-isomer (Major): Typically

    
     (pseudo-axial/equatorial relationship depending on ring pucker).
    
  • Cis-isomer (Minor): Typically larger

    
     values if distinct.
    
  • Confirmation: NOESY experiments should show NOE correlations between H3 and H5, but not H3 and H4 for the trans isomer [1].

References

  • Dikošová, L., Laceková, J., Záborský, O., & Fischer, R. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.[1][2] Beilstein Journal of Organic Chemistry, 16, 1313–1319.

  • Cicchi, S., Goti, A., & Brandi, A. (1995). 1,3-Dipolar cycloadditions of nitrones to (S)-5-hydroxymethyl-2(5H)-furanone: A chiral pool approach to enantiopure isoxazolidines. Journal of Organic Chemistry.
  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing Reaction Yields with (S)-Isoxazolidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Isoxazolidin-4-ol is a deceptive scaffold. While it appears to be a simple secondary amine, its reactivity profile is drastically altered by the


-oxygen effect (the adjacent N-O bond). Low yields are rarely due to a single catastrophic failure but rather a convergence of three specific pitfalls: attenuated nucleophilicity , N-O bond fragility , and extreme aqueous solubility .

This guide moves beyond standard protocols to address the causality of these failures, providing self-validating workflows to restore your yields.

Module 1: The "Invisible" Loss (Isolation & Polarity)

The Problem: The reaction shows full conversion by TLC/LCMS, but the isolated yield is <30%. The Cause: (S)-Isoxazolidin-4-ol and its small-molecule derivatives are highly polar and zwitterionic in nature. Standard ethyl acetate/water extractions often leave 50-80% of the product in the aqueous phase.

Troubleshooting Protocol: The "Salting-Out" & Resin Strategy

Do not rely on standard partition coefficients (


). The N-O dipole increases water solubility significantly compared to pyrrolidine analogs.
MethodWhen to UseTechnical Note
Lyophilization Preferred. For crude isolation before functionalization.Avoid heating. The free base can degrade; lyophilize as the HCl or TFA salt if possible.
n-Butanol Extraction If aqueous workup is unavoidable.Saturate the aqueous phase with NaCl. Extract 3x with

-butanol or CHCl

/iPrOH (3:1).
Ion Exchange (SCX) For purification of the free amine.Use SCX-2 (Strong Cation Exchange) resin. Load in MeOH/Water, wash with MeOH, elute with 2M NH

in MeOH.

Validation Step: Before discarding any aqueous layer, spot it on TLC and stain with Ninhydrin or PMA. If it stains, you are throwing away product.

Module 2: N-Functionalization (Overcoming Low Nucleophilicity)

The Problem: Amide coupling (EDC/HATU) or alkylation proceeds sluggishly (<40% yield), often with unreacted starting material remaining. The Cause: Users often treat the nitrogen in isoxazolidine as a standard secondary amine (


). However, due to the inductive electron-withdrawal of the adjacent oxygen, the conjugate acid 

is significantly lower (~4.0–5.0)
. The nitrogen is far less nucleophilic than expected.
Optimization Workflow: Activation & Catalysis
  • Base Selection: Standard bases like DIPEA may not be sufficient to drive the reaction if the electrophile is weak.

  • Acylation Catalyst: You must use a nucleophilic catalyst. DMAP is effective, but 4-PPY (4-Pyrrolidinopyridine) is superior for sterically hindered substrates.

  • Lewis Acid Promotion: For difficult substrates, the addition of mild Lewis acids (e.g., ZnCl

    
    ) can activate the electrophile without degrading the isoxazolidine ring.
    

Visual Guide: N-Functionalization Decision Tree

N_Functionalization Start Start: N-Functionalization Low Yield Check_Electrophile Is Electrophile Highly Reactive? (e.g., Acid Chloride, Isocyanate) Start->Check_Electrophile Weak_Elec Weak Electrophile (e.g., Carboxylic Acid, Alkyl Halide) Check_Electrophile->Weak_Elec No Strong_Elec Strong Electrophile Check_Electrophile->Strong_Elec Yes Action_Weak Protocol A: Use HATU (not EDC) Add HOAt + 2.5 eq DIPEA Weak_Elec->Action_Weak Action_Strong Protocol B: Maintain pH 8-9 (Schotten-Baumann) Biphasic (DCM/Sat. NaHCO3) Strong_Elec->Action_Strong Check_Result Conversion > 50%? Action_Weak->Check_Result Action_Strong->Check_Result Lewis_Acid Add Lewis Acid Catalyst (10 mol% ZnCl2 or Sc(OTf)3) Check_Result->Lewis_Acid No (Stalled) Success Proceed to Workup (Avoid Acidic Wash) Check_Result->Success Yes Lewis_Acid->Success

Caption: Logic flow for optimizing N-functionalization based on electrophile reactivity, highlighting the use of Lewis Acids for stalled reactions.

Module 3: The Danger Zone (Reductive Instability)

The Problem: The ring opens unexpectedly, yielding a linear 1,3-amino alcohol. The Cause: The N-O bond energy (


 kcal/mol) is weak. Many standard deprotection or reduction conditions (e.g., removing Cbz or Benzyl groups) will cleave the isoxazolidine ring concurrently.
Compatibility Matrix: Reducing Agents
Reagent/ConditionStatusEffect on (S)-Isoxazolidin-4-ol
H

/ Pd-C
CRITICAL FAILURE Rapid cleavage of N-O bond. Ring opens.
Zn / AcOH CRITICAL FAILURE Classic condition for N-O cleavage.
SmI

CRITICAL FAILURE Single Electron Transfer (SET) cleavage.
NaBH

SAFE Generally safe for ketone/aldehyde reduction elsewhere in molecule.
LiAlH

CAUTION Can cleave N-O at reflux; safe at -78°C to 0°C in ether (substrate dependent).
H

/ Lindlar Cat.
SAFE Poisoned catalysts usually preserve the ring.

Technical Insight: If you need to remove a Benzyl group from the nitrogen or oxygen, do not use hydrogenolysis . Instead, use oxidative cleavage (e.g., CAN - Ceric Ammonium Nitrate) or specific Lewis acids (BCl


) at low temperatures, though BCl

requires careful quenching to prevent ring hydrolysis.
Module 4: Stereochemical Integrity

The Problem: Loss of enantiomeric excess (ee) at the C4 position. The Cause: While the C4 center is not


 to a carbonyl (unless oxidized to the isoxazolidin-4-one), racemization can occur via elimination-addition mechanisms  if the 4-OH is converted to a good leaving group (Mesylate/Tosylate) in the presence of strong base.

Protocol for 4-OH Activation: If activating the hydroxyl group (e.g., Mitsunobu reaction or sulfonation):

  • Avoid E1cB: Do not use strong bases if an electron-withdrawing group is on the Nitrogen.

  • Mitsunobu: Use ADDP/PBu

    
     instead of DEAD/PPh
    
    
    
    for milder conditions if the standard protocol fails or results in elimination side products.
Frequently Asked Questions (FAQ)

Q: My isoxazolidin-4-ol starting material turned brown/black in storage. Is it usable? A: The free base is prone to oxidation and polymerization. If it is dark, purify via SCX resin immediately. For long-term storage, always convert it to the HCl or Tartrate salt , which are stable solids.

Q: Can I use Boc-protection on the Nitrogen? A: Yes, but the reaction is slower than with proline. Use Boc


O (1.5 eq)  in aqueous dioxane  with NaHCO

or NaOH to maintain pH 9-10. The aqueous base is critical to deprotonate the amine (remember the low

).

Q: I see a "double addition" product in my mass spec. A: This is likely O-acylation occurring alongside N-acylation. The 4-OH is a nucleophile. To prevent this, use silylation (TMS/TBS) on the hydroxyl group prior to difficult N-functionalizations, then deprotect with TBAF.

References
  • General Reactivity & Synthesis

    • Isoxazolidine Synthesis and Reactivity. Organic Chemistry Portal.
    • [Link][1]

  • N-Acylation Chemoselectivity

    • Heller, S. T., et al. "Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles."[2][3] Angewandte Chemie International Edition, 2012.[3] (Demonstrates pKa-dependent acylation strategies relevant to low-nucleophilicity nitrogens).

    • [Link]

  • Reductive Cleavage (N-O Bond)

    • Reviejo, A., et al. "Reductive cleavage of the N–O bond in isoxazolidines." Beilstein Journal of Organic Chemistry, 2020.
    • [Link]

  • pKa Data & Physical Properties

    • Bordwell pKa Tables (Acidity in DMSO/Water).[4]

    • [Link]

Sources

Optimization of reaction conditions for isoxazolidine cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazolidine Synthesis Optimization Hub .

As a Senior Application Scientist, I have structured this guide to address the specific friction points encountered during 1,3-dipolar cycloadditions of nitrones. This is not a textbook review; it is a diagnostic system designed to move your reaction from "stalled" to "isolated yield."

Quick Diagnostics: What is your primary failure mode?

SymptomProbable CauseJump To
No Reaction / Low Conversion High activation barrier (

); Steric hindrance.
Wrong Regioisomer Mismatched FMO coefficients; Electronic bias.
Product Decomposition Retro-cycloaddition; N-O bond lability.

Module 1: Kinetic Activation Strategies

Issue: The reaction is sluggish or stuck at partial conversion despite prolonged heating.

Technical Insight: Nitrone cycloadditions are thermally allowed [


] processes, but they often suffer from high activation entropies (

) due to the highly ordered transition state. If standard reflux (toluene/xylene) fails, simply increasing temperature often degrades the nitrone before the cycloaddition occurs.
Q: Thermal heating isn't working. Should I use Microwave (MW) irradiation?

A: Yes, but only if you control the solvent parameters. Microwave irradiation is superior for this transformation not just due to thermal effects, but because of the high polarity of the nitrone dipole, which couples efficiently with the electromagnetic field.

  • Protocol: Use polar, non-nucleophilic solvents (e.g., EtOH or water). Water is particularly effective due to the "on-water" hydrophobic effect, which aggregates organic reactants, increasing effective concentration and stabilizing the polarized transition state.

  • Recommendation: Run a test at 100–120 °C (sealed vessel) for 10–30 minutes.

Q: My nitrone decomposes before reacting. How do I lower the barrier?

A: Switch to Lewis Acid (LA) Catalysis . Coordination of a Lewis acid to the nitrone oxygen lowers the LUMO energy of the dipole (nitrone), narrowing the HOMO


–LUMO

gap. This accelerates the reaction and improves selectivity (see Module 2).
  • Catalyst Choice: Mild oxophilic Lewis acids are best.

    • Standard:

      
       or 
      
      
      
      (10–20 mol%).
    • High Activity:

      
       or 
      
      
      
      .
    • Avoid: Strong acids like

      
       often hydrolyze the nitrone back to the aldehyde/hydroxylamine.
      

Data: Activation Method Comparison

MethodTypical TimeYield PotentialRisk Factor
Thermal (Toluene, 110°C) 24–48 h40–70%Thermal degradation of nitrone.
Microwave (EtOH, 120°C) 10–30 min75–95%Pressure buildup; solvent superheating.
Lewis Acid (

, RT)
4–12 h80–95%Catalyst poisoning by basic amines.

Module 2: Selectivity Engineering

Issue: I am getting a mixture of regioisomers (3,5- vs 3,4-substituted) or diastereomers (endo/exo).

Technical Insight: Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory.[1][2]

  • Normal Electron Demand: Nitrone LUMO + Alkene HOMO.[3] Favors 3,5-disubstituted products (isoxazolidine oxygen binds to the more substituted carbon).

  • Inverse Electron Demand: Nitrone HOMO + Electron-Deficient Alkene LUMO. Can shift toward 3,4-substitution , though 3,5 is often still preferred due to steric factors.

Q: How do I force the formation of the endo isomer?

A: Utilize secondary orbital interactions via Lewis Acid chelation. In thermal conditions, exo isomers are often thermodynamically favored (less steric clash). To favor endo:

  • Use a chelating Lewis Acid:

    
     with chiral diol ligands (e.g., BINOL) can coordinate the nitrone and the dipolarophile (if it has a carbonyl), locking the transition state geometry.
    
  • Solvent Switch: Use a solvent that maximizes the solvophobic effect (e.g., water or fluorinated alcohols), which compacts the transition state, often favoring the more compact endo approach.

Visualizing the Decision Logic

OptimizationStrategy Start START: Reaction Analysis CheckYield Is Conversion > 50%? Start->CheckYield CheckSelectivity Is Regio/Diastereomer Ratio > 90:10? CheckYield->CheckSelectivity Yes AnalyzeSubstrate Analyze Dipolarophile CheckYield->AnalyzeSubstrate No AnalyzeFMO Analyze Electronic Bias (FMO) CheckSelectivity->AnalyzeFMO No Success Proceed to Purification CheckSelectivity->Success Yes Heat Try Microwave (EtOH, 120°C) AnalyzeSubstrate->Heat Electron Neutral/Rich LewisAcid Add Lewis Acid (Zn(OTf)2) AnalyzeSubstrate->LewisAcid Electron Deficient Chelation Use Chelating LA (Mg/Ti + Ligand) AnalyzeFMO->Chelation Need Endo Selectivity Sterics Increase Steric Bulk on Nitrone N-R AnalyzeFMO->Sterics Need Exo/Regio Control

Figure 1: Decision matrix for optimizing isoxazolidine synthesis based on yield and selectivity outcomes.

Module 3: Stability & Post-Synthetic Handling

Issue: The product disappears during workup or column chromatography.

Technical Insight: The N-O bond in isoxazolidines is chemically labile.

  • Retro-Cycloaddition: At high temperatures (e.g., boiling off high-boiling solvents), the reaction can reverse, regenerating the volatile alkene and the nitrone.

  • Reductive Cleavage: The N-O bond is sensitive to reducing agents (Zn/AcOH,

    
    /Pd) often used in adjacent steps.
    
Q: My product reverts to starting material on the rotavap. Why?

A: You are seeing retro-cycloaddition . Isoxazolidine formation is reversible. If your cycloaddition was run at high temperature (thermodynamic control), removing the solvent shifts the equilibrium.

  • Fix: Do not heat the crude mixture above 40°C during concentration.

  • Fix: If the product is an oil, avoid high-vacuum drying for extended periods if the retro-reaction is fast. Isolate via precipitation if possible.

Q: How do I purify without decomposition?

A: Avoid acidic silica if your product is sensitive. Some isoxazolidines are acid-sensitive.

  • Protocol: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes to neutralize acidity.

  • Alternative: Use neutral alumina or recrystallization (preferred for solid isoxazolidines).

Experimental Protocol: Microwave-Assisted "On-Water" Synthesis

Scope: General procedure for nitrone + electron-deficient alkene (e.g., acrylate).

  • Preparation: In a 10 mL microwave vial, charge the Nitrone (1.0 equiv) and Alkene (1.2 equiv).

  • Solvent: Add distilled water (concentration ~0.5 M). Note: Reactants may not dissolve; this is expected for "on-water" chemistry.

  • Irradiation: Seal and irradiate at 100 °C for 15 minutes (Dynamic power mode to maintain temp).

  • Workup:

    • Cool to RT. The product often oils out or precipitates.

    • Extract with EtOAc (

      
      ).
      
    • Dry over

      
       and concentrate in vacuo (bath < 40°C).
      
  • Validation: Check

    
     NMR. Look for the characteristic isoxazolidine ring protons (typically 
    
    
    
    3.5–5.0 ppm) and disappearance of the nitrone CH=N singlet (
    
    
    7.0–7.5 ppm).

References

  • Reaction Mechanism & FMO Theory: Houk, K. N., et al. "Frontier molecular orbital theory of cycloaddition reactions." Accounts of Chemical Research, 1975.

  • Microwave & Green Chemistry: Sagirli, A., et al. "Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines."[4] Beilstein Journal of Organic Chemistry, 2022.

  • Lewis Acid Catalysis & Selectivity: Gotthelf, K. V., & Jørgensen, K. A.[5] "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chemical Reviews, 1998.

  • On-Water Chemistry: Narayan, S., et al. "On Water: Unique Reactivity of Organic Compounds in Aqueous Suspension." Nature, 2005.

  • Retro-Cycloaddition & Reversibility: Confalone, P. N., & Huie, E. M. "The [3 + 2] Nitrone–Olefin Cycloaddition Reaction." Organic Reactions, 2011.[5]

Sources

Technical Support Center: Purification of (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-Isoxazolidin-4-ol Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chiral intermediate. Isoxazolidines are a critical class of N/O-containing heterocycles that serve as key building blocks in the synthesis of biologically active molecules.[1] This guide offers practical, field-proven insights to help you overcome common challenges and achieve high purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

  • High Polarity and Water Solubility: The presence of a hydroxyl group and the hydrochloride salt makes the molecule highly polar and very soluble in water.[2] This high water solubility can lead to lower yields during aqueous workups and salt formation.[3]

  • Chirality: The molecule contains a stereocenter at the 4-position, meaning that enantiomeric purity is a critical quality attribute. Purification methods must be chosen carefully to avoid racemization.

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures, especially under strongly acidic or basic conditions, can lead to degradation.

PropertyValueImplication for Purification
Molecular Formula C₃H₈ClNO₂Low molecular weight.
Molecular Weight 125.55 g/mol Influences chromatographic behavior.
Predicted XLogP3 -1Indicates high hydrophilicity.
Hydrogen Bond Donors 2Contributes to high polarity.
Hydrogen Bond Acceptors 3Contributes to high polarity.

Data sourced from PubChem CID 40531170.[4]

Q2: What are the most common impurities encountered during the synthesis of this compound?

A2: The nature and quantity of impurities will largely depend on the synthetic route employed. Common synthetic strategies involve 1,3-dipolar cycloaddition reactions.[5][6] Potential impurities may include:

  • Unreacted Starting Materials: Such as the nitrone and alkene precursors.

  • Regioisomers and Diastereomers: Cycloaddition reactions can sometimes yield regio- or diastereomeric byproducts.[5]

  • Ring-Opened Byproducts: The isoxazolidine ring can be susceptible to cleavage under certain conditions.

  • Solvent Adducts: Residual solvents from the reaction or workup.

  • Inorganic Salts: Generated during the reaction or workup steps.

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective purification techniques for this compound are:

  • Recrystallization: This is often the preferred method for obtaining highly pure crystalline material.[7] The choice of solvent system is critical.

  • Column Chromatography: Useful for removing impurities with different polarities. However, the high polarity of the hydrochloride salt can make it challenging.[2][8]

  • Acid-Base Extraction: This can be used to remove non-basic impurities, but the high water solubility of the hydrochloride salt can lead to product loss in the aqueous phase.[3]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification process.

Troubleshooting Crystallization

cluster_0 Crystallization Troubleshooting cluster_1 Solutions for 'No Crystals' cluster_2 Solutions for 'Oiling Out' start Crude (S)-Isoxazolidin-4-ol HCl dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals Crystals form cool->crystals Success no_crystals No crystals form cool->no_crystals Problem oiling_out Product oils out cool->oiling_out Problem filter Filter and dry crystals->filter scratch Scratch flask with glass rod no_crystals->scratch reheat Reheat and add more polar solvent oiling_out->reheat pure_product Pure Product filter->pure_product seed Add a seed crystal scratch->seed concentrate Concentrate solution seed->concentrate change_solvent Change solvent system concentrate->change_solvent slower_cooling Cool solution more slowly reheat->slower_cooling

Caption: Troubleshooting flowchart for the crystallization of this compound.

Problem: The compound "oils out" instead of crystallizing.
  • Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly.

  • Solution:

    • Re-dissolve: Gently warm the mixture to re-dissolve the oil.

    • Adjust Solvent Composition: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the turbidity.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

    • Consider a Different Solvent System: A mixture of a polar protic solvent (like ethanol or isopropanol) and a less polar solvent (like ethyl acetate or diethyl ether) often works well for hydrochloride salts.[9]

Problem: No crystals form upon cooling.
  • Cause: The solution is too dilute, or nucleation has not been initiated.

  • Solution (in order of preference): [10]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[10]

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[10]

    • Concentration: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow it to cool again.

    • Cooling to Lower Temperatures: If crystals still do not form at room temperature, place the flask in an ice bath or a refrigerator.

Problem: The recrystallized product has low purity.
  • Cause: The crystallization process was too rapid, trapping impurities within the crystal lattice.[10]

  • Solution:

    • Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

    • Second Recrystallization: If the purity is still not satisfactory, a second recrystallization may be necessary.[7]

    • Wash the Crystals: After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.

Troubleshooting Column Chromatography

cluster_0 Column Chromatography Troubleshooting cluster_1 Solutions for 'No Elution' cluster_2 Solutions for 'Poor Separation' start Crude Product load Load onto column start->load elute Elute with solvent system load->elute good_sep Good Separation elute->good_sep Success no_elution Compound won't elute elute->no_elution Problem poor_sep Poor Separation elute->poor_sep Problem collect Collect fractions good_sep->collect increase_polarity Increase eluent polarity (e.g., add MeOH, NH4OH) no_elution->increase_polarity optimize_eluent Optimize eluent system (TLC analysis) poor_sep->optimize_eluent pure_product Pure Product collect->pure_product check_stability Check stability on silica increase_polarity->check_stability use_modifier Add a modifier (e.g., triethylamine) optimize_eluent->use_modifier change_stationary_phase Change stationary phase (e.g., alumina, deactivated silica) use_modifier->change_stationary_phase

Caption: Troubleshooting flowchart for column chromatography of this compound.

Problem: The compound streaks or does not move from the origin on a silica gel column.
  • Cause: As a hydrochloride salt, the compound is highly polar and interacts very strongly with the acidic silica gel stationary phase.

  • Solution:

    • Use a More Polar Eluent: A common mobile phase for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You may need to use a high percentage of methanol (e.g., DCM:MeOH 9:1 to 8:2).

    • Add a Modifier: Adding a small amount of a base, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent can help to deprotonate the silica surface and reduce strong ionic interactions, allowing the compound to elute.

    • Use a Different Stationary Phase: Consider using a more inert stationary phase like deactivated silica gel or alumina.

    • Convert to Free Base: For purification purposes, it might be beneficial to convert the hydrochloride salt to the free base, purify it by chromatography, and then convert it back to the hydrochloride salt.[11]

Problem: Poor separation from impurities.
  • Cause: The impurities have similar polarities to the product.

  • Solution:

    • Optimize the Mobile Phase: Carefully screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides the best separation.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to improve the separation of closely eluting compounds.

    • Consider a Different Chromatographic Technique: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography or ion-exchange chromatography.

Section 3: Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: A mixture of isopropanol and ethyl acetate is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot isopropanol required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add ethyl acetate dropwise until the solution becomes slightly cloudy. Add a few drops of isopropanol to redissolve the cloudiness.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps outlined above.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Protocol 2: Purity Assessment by NMR
  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

  • Acquire ¹H NMR Spectrum: Obtain a ¹H NMR spectrum. The spectrum should show clean signals corresponding to the protons of (S)-Isoxazolidin-4-ol. The absence of signals from impurities is an indication of high purity. Downfield shifts of NH group proton signals are often observed in the ¹H NMR spectra of related heterocyclic structures.[12]

  • Acquire ¹³C NMR Spectrum: A ¹³C NMR spectrum can provide further confirmation of the structure and purity.[13]

  • 2D NMR: For complex mixtures or to confirm the structure, 2D NMR techniques like COSY and HSQC can be employed.[14]

Protocol 3: Chiral Purity Assessment by Chiral HPLC
  • Column Selection: A chiral stationary phase is required. Columns based on cyclodextrins or macrocyclic glycopeptides are often effective for separating enantiomers of polar compounds.[15][16]

  • Mobile Phase: A typical mobile phase for chiral separation of polar compounds is a mixture of hexane or heptane with an alcohol like ethanol or isopropanol, often with a small amount of an acidic or basic modifier.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is filtered through a 0.22 µm syringe filter before injection to prevent clogging the column.[17]

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomers should separate into two distinct peaks. The enantiomeric excess (%ee) can be calculated from the peak areas.

Section 4: Final Purity Confirmation

A combination of analytical techniques should be used to confirm the purity of the final product.

Analytical TechniquePurpose
¹H and ¹³C NMR Structural confirmation and assessment of chemical purity.
Chiral HPLC Determination of enantiomeric purity (%ee).
Mass Spectrometry (MS) Confirmation of the molecular weight.
Elemental Analysis Confirmation of the elemental composition.

By following the guidance in this technical support center, you will be well-equipped to troubleshoot and optimize the purification of this compound, ensuring a high-quality product for your research and development needs.

References
  • US20100204470A1 - Method for salt preparation - Google Patents. (n.d.).
  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration-oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles - PubMed. (2020, June 16). Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws]. (n.d.). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Regio- and Stereoselective Synthesis of Isoxazolidine Derivatives by Asymmetric 1,3-Dipolar Cycloaddition Reaction of Chiral - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - ResearchGate. (2024, July 19). Retrieved from [Link]

  • (PDF) C-13 NMR spectra of some Isoxazolidine - ResearchGate. (2017, June 8). Retrieved from [Link]

  • (S)-isoxazolidin-4-ol | C3H7NO2 | CID 40531170 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10). Retrieved from [Link]

  • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - MDPI. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Solid-State NMR Spectroscopy: A Key Tool to Unravel the Supramolecular Structure of Drug Delivery Systems - NIH. (n.d.). Retrieved from [Link]

  • Troubleshooting Sample Preparation | LCGC International. (2016, February 1). Retrieved from [Link]

  • Linezolid-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Troubleshooting | CHROMacademy. (n.d.). Retrieved from [Link]

  • 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. (n.d.). Retrieved from [Link]

Sources

Side reactions in the synthesis of isoxazolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in 1,3-Dipolar Cycloadditions

Status: Active | Ticket Priority: High | Agent: Senior Application Scientist

System Overview & Core Chemistry

Welcome to the Isoxazolidine Synthesis Support Center. You are likely employing the 1,3-Dipolar Cycloaddition (1,3-DC) between a nitrone (dipole) and an alkene (dipolarophile).[1][2][3][4] While this reaction is the gold standard for constructing the isoxazolidine core, it is governed by a delicate balance of Frontier Molecular Orbital (FMO) interactions and thermodynamic reversibility.

The following guide addresses the three most common failure modes: Precursor Instability , Selectivity Scrambling , and Thermodynamic Reversion .

Diagnostic Visualizer (Pathways)

Before troubleshooting, verify where your reaction is diverging using the pathway map below.

ReactionPathways Nitrone Nitrone Precursor Isox Target Isoxazolidine (Kinetic/Thermodynamic Product) Nitrone->Isox Path A: 1,3-DC Hydrolysis Hydrolysis Products (Aldehyde + Hydroxylamine) Nitrone->Hydrolysis Path B: H2O/Acid Dimer Nitrone Dimer (1,4,2,5-dioxadiazinane) Nitrone->Dimer Path C: [3+3] Dimerization Alkene Alkene (Dipolarophile) Alkene->Isox Polymer Alkene Polymer Alkene->Polymer Path D: Lewis Acid/Radical Retro Reverted Starting Materials Isox->Retro Path E: High Temp (>100°C) Retro->Nitrone

Figure 1: Reaction Landscape. Path A is the desired route. Paths B, C, and D represent kinetic competitors. Path E represents thermodynamic instability.

Troubleshooting Guides & FAQs

Module A: Precursor Instability (The "Input" Error)

User Report: "My nitrone starting material is disappearing, but I don't see the isoxazolidine product. The NMR shows a complex aliphatic region."

Diagnosis: You are likely experiencing Nitrone Dimerization or Hydrolysis .

  • The Science: Nitrones are metastable. In the absence of a reactive dipolarophile, they undergo a [3+3] cycloaddition to form 1,4,2,5-dioxadiazinanes (dimers). This is often thermally allowed but reversible. Alternatively, trace water hydrolyzes the nitrone back to the aldehyde and hydroxylamine.

Corrective Actions:

  • Switch to One-Pot Protocol: Do not isolate the nitrone. Generate it in situ (e.g., from aldehyde + hydroxylamine) in the presence of the alkene.

  • Dehydrating Agents: Add anhydrous MgSO₄ or molecular sieves (4Å) to the reaction vessel to prevent hydrolysis.

  • Concentration Adjustment: Dimerization is second-order with respect to nitrone. If dimerization dominates, lower the concentration of the nitrone or add the nitrone slowly to an excess of the alkene.

Module B: Regio- and Stereoselectivity Scrambling

User Report: "I am getting a 50:50 mixture of 4-substituted and 5-substituted isoxazolidines, or poor endo/exo ratios."

Diagnosis: FMO Mismatch or Loss of Kinetic Control .

  • The Science: Regioselectivity is dictated by the energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).

    • Normal Demand: Nitrone HOMO + Alkene LUMO

      
       typically 5-substituted product.
      
    • Inverse Demand: Nitrone LUMO + Alkene HOMO

      
       typically 4-substituted product.
      
    • Scrambling: If the energy gaps are similar (e.g., non-activated alkenes), selectivity is lost.

Corrective Actions:

ParameterAdjustmentMechanistic Reason
Temperature Decrease High temps favor the thermodynamic product mixture and overcome the activation energy difference between endo and exo transition states.
Catalysis Add Lewis Acid Coordination of a Lewis Acid (e.g., Zn(OTf)₂, MgBr₂) to the nitrone or alkene lowers the LUMO energy, increasing the FMO gap and restoring selectivity.
Ligands Bulky Ligands If using a catalyst, increase ligand steric bulk (e.g., Pybox, Bis-oxazoline) to physically block the exo or endo approach.
Module C: The "Retro" Problem (Yield Loss over Time)

User Report: "The reaction reached 80% conversion, but after leaving it overnight at reflux, the yield dropped to 40%."

Diagnosis: Retro-1,3-Dipolar Cycloaddition .

  • The Science: The formation of the isoxazolidine ring is reversible. At high temperatures, entropy favors the two starting materials over the single cyclic product. This is particularly common with sterically crowded isoxazolidines.

Corrective Actions:

  • Stop Early: Monitor via TLC/LC-MS and quench immediately upon peak conversion.

  • High Pressure: If available, use a high-pressure reactor (10–15 kbar). Pressure strongly favors the associative step (cycloaddition) and disfavors the dissociative step (retro-reaction) because the transition state has a smaller molar volume (

    
    ).
    
  • Lower Temperature/Catalysis: Use a Lewis Acid to facilitate the forward reaction at a lower temperature (e.g., 0°C to RT) where the retro-reaction is kinetically inaccessible.

Standardized Experimental Protocols

Protocol A: General "One-Pot" Synthesis (Recommended)

Best for unstable nitrones to avoid dimerization/hydrolysis.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Add Aldehyde (1.0 equiv) and N-Substituted Hydroxylamine (1.0 equiv) in dry Dichloromethane (DCM).

  • Desiccant: Add anhydrous MgSO₄ (2.0 equiv) to trap water. Stir at RT for 30 mins (Nitrone formation).

  • Cycloaddition: Add the Alkene (Dipolarophile, 1.2–1.5 equiv).

    • Optional: Add Lewis Acid catalyst (e.g., 10 mol% Zn(OTf)₂) if selectivity is required.

  • Reaction: Stir at RT. If sluggish, heat to mild reflux (40°C). Do not overheat (risk of retro-reaction).

  • Workup: Filter off MgSO₄. Wash filtrate with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. Note: Isoxazolidines can be sensitive to acid; use neutralized silica if degradation is observed.

Protocol B: Lewis Acid Catalyzed (High Selectivity)

Use when regio- or stereocontrol is critical.

  • Complexation: Dissolve the Nitrone (isolated or generated) in dry Toluene. Add Lewis Acid (e.g., Ti(OiPr)₄ or MgBr₂·OEt₂, 10–20 mol%) and stir for 15 mins to allow coordination.

    • Checkpoint: Solution color change often indicates successful coordination.

  • Addition: Add Alkene (1.2 equiv) slowly at 0°C .

  • Monitoring: Maintain low temperature. The Lewis Acid lowers the activation energy, allowing the reaction to proceed without heat (preserving kinetic selectivity).

References

  • Mechanistic Overview & FMO Theory

    • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4][5][6][7][8][9][10][11] Past and Future. Angewandte Chemie International Edition.[2]

  • Stereoselectivity & Lewis Acid C

    • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions.[2][4][5][9] Chemical Reviews.

  • Nitrone Dimeriz

    • Merino, P., et al. (2012). Dimerization of Nitrones...[12][13] A Theoretical Study. Journal of Organic Chemistry.[14] (Contextualizing the [3+3] vs [3+2] competition).

  • Retro-Cycloaddition Phenomena

    • Houk, K. N., et al. (2016). Theoretical Study on the Mechanism of the Thermal Retro-Cycloaddition.
  • Regioselectivity in Nitrone Cycloadditions

    • Padwa, A., et al. (1984). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. Journal of Organic Chemistry.[14]

Sources

Removing chiral auxiliary (S)-Isoxazolidin-4-ol post-reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Isoxazolidin-4-ol Auxiliary Removal

Status: Active Subject: Post-Reaction Cleavage & Recovery Protocols Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

The (S)-Isoxazolidin-4-ol scaffold serves as a specialized chiral auxiliary, often utilized for its ability to induce high diastereoselectivity in alkylations and cycloadditions via the N-acyl moiety. Unlike standard Evans oxazolidinones, the isoxazolidine ring contains a labile N–O bond .

Critical Distinction:

  • Exocyclic Cleavage (Target): Breaking the N-acyl bond to release your product (acid, ester, or alcohol) while keeping the auxiliary ring intact for recovery.[1]

  • Endocyclic Cleavage (Hazard): Breaking the N–O bond (reductive ring opening), which destroys the auxiliary and yields a 1,3-amino alcohol byproduct.

This guide focuses on Exocyclic Cleavage to ensure product release and auxiliary recovery.

Module 1: Decision Matrix & Workflow

Before selecting a reagent, determine your desired terminal functional group.[2] The N–O bond's sensitivity dictates that standard strong reductions (e.g., LAH) must be avoided if auxiliary recovery is required.

CleavageWorkflow Start Target Product? Acid Carboxylic Acid (COOH) Start->Acid Alcohol Primary Alcohol (CH2OH) Start->Alcohol Ester Ester (COOR) Start->Ester MethodA Method A: Hydrolysis (LiOH / H2O2) Acid->MethodA MethodB Method B: Reductive Cleavage (LiBH4 / MeOH) Alcohol->MethodB MethodC Method C: Transesterification (Ti(OEt)4 or NaOMe) Ester->MethodC Warn CRITICAL WARNING: Avoid H2/Pd, SmI2, or Zn/AcOH (Destroys Auxiliary via N-O cleavage) MethodA->Warn Safe MethodB->Warn Safe MethodC->Warn Safe

Figure 1: Strategic decision tree for N-acyl isoxazolidine cleavage. Note the exclusion of strong hydrogenolytic conditions to preserve the auxiliary.

Module 2: Standard Operating Protocols (SOPs)

Protocol A: Hydrolytic Cleavage (Yields Carboxylic Acid)

Best for: Stable substrates requiring free acid functionality.

The Mechanism: The isoxazolidine amide is less electrophilic than an oxazolidinone. Standard LiOH hydrolysis is often too slow and causes epimerization. We utilize the perhydrolysis mechanism (LiOOH), which is more nucleophilic (pK_a ~11.8) than hydroxide but less basic, minimizing epimerization [1].

Step-by-Step:

  • Solvent System: Dissolve the substrate (1.0 equiv) in THF/H₂O (3:1).[1] Cool to 0 °C.

  • Reagent Prep: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv).

    • Note: The order is crucial. Premixing LiOH and H₂O₂ generates LiOOH in situ.

  • Reaction: Stir at 0 °C for 1–3 hours. Monitor by TLC.[1][3]

  • Quench (Critical): Add saturated aqueous Na₂SO₃ or Na₂S₂O₃ to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains before extraction.

  • Workup (Auxiliary Recovery):

    • Evaporate THF.

    • Base Wash: Extract the alkaline aqueous phase with CH₂Cl₂. The chiral auxiliary (amine/hydroxylamine form) will be in the organic layer. Save this for recycling.

    • Acidification: Acidify the aqueous layer to pH 2 (HCl). Extract with EtOAc to isolate the carboxylic acid product.[1][4]

Protocol B: Reductive Cleavage (Yields Primary Alcohol)

Best for: Direct access to alcohols without passing through an aldehyde/acid.

The Mechanism: Lithium Borohydride (LiBH₄) is selective for the N-acyl bond over the internal N–O bond under controlled conditions. It coordinates with the carbonyl oxygen and the ring oxygen, facilitating hydride delivery [2].

Step-by-Step:

  • Setup: Dissolve substrate in dry THF (0.1 M) containing MeOH (1.0 equiv) to catalyze borohydride formation.

  • Addition: Cool to 0 °C. Add LiBH₄ (2.0 M in THF, 1.5–2.0 equiv) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT if necessary.

  • Quench: Carefully add 1M NaOH (do not use acid initially, as borane byproducts can be stable).

  • Separation: Extract with EtOAc. The product (alcohol) and auxiliary will both be in the organic layer. Separation requires flash chromatography.[1]

Module 3: Troubleshooting & FAQs

Q1: I am observing significant "Ring Opening" byproducts. What went wrong?

Diagnosis: You likely cleaved the N–O bond. Root Cause: Use of inappropriate reducing agents. Corrective Action:

  • Avoid: Hydrogenation (H₂/Pd), Zinc/Acetic Acid, or Samarium Diiodide (SmI₂). These reagents specifically target the weak N–O bond (~53 kcal/mol) [3].

  • Switch: Use LiBH₄ (Protocol B) for reduction. If you used LiAlH₄ (LAH), switch to LiBH₄; LAH is often too aggressive and can attack the ring N–O at higher temperatures.

Q2: My chiral auxiliary recovery is <50%. Where is it?

Diagnosis: Incorrect pH during extraction. Root Cause: The (S)-Isoxazolidin-4-ol auxiliary is an amine/hydroxylamine derivative. It is basic. Corrective Action:

  • During Protocol A (Hydrolysis), the auxiliary is in the organic layer of the initial basic extraction (pH > 10).

  • If you acidified the mixture before the first extraction, the auxiliary is trapped in the aqueous layer as its ammonium salt.

  • Fix: Basify the aqueous layer to pH 12 and re-extract with CH₂Cl₂.

Q3: The hydrolysis reaction (Protocol A) is stalled. Can I heat it?

Diagnosis: Steric hindrance preventing LiOOH attack. Risk: Heating increases the risk of epimerization at the


-center.
Alternative: 
  • Do not heat above 40 °C.

  • Switch to Transesterification: Use Ti(OEt)₄ or Mg(OMe)₂. These Lewis acid-mediated methods activate the carbonyl without the high basicity of thermal hydrolysis.

Module 4: Reagent Compatibility Table

ReagentProduct TypeAuxiliary StatusRisk LevelNotes
LiOH / H₂O₂ Carboxylic AcidRecoverable (Intact)LowStandard method. Requires peroxide quench.
LiBH₄ / MeOH AlcoholRecoverable (Intact)LowHigh chemoselectivity for exocyclic amide.
Ti(OEt)₄ Ethyl EsterRecoverable (Intact)MediumBest for sterically hindered substrates.
H₂ / Pd-C Amide/Amino-alcoholDestroyed Critical Cleaves N–O bond. Use only if auxiliary destruction is intended.
SmI₂ AmideDestroyed Critical Radical cleavage of N–O bond.

References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

  • Penning, T. D., & Djuric, S. W. (1996). The reductive cleavage of N-acyloxazolidinones with lithium borohydride. Tetrahedron Letters, 37(27), 4645-4648.

  • Revell, J. D., & Ganesan, A. (2002). Solid-phase synthesis of isoxazolidines and isoxazolines. Journal of Organic Chemistry, 67(14), 4777-4784.

  • Bode, J. W., Fox, R. M., & Baucom, K. D. (2006). Chemoselective amide ligation of isoxazolidines. Angewandte Chemie International Edition, 45(8), 1248-1252.

Sources

How to improve the enantiomeric excess in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Asymmetric Synthesis Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address your "tickets"—the specific, recurring failure modes researchers encounter when optimizing enantiomeric excess (ee).

🎫 TICKET #001: Thermodynamics & Temperature Control

User Issue: "I lowered the temperature to -78 °C to improve selectivity, but the ee actually dropped (or flipped)."

Root Cause Analysis: The Isoinversion Fallacy

It is a common misconception that "colder is always better." While lowering temperature often increases selectivity by discriminating between competing transition states (TS), this assumes the selectivity is purely enthalpy-driven (


). You must account for the entropy of activation (

).

The selectivity relationship is governed by the Eyring equation:



  • Scenario A (Standard): Enthalpy and Entropy favor the same enantiomer. Lowering

    
     increases ee.
    
  • Scenario B (Isoinversion): Enthalpy favors Enantiomer A, but Entropy favors Enantiomer B.

    • At high

      
      , the 
      
      
      
      term dominates (Entropy control).
    • At low

      
      , the 
      
      
      
      term dominates (Enthalpy control).
    • The Danger Zone: There exists an Isoinversion Temperature (

      
      ) where 
      
      
      
      and ee = 0%.
Troubleshooting Protocol
  • Run a Temperature Screen: Perform the reaction at 3 distinct temperatures (e.g., 0 °C, -40 °C, -78 °C).

  • Eyring Plot: Plot

    
     vs. 
    
    
    
    .
    • Linear: Standard behavior.[1] Extrapolate to find optimal

      
      .
      
    • Non-linear/Crossing Zero: You are near the isoinversion point. You may need to raise the temperature to move away from

      
       into the entropy-controlled regime, or switch ligands to alter the steric landscape (changing 
      
      
      
      ).

🎫 TICKET #002: Catalyst Aggregation & Purity

User Issue: "My catalyst is 99% pure, but I'm getting lower ee than the literature. Conversely, I used a cheaper 90% ee catalyst and got the same result as the pure one."

Root Cause Analysis: Non-Linear Effects (NLE)

In asymmetric catalysis, the relationship between the enantiomeric purity of the catalyst (


) and the product (

) is not always linear (

).[2][3] This is due to the formation of catalyst aggregates (dimers/oligomers) in solution, a phenomenon extensively modeled by Kagan.
  • (+)-NLE (Asymmetric Amplification): The heterochiral dimer (R,S-catalyst) is inactive or forms a "reservoir" that is more stable than the homochiral dimer. This leaves the active monomeric species highly enriched in the major enantiomer.

    • Benefit: You can use lower purity catalysts to get high ee.

  • (-)-NLE (Asymmetric Depletion): The heterochiral dimer is more active than the homochiral species but less selective. This is catastrophic for ee.

Visualizing NLE Diagnosis

NLE_Diagnosis Start Start: Discrepancy in ee Step1 Perform NLE Experiment (Mix R-cat and S-cat to vary ee_cat) Start->Step1 Decision Plot ee_prod vs ee_cat Step1->Decision Linear Linear Relationship Decision->Linear Straight Line Positive (+) NLE (Hyperbola Up) Decision->Positive Convex Negative (-) NLE (Hyperbola Down) Decision->Negative Concave Result1 Monomeric Active Species Check Background Rxn Linear->Result1 Result2 Reservoir Effect (Good) Heterochiral dimer inactive Positive->Result2 Result3 Heterochiral dimer active (Bad) Change Solvent/Conc. Negative->Result3

Caption: Decision tree for diagnosing Non-Linear Effects (NLE) based on Kagan's models.

🎫 TICKET #003: The "Racemic Background" Leak

User Issue: "Reaction goes to 100% conversion, but ee drops over time or is consistently moderate (60-70%)."

Root Cause Analysis: Competitive Pathways

Your observed ee is a weighted average of the catalyzed pathway (high ee) and the uncatalyzed background pathway (0% ee).



Troubleshooting Protocol
  • The "Blank" Test: Run the reaction without the catalyst under identical conditions.

    • If >5% conversion observed: You have a background leak.[4]

  • Concentration Adjustment:

    • Increase [Catalyst].

    • Decrease [Substrate]: If the background reaction is bimolecular (Rate

      
      ) and the catalyzed reaction is effectively zero-order in substrate (saturation kinetics), lowering substrate concentration suppresses the background rate more than the catalyzed rate.
      
  • Slow Addition: Add the limiting reagent slowly (syringe pump) to keep its instantaneous concentration low, starving the background pathway.

🎫 TICKET #004: Experimental Protocol (Case Study)

Topic: Jacobsen Hydrolytic Kinetic Resolution (HKR) Application: Resolution of terminal epoxides.[5][6][7] Why this protocol? It demonstrates the practical application of bimetallic cooperation and counter-ion effects to maximize ee.

Optimized Workflow
StepActionTechnical Rationale
1. Activation Dissolve (R,R)-Co(salen) in PhMe or DCM. Add AcOH (2 equiv) and stir open to air for 30 min. Evaporate to dryness.Oxidizes Co(II) to the active Co(III)-X species. The counter-ion (OAc) is critical for the bimetallic mechanism.
2. Loading Re-dissolve catalyst (0.5 mol%) in the racemic epoxide (neat) or minimum THF.High concentration favors the bimetallic rate-determining step (order is ~1.6 in catalyst).
3. Nucleophile Add 0.55 equiv of water. Add slowly if exotherm is observed.Water acts as both nucleophile and proton shuttle. Using <0.6 equiv ensures high ee of the remaining epoxide.
4.[1] Temperature Maintain 0 °C to RT. Do not heat.HKR is highly exothermic. Heat risks triggering the uncatalyzed thermal hydrolysis (racemic background).
5. Workup Distill the unreacted epoxide directly from the mixture.Separation based on boiling point difference between epoxide and diol.

🎫 TICKET #005: Advanced Diagnostics (Kinetics)

User Issue: "The reaction stops at 50% conversion, or the rate dies off unpredictably."

Methodology: Reaction Progress Kinetic Analysis (RPKA)

Using the "Same Excess" protocol developed by Donna Blackmond to distinguish between catalyst deactivation and product inhibition.[8]

The Experiment:

  • Standard Run: [Substrate]

    
     = 0.1 M, [Catalyst] = 1 mol%.
    
  • "Same Excess" Run: Start with [Substrate]

    
     = 0.05 M (simulate the reaction starting at 50% conversion).
    
  • Overlay: Time-shift the second run to overlay it on the first run at the 50% conversion mark.

    • Perfect Overlay: No product inhibition or catalyst death.

    • Second Run Faster: Product inhibition (the product formed in Run 1 was slowing it down).

    • Second Run Slower: Catalyst deactivation (the catalyst died during the first 50% of Run 1).

RPKA_Logic Substrate Substrate Concentration Cat Catalyst Cycle Substrate->Cat k_cat Prod Product Cat->Prod Inhibition Product Inhibition? Prod->Inhibition Interference Inhibition->Cat Slows Rate

Caption: Logic flow for Product Inhibition in RPKA. Product buildup feeds back to inhibit the catalytic cycle.

References

  • Kagan, H. B., & Fiaud, J. C. (1978). Kinetic resolution. Topics in Stereochemistry.

  • Girard, C., & Kagan, H. B. (1998). Nonlinear Effects in Asymmetric Synthesis and Stereoselective Reactions: Ten Years of Investigation. Angewandte Chemie International Edition.

  • Blackmond, D. G. (2005).[9][10] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition.

  • Schaus, S. E., et al. (2002).[7] Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Journal of the American Chemical Society.[1]

  • Soai, K., et al. (2017). Unusual Inverse Temperature Dependence on Reaction Rate in the Asymmetric Autocatalytic Alkylation. Organic & Biomolecular Chemistry.

Sources

Stability issues of (S)-Isoxazolidin-4-ol Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Isoxazolidin-4-ol Hydrochloride Stability & Handling

Executive Summary: The Stability Paradox

This compound (CAS: 338464-55-4) presents a unique stability profile governed by two competing chemical features: the robustness of the isoxazolidine ring compared to its oxazolidine isomers, and the inherent lability of the N-O bond under specific redox or pH conditions.

While the hydrochloride salt form confers significant shelf-life stability by protonating the nitrogen (preventing oxidation and polymerization), the compound becomes vulnerable once solvated. Users most frequently encounter issues during aqueous dissolution , pH adjustment , and long-term storage in protic solvents .

This guide synthesizes mechanistic chemistry with practical troubleshooting to ensure the integrity of your experimental data.

Core Stability Profile: The "Why" Behind the Degradation

To troubleshoot effectively, one must understand the degradation mechanisms.

A. The N-O Bond Vulnerability

The defining feature of the isoxazolidine ring is the Nitrogen-Oxygen (N-O) bond. While more stable than open-chain hydroxylamines, this bond has a dissociation energy lower than C-C or C-N bonds.

  • Risk Factor: Reductive environments. The N-O bond is easily cleaved by reducing agents (e.g., metals, hydrides, or even thiols in biological buffers like DTT or β-mercaptoethanol), leading to ring-opening and the formation of 1,3-amino alcohols.

  • Risk Factor: Transition Metals. Trace iron or copper in buffers can catalyze the decomposition of the N-O bond.

B. pH Sensitivity (The Base Trigger)

The Hydrochloride salt (HCl) stabilizes the molecule by keeping the nitrogen protonated (


).
  • Acidic pH (pH < 4): Highly Stable. The positive charge repels electrophiles and prevents N-oxidation.

  • Neutral/Basic pH (pH > 7): Unstable. Deprotonation yields the free base. The free amine is a nucleophile and can undergo self-condensation, oxidation, or ring-opening hydrolysis, especially in the presence of strong bases.

C. Hygroscopicity

As a small molecular weight amine hydrochloride, the solid is extremely hygroscopic. Moisture absorption leads to hydrolysis and "caking," which alters the effective molar mass and concentration calculations.

Troubleshooting Guide: User Scenarios

Scenario 1: "My HPLC peak disappears or splits after 24 hours in buffer."

Diagnosis: pH-Induced Instability or Nucleophilic Attack. If you dissolved the compound in PBS (pH 7.4) or a buffer containing nucleophiles (Tris, Thiols), you likely triggered the free-base degradation pathway.

Corrective Action:

  • Check pH: Ensure the solution pH remains below 6.0 .

  • Eliminate Thiols: Avoid DTT or β-mercaptoethanol in the stock solution. These reduce the N-O bond.

  • Switch Buffers: Use non-nucleophilic buffers like Citrate or Phosphate (acidified), rather than Tris (primary amine can react).

Scenario 2: "The white powder turned into a sticky gum/oil."

Diagnosis: Hygroscopic Deliquescence. The HCl salt absorbed atmospheric water, dissolving itself in the uptake moisture. This accelerates hydrolysis.

Corrective Action:

  • Desiccation: Store the vial in a desiccator with active silica or

    
    .
    
  • Aliquot immediately: Do not store the main bottle at room temperature. Weigh out single-use aliquots in a dry box.

  • Quantification: If the solid is wet, you must determine the precise concentration via qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) rather than relying on weight.

Scenario 3: "I see no signal on my UV-Vis detector."

Diagnosis: Lack of Chromophore. (S)-Isoxazolidin-4-ol lacks a conjugated


-system. It has negligible absorbance above 210 nm.

Corrective Action:

  • Change Detection: Use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Derivatization: If UV is mandatory, derivatize the amine with FMOC-Cl or Dansyl Chloride to introduce a chromophore.

Visualizing the Instability Pathways

The following diagram illustrates the critical stability checkpoints. Note the divergence between the stable salt form and the labile pathways triggered by pH and redox agents.

StabilityPathways SolidHCl (S)-Isoxazolidin-4-ol HCl (Solid, Dry) SolutionAcid Acidic Solution (pH < 4) Protonated Form SolidHCl->SolutionAcid Dissolve in H2O/MeOH SolutionBase Neutral/Basic Solution (pH > 7) Free Base Form SolidHCl->SolutionBase Dissolve in PBS/Tris SolutionAcid->SolutionBase Add Base (NaOH) Reduction Reductive Cleavage (1,3-Amino Alcohol) SolutionAcid->Reduction Add Reducing Agent (Zn, H2, Thiols) SolutionBase->SolutionAcid Add Acid (HCl) RingOpen Ring Opening (Formation of Amino-Aldehydes) SolutionBase->RingOpen Hydrolysis (Slow) SolutionBase->Reduction Rapid Reaction Polymer Oligomerization/Degradation SolutionBase->Polymer Oxidation/Condensation

Caption: Stability decision tree showing the critical dependence on pH and the risk of reductive ring cleavage.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution stable for >3 months at -20°C.

  • Solvent Choice: Use Methanol or Water (0.1% Formic Acid) . Avoid DMSO if possible, as DMSO can act as an oxidant or facilitate hygroscopicity.

  • Weighing: Weigh the HCl salt rapidly. If the environment is humid, use a closed weighing vessel.

  • Dissolution:

    • Add solvent to the solid.

    • Vortex until clear.

    • Verify pH: Spot 2 µL on pH paper. It should be acidic (pH ~3-4 due to HCl). If neutral, add 1 equivalent of HCl.

  • Storage: Aliquot into amber glass vials (to prevent light-induced radical formation) with Teflon-lined caps. Store at -20°C or -80°C.

Protocol B: LC-MS Compatibility Check

Objective: Verify compound integrity before biological assays.

ParameterSettingRationale
Column HILIC or Polar C18The compound is highly polar and will elute in the void volume of standard C18 columns.
Mobile Phase A Water + 0.1% Formic AcidMaintains protonation (Stability).
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Detection MS (ESI Positive)Look for [M+H]+ = 90.05 m/z (Free base mass 89 + 1).
Warning Avoid Phosphate BuffersNon-volatile salts will clog the MS source.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a solvent for biological screening? A: Yes, but with caution. DMSO is hygroscopic. Ensure the DMSO is anhydrous. We recommend acidifying the DMSO slightly (e.g., 10 mM HCl in DMSO) if the compound will be stored for days, to prevent free-base formation.

Q: Is the compound light-sensitive? A: Isoxazolidines are generally stable to ambient light, but the N-O bond can be susceptible to photolytic cleavage under high-intensity UV. Amber vials are a standard precaution (Good Laboratory Practice).

Q: How do I remove the HCl salt if I need the free base? A: Warning: The free base is significantly less stable. If you must, use a weak base resin (e.g., Amberlyst A-21) in methanol at low temperature (0°C). Use the free base immediately; do not store it.

References

  • Isoxazolidine Synthesis and Stability : Frederickson, M. (1997). "Optically active isoxazolidines via asymmetric cycloaddition reactions of nitrones with alkenes: Applications in organic synthesis". Tetrahedron, 53(2), 403–425.[1]

  • N-O Bond Cleavage : Revuelta, J., et al. (2016). "Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry". Chemical Reviews, 116(24), 15235–15283.

  • General Stability Guidelines : World Health Organization. (2009).[2][3] "Stability testing of active pharmaceutical ingredients and finished pharmaceutical products". WHO Technical Report Series, No. 953.[3]

  • Analytical Methodologies : Ciceri, D., et al. (2010). "Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy". Journal of Pharmaceutical Sciences, 99(8), 3397-3407. (Contextual reference for heterocyclic ring hydrolysis).

Sources

Technical Support Center: Nitrone Cycloaddition Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers encountering regioselectivity issues in nitrone 1,3-dipolar cycloadditions.

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket Subject: Overcoming Regioisomeric Mixtures in Isoxazolidine Synthesis

Welcome to the Advanced Synthesis Support Module. You are likely here because your nitrone cycloaddition (1,3-DC) yielded an inseparable mixture of regioisomers (4- vs. 5-substituted isoxazolidines) or the undesired regioisomer entirely.

This guide moves beyond basic textbook definitions to address the interactional dynamics—electronic and steric—that dictate selectivity, providing actionable protocols to force the reaction toward a single isomer.

Module 1: Diagnostic Framework

Before altering conditions, you must diagnose the "Demand Type" of your reaction. Regioselectivity is governed by the energy gap and orbital coefficients of the Frontier Molecular Orbitals (FMO).[1][2]

The Decision Matrix

Use this flow to categorize your specific problem.

DiagnosticTree Start START: Analyze Reactants DipoleType Nitrone Electronic Nature? Start->DipoleType AlkeneType Dipolarophile Nature? DipoleType->AlkeneType Electron Rich (Alkyl/Aryl) DipoleType->AlkeneType Electron Poor (EWG) NormalDemand Normal Electron Demand (HOMO_nitrone -> LUMO_alkene) AlkeneType->NormalDemand Alkene has EWG (Acrylate, Nitro) InverseDemand Inverse Electron Demand (LUMO_nitrone <- HOMO_alkene) AlkeneType->InverseDemand Alkene is Electron Rich (Vinyl Ether) Issue1 Issue: Low Selectivity (Mix) NormalDemand->Issue1 Coefficients similar? Issue2 Issue: Wrong Regioisomer NormalDemand->Issue2 Sterics override electronics? Sol3 Solution: Switch to Inverse Demand (Use Vinyl Ether/Enamine) InverseDemand->Sol3 Sol1 Solution: Lewis Acid Catalysis (Lower Alkene LUMO) Issue1->Sol1 Sol2 Solution: Increase Steric Bulk (N-substituent) Issue2->Sol2

Figure 1: Diagnostic logic flow for identifying the dominant electronic interaction and appropriate troubleshooting pathway.

Module 2: The Electronic Mismatch (FMO Theory)

The Core Problem: Regioselectivity fails when the orbital coefficients at the reaction termini are not sufficiently differentiated.

Normal Electron Demand (Most Common)
  • Scenario: Electron-rich Nitrone + Electron-deficient Alkene (e.g., Methyl acrylate).

  • Dominant Interaction:

    
    .
    
  • Standard Outcome: The nitrone oxygen (high coefficient) attacks the

    
    -carbon of the alkene (high coefficient).
    
    • Result:5-substituted isoxazolidine .[3][4][5]

  • Troubleshooting: If you are getting mixtures, the alkene is likely not electron-deficient enough.

    • Fix: Add a Lewis Acid to coordinate to the alkene carbonyl. This lowers the

      
       energy and polarizes the coefficients, enforcing 5-selectivity [1].
      
Inverse Electron Demand[6]
  • Scenario: Electron-poor Nitrone (e.g., C-acyl nitrone) + Electron-rich Alkene (e.g., Vinyl ether).

  • Dominant Interaction:

    
    .
    
  • Standard Outcome: The alkene

    
    -carbon (nucleophilic) attacks the nitrone carbon (electrophilic).
    
    • Result:5-substituted isoxazolidine (usually), but often with high acetal character instability.

  • Troubleshooting: If selectivity is poor here, increase the electron density of the alkene (e.g., switch from vinyl acetate to vinyl ether) to raise the

    
    .
    

Module 3: Advanced Intervention (Catalysis Strategies)

When intrinsic substrate control fails, external catalysts are required to amplify the electronic bias.

Lewis Acid Catalysis Table

Select the catalyst based on your dipolarophile type.

Dipolarophile TypeRecommended CatalystMechanism of ActionExpected Regioselectivity (rr)

-Unsaturated Carbonyls
Mg(OTf)

or Zn(OTf)

Bidentate coordination to carbonyls; Lowers LUMO significantly.> 95:5 (5-substituted)
Monodentate Alkenes Ti(OiPr)

Monodentate coordination; milder activation.~ 80:20 to 90:10
Crotonates (Sterically hindered) Yb(OTf)

Lanthanide contraction allows coordination despite bulk.> 90:10
Vinyl Ethers (Inverse Demand) Cr(III) Salen Coordinates to nitrone oxygen, lowering Nitrone LUMO.Variable (often favors 4-subst)

Critical Note: For monodentate dipolarophiles, adding a chelating auxiliary (like a pyrazolidinone template) can turn a mediocre substrate into a highly selective one by enabling bidentate Lewis Acid coordination [2].

Module 4: Experimental Protocols

Protocol A: Lewis Acid Mediated Regiocontrol

Objective: Enforce formation of the 5-substituted isoxazolidine using Magnesium Triflate. Applicability: Nitrones reacting with


-unsaturated esters, ketones, or amides.

Reagents:

  • Nitrone (1.0 equiv)

  • Dipolarophile (1.2 – 1.5 equiv)

  • Mg(OTf)

    
      (0.1 – 0.2 equiv) (dried under vacuum at 150°C for 2h prior to use)
    
  • Molecular Sieves (4Å, activated)

  • Solvent: CH

    
    Cl
    
    
    
    (anhydrous)

Step-by-Step Procedure:

  • Catalyst Activation: Flame-dry a round-bottom flask under Argon. Add activated 4Å MS and Mg(OTf)

    
     (10-20 mol%).
    
  • Dipolarophile Complexation: Add the dipolarophile (alkene) dissolved in CH

    
    Cl
    
    
    
    . Stir at room temperature for 30 minutes. This step is crucial to pre-form the Lewis Acid-Alkene complex, lowering the LUMO before the nitrone sees it.
  • Nitrone Addition: Add the nitrone slowly (over 10 mins) as a solution in CH

    
    Cl
    
    
    
    .
  • Reaction: Stir at 0°C to RT. Monitor by TLC.

    • Tip: If conversion is slow, do not heat immediately. Heating promotes retro-cycloaddition. Instead, increase catalyst loading to 0.5 equiv.

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    .
  • Analysis: Determine regioisomeric ratio (rr) via

    
    H NMR of the crude mixture before chromatography. Look for the H-5 proton signal (usually a doublet of doublets around 4.5–5.5 ppm).
    

Module 5: Troubleshooting FAQs

Q1: I am observing the "wrong" isomer (4-substituted) with electron-deficient alkynes. Why? A: This is a classic anomaly. While FMO theory predicts 5-substitution for normal demand, extremely electron-deficient dipolarophiles (like nitroalkenes or propiolates) can sometimes favor the 4-substituted product due to zwitterionic intermediates or secondary orbital interactions [3].

  • Fix: Switch solvent to a non-polar solvent (Toluene) to destabilize the zwitterionic pathway, or use a bulky N-substituent (e.g., N-tert-butyl) on the nitrone to sterically block the 4-position.

Q2: My reaction goes to completion but yields a 50:50 mixture. I'm using Toluene at reflux. A: You are likely operating under Thermodynamic Control . At high temperatures (reflux), the cycloaddition becomes reversible (retro-cycloaddition). The system equilibrates to the most stable mixture, which is often less selective than the kinetic product.

  • Fix: Lower the temperature to 0°C or RT and use a Lewis Acid catalyst to maintain rate [4].

Q3: Can I use water as a solvent to improve selectivity? A: Yes. "On-water" conditions can accelerate 1,3-DC via hydrogen bond activation of the dipolarophile and the hydrophobic effect. This often enhances endo/exo selectivity (stereoselectivity) more than regioselectivity, but it can stabilize the transition state for the 5-substituted product in normal demand reactions [5].

References

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863–910.

  • Sibi, M. P., Ma, Z., & Jasperse, C. P. (2005). Exo Selective Enantioselective Nitrone Cycloadditions. Journal of the American Chemical Society, 127(16), 5764–5765.

  • Sims, J., & Houk, K. N. (1973). Nitrone 1,3-Dipolar Cycloadditions. Journal of the American Chemical Society, 95(17), 5798–5800.

  • Padwa, A. (Ed.).[3][6] (2002).[4][6] 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

  • Butler, R. N., & Coyne, A. G. (2010). Water: Nature’s Reaction Enforcer—Comparative Effects for Organic Synthesis "In-Water" and "On-Water". Chemical Reviews, 110(10), 6302–6337.

Sources

Managing reaction kinetics for isoxazolidine formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazolidine Synthesis

Welcome to the technical support guide for managing reaction kinetics in isoxazolidine formation. This resource is designed for researchers, chemists, and drug development professionals who utilize the 1,3-dipolar cycloaddition of nitrones and alkenes. Here, we address common challenges and provide expert insights to help you optimize your synthetic strategies, troubleshoot experimental hurdles, and achieve greater control over your reaction outcomes.

Frequently Asked Questions: Fundamentals of Reaction Control

Q1: What is the fundamental mechanism of isoxazolidine formation, and what are its key kinetic drivers?

Isoxazolidine rings are most commonly synthesized via a [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrone (the 1,3-dipole) and a dipolarophile (typically an alkene or alkyne).[1][2][3] This reaction is a concerted, pericyclic process where the 4π-electron system of the nitrone and the 2π-electron system of the alkene combine to form a five-membered heterocyclic ring in a single transition state.[1][4]

The reaction rate and selectivity are primarily governed by Frontier Molecular Orbital (FMO) theory.[5][6] The kinetics are driven by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO gap, the faster the reaction. Depending on the electronic nature of the substituents on the nitrone and alkene, the reaction can be:

  • Type I (HOMO-controlled): Dominated by the interaction between the dipole's HOMO and the dipolarophile's LUMO. This is accelerated by electron-donating groups on the dipole and electron-withdrawing groups on the dipolarophile.[1][5]

  • Type II (Ambiphilic): Both HOMO-LUMO interactions are significant.[1]

  • Type III (LUMO-controlled): Dominated by the interaction between the dipole's LUMO and the dipolarophile's HOMO.[1][5]

Q2: How does temperature affect the kinetics and selectivity of the reaction?

Temperature is a critical parameter. Most 1,3-dipolar cycloadditions require heating (e.g., refluxing in toluene) to overcome the activation energy barrier.[7][8] However, some isoxazolidine products can be thermally unstable and undergo a retro-cycloaddition (cycloreversion), breaking back down into the starting nitrone and alkene.[9]

This leads to a distinction between kinetic and thermodynamic control:

  • Kinetic Control (Lower Temperatures): The product distribution is determined by the relative rates of formation of different isomers. The isomer that forms fastest will be the major product.

  • Thermodynamic Control (Higher Temperatures): If the reaction is reversible, prolonged heating will allow the system to equilibrate. The most stable isomer will become the major product, even if it forms more slowly.[9]

Therefore, if you are targeting a kinetically favored but less stable product, it is crucial to use the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.

Q3: What is the role of the solvent in managing reaction kinetics?

While the 1,3-dipolar cycloaddition is a concerted mechanism without charged intermediates, solvent polarity can have subtle but important effects on both reaction rate and selectivity.[4]

  • Rate: Generally, solvent polarity has a minor effect on the reaction rate.[4]

  • Regioselectivity: The solvent can influence the ratio of regioisomers formed. In some cases, increasing solvent polarity has been shown to alter the product ratio, likely by differentially stabilizing the polarized transition states leading to each isomer.[10]

Commonly used solvents include toluene, benzene, chloroform, and acetonitrile.[11][12] The optimal choice depends on the specific substrates and desired outcome.

Solvent Property Potential Influence on Isoxazolidine Formation Example Solvents
Non-Polar Generally favored for classic thermal cycloadditions. May favor less polar transition states.Toluene, Benzene, Hexane
Polar Aprotic Can influence regioselectivity by stabilizing polarized transition states.[10]Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF)
Polar Protic Less common, as they can potentially interact with the nitrone dipole.Ethanol, Methanol

Troubleshooting Guide: Common Experimental Issues

Q4: I am getting low or no yield of my desired isoxazolidine. What are the likely causes and solutions?

This is a common issue that can be traced back to starting materials, reaction conditions, or competing side reactions.

LowYield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Checks start Low or No Yield c1 Starting Material Integrity start->c1 Check First c2 Reaction Conditions start->c2 If Materials OK c3 Side Reactions start->c3 If Conditions OK s1 Verify purity (NMR, GC/MS). Check for nitrone stability. Use freshly prepared nitrone. c1->s1 s2 Increase temperature gradually. Increase reaction time (monitor by TLC). Screen different solvents. Consider a Lewis acid catalyst (e.g., In(OTf)3). c2->s2 s3 Run reaction at lower temp to check for product degradation. Use in situ generation of nitrone to avoid dimerization. c3->s3 Selectivity_Factors cluster_electronic Electronic Control (FMO) cluster_steric Steric Control cluster_external External Control center Selectivity (Regio- & Diastereo-) e1 Substituents on Nitrone (EWG vs EDG) center->e1 influences e2 Substituents on Alkene (EWG vs EDG) center->e2 influences s1 Bulky groups on Nitrone/Alkene center->s1 influences s2 Endo vs. Exo approach center->s2 influences ex1 Lewis Acid Catalysts (e.g., In(OTf)3, MgCl2) center->ex1 controls ex2 Solvent Polarity center->ex2 modulates ex3 Chiral Auxiliaries/Catalysts (for Enantioselectivity) center->ex3 induces

Sources

Troubleshooting unexpected NMR shifts in isoxazolidine products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting unexpected NMR shifts in isoxazolidine products Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals

Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Isoxazolidine Analysis Support Module. If you are accessing this guide, you likely performed a 1,3-dipolar cycloaddition (nitrone + alkene) and are now staring at an NMR spectrum that defies your initial predictions.

Isoxazolidines are deceptively complex. While the chemistry is robust, the NMR characterization is plagued by three common phenomena: Nitrogen Inversion , Ring Puckering , and Regioisomeric Ambiguity . This guide moves beyond basic spectral assignment to address the specific "anomalies" that cause researchers to question their product identity.

Quick Diagnostic Flowchart

Before diving into specific modules, use this logic flow to identify your issue.

TroubleshootingFlow Start Start: Identify Anomaly Q1 Are signals broad or missing at Room Temp? Start->Q1 A1_Yes Suspect Nitrogen Inversion (Go to Module 2) Q1->A1_Yes Yes Q2 Do Chemical Shifts (ppm) match predicted regioisomer? Q1->Q2 No A2_No Suspect Regioisomer Error (Go to Module 1) Q2->A2_No No Q3 Do J-couplings match Karplus predictions? Q2->Q3 Yes A3_No Suspect Ring Puckering (Go to Module 3) Q3->A3_No No Success Structure Confirmed Q3->Success Yes

Figure 1: Diagnostic decision tree for isolating the source of NMR anomalies in N-O heterocycles.

Module 1: Regiochemistry Anomalies (The "Gross Structure" Problem)

User Query: "I expected a 3,4-substituted isoxazolidine, but my proton signals are shifted downfield. How do I definitively distinguish between 3,4- and 3,5-regioisomers?"

Technical Insight

Nitrone cycloadditions are generally governed by FMO (Frontier Molecular Orbital) theory. While the 3,5-isomer (oxygen attached to the more substituted carbon) is typically favored due to steric and electronic factors, electron-deficient dipolarophiles (e.g., nitroalkenes, acrylates) can sometimes yield mixtures or unexpected regioisomers [1].

The most common error is misidentifying H-3 vs. H-5 .

Diagnostic Criteria

In a standard isoxazolidine ring, the electronegativity of the heteroatoms dictates the chemical shift (


).
Proton PositionChemical EnvironmentTypical

(ppm)
Multiplicity
H-5 Adjacent to Oxygen (

)
3.8 – 5.2 dd or multiplet
H-3 Adjacent to Nitrogen (

)
3.0 – 4.2 dd or multiplet
H-4 Methylene (

)
2.0 – 2.8 Complex multiplet

Note: H-5 is almost always the most deshielded ring proton due to the higher electronegativity of Oxygen (3.44) compared to Nitrogen (3.04).

Troubleshooting Protocol
  • Run a 1D

    
     NMR: 
    
    • C-5 (next to O) typically resonates at 70–85 ppm .

    • C-3 (next to N) typically resonates at 60–75 ppm .

  • The HMBC "Bridge" Experiment (Definitive):

    • Do not rely on shifts alone if substituents are electron-withdrawing.

    • Look for long-range coupling (

      
      ) from the N-substituent  (e.g., N-Methyl or N-Benzyl).
      
    • If 3,5-isomer: The N-substituent will show a correlation to C-3 but not C-5.

    • If 3,4-isomer: The N-substituent still correlates to C-3, but the substituent at C-4 will show different correlations.

Module 2: Dynamic Processes (The "Blurry Spectrum")

User Query: "My sample is pure by LCMS, but the NMR shows broad, 'mushy' peaks, or some protons are completely missing at room temperature."

Technical Insight

This is the hallmark of Nitrogen Inversion . Unlike pyrrolidines, isoxazolidines possess a labile N-O bond with a lone pair on the nitrogen that undergoes pyramidal inversion. The energy barrier for this inversion is often 40–60 kJ/mol [2].

  • At Room Temp (

    
    ):  The inversion rate is comparable to the NMR time scale. Signals broaden or vanish (decoherence).
    
  • At Low Temp (

    
    ):  The inversion slows down. You will see two distinct sets of signals (Invertomer A and Invertomer B).[1]
    
  • Solvent Dependency: In protic solvents like

    
    , hydrogen bonding with the ring oxygen or nitrogen can "lock" one invertomer or raise the inversion barrier, changing the spectrum significantly compared to 
    
    
    
    [3].
Experimental Workflow: Variable Temperature (VT) NMR

VT_Workflow Step1 Sample in CDCl3 (Broad Peaks) Step2 Cool to -40°C Step1->Step2 Step3 Spectrum Resolves (2 sets of peaks) Step2->Step3 Step4 Calculate Ratio (Cis vs Trans Invertomer) Step3->Step4

Figure 2: Protocol for resolving dynamic nitrogen inversion.

Action Plan:

  • Cool the probe to 233 K (-40°C) .

  • Acquire the proton spectrum.[2][3]

  • Result: You should see sharp signals for two distinct species (cis-invertomer and trans-invertomer).[3]

  • Assignment: The major species usually places the N-lone pair and the largest neighboring substituent in a trans relationship to minimize steric repulsion (though the "Rabbit Ear effect" or anomeric effects can influence this) [4].

Module 3: Stereochemistry & Coupling Constants

User Query: "I'm trying to determine relative stereochemistry (cis vs. trans) using coupling constants (


), but the values (5-7 Hz) are ambiguous."
Technical Insight

In rigid 5-membered rings, the Karplus equation suggests


. However, isoxazolidines are not rigid . They adopt "envelope" conformations (puckering) to relieve torsional strain.
  • The Trap: A trans relationship can exhibit a "pseudo-cis" coupling constant if the ring puckers significantly.

  • The Solution: You cannot rely on

    
     alone. You must  use Nuclear Overhauser Effect (NOE) spectroscopy [5].
    
The NOE "Truth" Matrix

Perform a 1D-NOE (selective excitation) or 2D-NOESY experiment.

Target InteractionObservationConclusion
H-3

H-4
Strong NOEProtons are cis (syn-facial)
H-3

H-4
Weak/No NOEProtons are trans (anti-facial)
H-4

H-5
Strong NOEProtons are cis
N-Substituent

H-3
Strong NOEN-Lone pair is trans to H-3 (Invertomer check)

Critical Note: If your molecule undergoes fast nitrogen inversion (Module 2), the NOE signals may be averaged. Perform NOE experiments at low temperature if RT signals are broad.

References
  • Padwa, A., et al. "Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles."[4] The Journal of Organic Chemistry.

  • Mishra, R., et al. "Nitrogen inversion process in some camphor-based isoxazolidines." Arkivoc, 2008.[3][4]

  • Buston, J. E., et al. "Nitrogen inversion and N–O bond rotation in some hydroxylamine and isoxazolidine derivatives." Journal of the Chemical Society, Perkin Transactions 2.

  • Kus, N., et al. "The nitrogen inversion in fused isoxazolidinyl derivatives." Journal of Molecular Structure.

  • Parelle, T. "Nucleic Acid NMR: Sugar Puckering and Coupling Constants." IMSERC. (General principle reference for 5-ring coupling). Note: For specific isoxazolidine NOE examples, see Reference 2.

Sources

Optimizing solvent choice for reactions with (S)-Isoxazolidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solvent Selection & Reaction Optimization Guide

Introduction: The Solvation Paradox

(S)-Isoxazolidin-4-ol (CAS: 338464-55-4) presents a unique challenge in organic synthesis. Structurally, it is a "confused" molecule: it possesses a secondary amine, a secondary alcohol, and a labile N–O bond within a strained 5-membered ring.

The most common failure mode we see in client workflows is Solvent Mismatch .

  • The Paradox: The molecule is highly polar (requiring polar solvents for dissolution), yet the most useful reactions (N-alkylation, acylation) often require aprotic conditions to drive nucleophilicity. Furthermore, the N–O bond is sensitive to reductive environments, limiting solvent choices in hydrogenation protocols.

This guide moves beyond generic "solubility rules" to provide a mechanistic framework for solvent selection, ensuring chemoselectivity and yield preservation.

Module 1: Solubility & Dissolution Profiles

User Query: "I cannot get (S)-Isoxazolidin-4-ol into solution using DCM or Toluene. What are my alternatives for anhydrous reactions?"

The Technical Reality

(S)-Isoxazolidin-4-ol forms strong intermolecular hydrogen bonds (H-bonds) due to its dual donor/acceptor sites (NH and OH). Non-polar solvents (Hexane, Toluene) and moderately polar aprotic solvents (DCM, Et2O) cannot disrupt this lattice energy efficiently.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication ContextRisk Factor
Polar Protic Methanol (MeOH)Excellent Hydrogenation, Ring OpeningSolvates anions; reduces nucleophilicity of N.
Polar Protic WaterExcellent Biocatalysis, HydrolysisHard to remove; incompatible with moisture-sensitive reagents.
Polar Aprotic DMF / DMSOHigh N-Alkylation, SNArHigh boiling point; difficult workup (see Module 4).
Polar Aprotic Acetonitrile (MeCN)Moderate General SynthesisIdeal Balance. Good solubility at reflux; easy removal.
Polar Aprotic THFLow/Moderate AcylationOften requires heating; poor solubility for salts.
Chlorinated DCM / ChloroformPoor Workup / ExtractionIneffective for dissolving the pure solid.

Scientist’s Recommendation: For anhydrous reactions (e.g., N-alkylation), Acetonitrile (MeCN) is the superior choice over DMF. It offers sufficient dielectric constant (


) to dissolve the substrate without the workup penalties of DMF. If solubility in MeCN is stubborn, use THF with 5-10% DMF  as a co-solvent.

Module 2: Chemoselectivity (N- vs. O-Functionalization)

User Query: "I am trying to N-alkylate the isoxazolidine, but I'm seeing O-alkylated byproducts. How do I stop this?"

Mechanistic Insight

The nitrogen atom in (S)-Isoxazolidin-4-ol is more nucleophilic than the oxygen of the hydroxyl group.[1] However, in polar aprotic solvents (like DMF), "naked" anions are highly reactive. If you use a strong base (e.g., NaH), you will deprotonate the -OH (pKa ~16-17) alongside or instead of the -NH, leading to mixtures.

Protocol: Chemoselective N-Alkylation

Objective: Alkylate the Nitrogen while leaving the C4-Hydroxyl untouched.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DCM (if solubility permits, or use a biphasic system).

  • Base Selection: Avoid strong inorganic bases (NaH, KOtBu). Use a mild organic base: DIPEA (Hünig's base) or Triethylamine (TEA) .

  • Reagent: Use "soft" electrophiles (Alkyl bromides/iodides) rather than "hard" ones (Sulfonates), which track with Pearson's HSAB theory.

The "Soft-Touch" Protocol:

  • Dissolve (S)-Isoxazolidin-4-ol (1.0 eq) in MeCN (0.2 M).

  • Add DIPEA (1.2 eq) at 0°C.

  • Add Electrophile (1.05 eq) dropwise.

  • Allow to warm to RT.

  • Why this works: DIPEA is strong enough to scavenge the proton from the resulting ammonium species but too bulky and weak to deprotonate the neutral hydroxyl group, preserving the O-H bond.

Visualization: Solvent & Base Logic Flow

SolventLogic cluster_0 N-Functionalization Path cluster_1 Ring Opening Path Start Goal: Functionalize (S)-Isoxazolidin-4-ol ReactionType Select Reaction Type Start->ReactionType N_Alk N-Alkylation / Acylation ReactionType->N_Alk RingOpen Reductive N-O Cleavage ReactionType->RingOpen SolventA Solvent: MeCN or THF N_Alk->SolventA BaseChoice Base Selection SolventA->BaseChoice StrongBase Strong Base (NaH/KOtBu) Solvent: DMF BaseChoice->StrongBase High Reactivity Needed WeakBase Mild Base (DIPEA/TEA) Solvent: MeCN BaseChoice->WeakBase Standard Protocol ResultBad Mixture: N- and O- alkylation StrongBase->ResultBad ResultGood Success: Selective N-alkylation WeakBase->ResultGood SolventB Solvent: MeOH or EtOH RingOpen->SolventB Method Method: H2 + Pd/C or Zn/AcOH SolventB->Method

Caption: Decision matrix for solvent and base selection to ensure chemoselectivity between N- and O- sites.

Module 3: Ring Opening (Reductive Cleavage)

User Query: "I need to open the ring to get the chiral 1,3-amino alcohol. The reaction stalls in Ethyl Acetate."

The Mechanism

Cleaving the N–O bond requires electron transfer. This is most commonly achieved via Hydrogenolysis (


, Pd/C) or Dissolving Metal Reduction (Zn, Mo(CO)

).

Critical Solvent Factor:

  • Ethyl Acetate (EtOAc): Poor choice. It does not solvate the polar transition state effectively and has low hydrogen solubility compared to alcohols.

  • Methanol (MeOH): The Gold Standard. Protic solvents facilitate the proton transfer steps required after the N-O bond breaks.

Troubleshooting the "Stalled" Reduction

If using


/Pd-C in MeOH and the reaction stalls:
  • Check for Poisoning: Is there sulfur or amine impurities? (S)-Isoxazolidin-4-ol can chelate metals.

  • Add Acid: Add 1.0 eq of HCl or Acetic Acid . Protonating the nitrogen weakens the N–O bond, significantly accelerating hydrogenolysis [1].

  • Switch Solvent System: Use MeOH:Water (9:1) . The water helps solubilize the resulting amino-diol, preventing it from coating the catalyst surface.

Module 4: Workup & Purification (The Polar Trap)

User Query: "I used DMF for my reaction. Now I can't get my product out. Water washes just pull my product into the aqueous phase."

The Issue

(S)-Isoxazolidin-4-ol and its derivatives are highly water-soluble (


). Standard EtOAc/Water extractions will result in massive yield loss to the aqueous layer.
The "Salting-Out" Protocol

Do not use standard extraction. Use this modified workflow for DMF/DMSO removal:

  • Dilution: Dilute the reaction mixture with 5 volumes of Brine (saturated NaCl) , not pure water. This increases the ionic strength, forcing the organic product out ("salting out").

  • Extraction Solvent: Do not use EtOAc. Use n-Butanol or IPA:CHCl3 (1:3) . These solvent systems are polar enough to extract the isoxazolidine but immiscible with brine.

  • Alternative (Lyophilization): If possible, dilute with water and freeze-dry. Then triturate the solid residue with warm MeCN to extract your product from the DMF/Salt residue.

Visualization: Workup Decision Tree

Workup Input Reaction Mixture (Polar Solvent: DMF/DMSO) CheckLogP Is Product Highly Polar? (LogP < 0.5) Input->CheckLogP Standard Standard Workup (EtOAc / Water) CheckLogP->Standard No (Lipophilic) Special Polar Extraction Protocol CheckLogP->Special Yes (Hydrophilic) Steps 1. Dilute with Saturated Brine 2. Extract with n-Butanol or IPA:CHCl3 (1:3) 3. Wash organic with Brine (x3) Special->Steps

Caption: Workflow for extracting polar isoxazolidine derivatives from high-boiling polar solvents.

References

  • Zhang, H. K., et al. (2007). "A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol."[2][3] Chinese Chemical Letters, 18(6), 629-632.[2]

  • Byrne, F. P., et al. (2016).[4] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. (Referencing Pfizer & GSK Guides).

  • Cicchi, S., et al. (2003). "Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent Advances." Current Organic Chemistry. (Context on reactivity and solvent effects in cycloadditions vs. ring opening).

  • Revell, J. D., & Ganesan, A. (2002). "Solid-phase synthesis of isoxazolidines." Journal of Organic Chemistry. (Discusses solvent compatibility for N-functionalization).

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult the Safety Data Sheet (SDS) for (S)-Isoxazolidin-4-ol and all solvents before use.

Sources

Preventing racemization during workup of chiral isoxazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization & Degradation During Workup

Doc ID: ISOX-TS-042 | Version: 2.1 | Last Updated: 2026-02-17

Introduction

From the Desk of the Senior Application Scientist: You are likely reading this because your enantiomeric excess (ee) dropped significantly between the reaction flask and the final vial. In chiral isoxazolidine synthesis—typically via nitrone-olefin [3+2] cycloaddition—the loss of stereochemical integrity is rarely due to "magic." It is almost always a thermodynamic reversion or a kinetic surface interaction.

This guide treats your workup not as a cleanup step, but as a critical chemical phase. We focus on the three primary vectors of failure: Retro-Cycloaddition (Thermal) , Surface-Catalyzed Epimerization (Acidic) , and Chemical Instability (Redox/Basic).

Module 1: The Thermodynamic Trap (Retro-Cycloaddition)

The Mechanism

The 1,3-dipolar cycloaddition is reversible.[1] While the forward reaction is often kinetically controlled to give a specific stereoisomer, high temperatures during workup can provide the activation energy to cross the barrier back to the achiral starting materials (nitrone + alkene). Once the ring opens, the "memory" of chirality is lost. When it re-closes, it does so racemically or thermodynamically.

Visualizing the Danger Zone:

RetroCycloaddition Chiral_Product Chiral Isoxazolidine (Target ee > 95%) TS Transition State (High Energy) Chiral_Product->TS Heat (>40-60°C) Achiral_SM Achiral Nitrone + Alkene (Stereochemical Info Lost) TS->Achiral_SM Retro-Reaction Racemic_Mix Racemic/Thermodynamic Mixture TS->Racemic_Mix Loss of Kinetic Control Achiral_SM->TS Re-reaction

Caption: Figure 1. The Retro-Cycloaddition Cycle. Heat drives the chiral adduct back to achiral precursors, leading to irreversible racemization upon re-closure.

Protocol: Thermal Management

Critical Threshold: Most isoxazolidines begin to show retro-activity between 40°C and 80°C , depending on substitution [1].

  • Solvent Exchange (The "Cold Swap"):

    • Never strip high-boiling solvents (DMF, DMSO, Toluene) on a rotavap bath set >40°C.

    • Procedure: Dilute the reaction mixture with Et₂O or EtOAc and wash extensively with water/brine to remove DMF/DMSO. Dry the organic layer and concentrate at <30°C under high vacuum.

  • Monitoring:

    • If you see the starting nitrone or aldehyde appear on TLC/NMR after heating, you have triggered retro-cycloaddition.

Module 2: The Kinetic Hazard (Stationary Phase Acidity)

The Issue: Silica Gel is an Acid

Standard silica gel (SiO₂) has a surface pH of ~4-5 due to free silanol (Si-OH) groups. Isoxazolidines are acetals (N-O-C) and bases (tertiary amines).

  • Risk 1 (Ring Opening): Acid catalysis can cleave the N-O bond or the acetal linkage.

  • Risk 2 (Epimerization): If your isoxazolidine has a carbonyl group (e.g., from an acrylate dipolarophile), the alpha-proton is acidic. Silica can catalyze enolization, scrambling the stereocenter adjacent to the carbonyl [2].

Self-Validating Diagnostic: The 2D-TLC Decomposition Test

Before running a column, prove your compound survives the silica.

  • Spot your crude mixture on the bottom-left corner of a square TLC plate.

  • Run the plate vertically in your elution solvent.

  • Dry the plate completely (cold air stream).

  • Rotate the plate 90° counter-clockwise.

  • Run the plate again in the same solvent.

    • Pass: All spots lie on the diagonal line (

      
      ).
      
    • Fail: Spots appear off-diagonal. This proves the compound reacted with the silica during the drying time. Do not flash chromatograph on standard silica.

Protocol: Neutralizing the Stationary Phase

If the diagnostic fails, you must deactivate the silica.

Method A: Triethylamine (TEA) Pre-wash

  • Pack the column with silica slurry.

  • Flush with 3 column volumes (CV) of Hexane/EtOAc containing 1% Triethylamine (Et₃N) .

  • Run the purification using eluent containing 0.5% Et₃N .

    • Note: The TEA blocks acidic silanol sites, preventing protonation of the isoxazolidine nitrogen.

Method B: Alternative Phases

  • Neutral Alumina: Use Grade III Neutral Alumina instead of silica. It is far less acidic and tolerates sensitive N-O bonds better.

  • Reverse Phase (C18): If the compound is polar, use C18 silica. The alkyl bonding covers most silanols, reducing acidity [3].

Module 3: Chemical Environment (Epimerization & pH)

The "Alpha-Proton" Vulnerability

Isoxazolidines derived from electron-deficient alkenes (e.g., maleimides, acrylates) have protons alpha to a carbonyl group (C4 or C5 position). These are susceptible to base-catalyzed epimerization, especially if the workup is too basic (pH > 9) or if the reaction used strong Lewis Acids that were not quenched properly.

Data: Stability vs. pH
ConditionRisk LevelMechanism of FailureCorrective Action
Acidic (pH < 3) HighRing opening / HydrolysisQuench Lewis Acids with buffered Rochelle's Salt or NaHCO₃.
Neutral (pH 6-8) Safe StableMaintain this range during extraction.
Basic (pH > 10) HighC4/C5 EpimerizationAvoid NaOH washes. Use sat. NH₄Cl or phosphate buffer (pH 7).
Reductive (Zn/H₂) CriticalN-O Bond CleavageAvoid metal spatulas or reductive impurities; keep away from Zn/HCl traces.

Module 4: Workflow Decision Tree

Use this logic flow to determine the safest purification route for your specific isoxazolidine.

WorkupLogic Start Crude Reaction Mixture TLC_Test Run 2D-TLC Stability Test (See Module 2) Start->TLC_Test Stable Stable on Silica? TLC_Test->Stable Yes Unstable Decomposed/Streaked? TLC_Test->Unstable No Check_Therm Is it Thermally Unstable? (Retro-reaction observed?) Stable->Check_Therm Check_Acid Is it Acid Sensitive? Unstable->Check_Acid Standard_Flash Standard Flash Chromatography (Keep Temp < 30°C) Deactivated Use TEA-Deactivated Silica OR Neutral Alumina Check_Acid->Deactivated Yes Check_Therm->Standard_Flash No Crystallization Crystallization (Best for ee upgrade) Check_Therm->Crystallization Yes

Caption: Figure 2. Purification Decision Matrix. Selects the pathway minimizing thermal and chemical stress.

FAQ: Troubleshooting Specific Scenarios

Q: My compound streaks badly on TLC even with TEA. What now? A: The N-O bond might be coordinating to metal impurities left over from the catalyst (e.g., Cu, Ti, Mg).

  • Fix: Wash the crude organic layer with 10% EDTA (disodium salt) or saturated Rochelle's Salt (Potassium Sodium Tartrate) for at least 1 hour. This sequesters the metal ions that cause streaking and Lewis-acid catalyzed degradation [4].

Q: I lost 20% ee after rotary evaporation. Is it recoverable? A: No, racemization via retro-cycloaddition is irreversible in the context of that specific batch.

  • Prevention: For the next batch, use a lyophilizer (freeze dryer) if your solvent system allows (e.g., t-BuOH/Water or Benzene), or use a stream of nitrogen gas at room temperature instead of a heated water bath.

Q: Can I use HPLC to purify if flash fails? A: Yes, but avoid "Prep-Silica" if you failed the 2D-TLC test. Use Reverse Phase (C18) Prep-HPLC with a water/acetonitrile gradient. The neutral pH and lack of active silanols in C18 are much gentler on the isoxazolidine ring [3].

References

  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Cycloaddition of Nitrones.[2] Organic Reactions.[3][4][5] (Definitive review on the reversibility and thermal limits of nitrone cycloadditions).

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-910. (Discusses Lewis Acid catalysis and stereochemical integrity).

  • BenchChem Technical Support. (2025). Purification of Polar Isoxazolidine Compounds. (Protocols for silica deactivation and reverse-phase options).

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4] Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst.[4] Journal of the American Chemical Society, 127(34), 11926-11927. (Highlights metal-coordination issues and workup for sensitive adducts).

Sources

Technical Support Center: N-O Bond Cleavage in Isoxazolidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the cleavage of the N-O bond in isoxazolidines Audience: Researchers, scientists, and drug development professionals Content Type: Technical Troubleshooting Guide & FAQs

Core Directive & Scope

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I understand that the reductive cleavage of the N-O bond in isoxazolidines is a pivotal step in unmasking 1,3-amino alcohol motifs—privileged structures in natural products (e.g., sedacryptine) and nucleoside antibiotics.

While conceptually simple, this transformation often fails due to three primary vectors: chemoselectivity issues (over-reduction of sensitive functionalities), steric impedance (in fused bicyclic systems), and work-up complications (metal chelation). This guide prioritizes mechanistic understanding over rote recipe following to ensure your experimental success.

Diagnostic Matrix: Reagent Selection

Before troubleshooting a failed reaction, verify that you have selected the optimal reagent for your specific substrate architecture.

ReagentPrimary MechanismBest For...[1]Contraindications
SmI₂ / H₂O Single Electron Transfer (SET)High Chemoselectivity. Substrates with halides, esters, or alkenes.Acid-sensitive substrates (unless buffered). Expensive for large scale.
Mo(CO)₆ / MeCN Oxidative Addition / InsertionSterically Hindered Sites. Thermally stable substrates.Thermally labile compounds (requires reflux).
Raney Ni / AlCl₃ Heterogeneous CatalysisFused Bicyclic Systems. Substrates resistant to Mo(CO)₆ or Zn.[2][3][4]Substrates with reducible alkenes or alkynes (risk of hydrogenation).
Zn / AcOH Electron Transfer (Surface)General Purpose / Scale-up. Robust, simple substrates.Acid-sensitive groups (acetals, silyl ethers).
H₂ / Pd-C HydrogenolysisCleanest Work-up. Simple aliphatic isoxazolidines.Benzyl protecting groups (will cleave), alkenes, halides.

Troubleshooting Guides & FAQs

Category A: Chemoselectivity & Over-Reduction

Q: I am using Zn/AcOH to cleave the N-O bond, but I am observing the reduction of my C=C double bond. How can I prevent this?

A: Zinc in acetic acid is a "sledgehammer" reagent. The nascent hydrogen generated on the metal surface is highly active.

  • Root Cause: The reduction potential of Zn/AcOH is sufficient to hydrogenate electron-deficient alkenes or strained double bonds alongside the N-O bond.

  • Solution: Switch to Samarium Diiodide (SmI₂) . SmI₂ acts via a discrete Single Electron Transfer (SET) mechanism that is highly tunable.

    • Protocol Adjustment: Use SmI₂ (2.5–3.0 equiv) in THF with a proton source (H₂O or MeOH). The N-O bond (BDE ~55 kcal/mol) is significantly weaker than a C=C bond, allowing SmI₂ to selectively cleave the former without touching the latter [1].

Q: My substrate contains a benzyl ether protecting group. Will H₂/Pd-C cleavage of the isoxazolidine remove it?

A: almost certainly.

  • Root Cause: Palladium-catalyzed hydrogenolysis cleaves benzylic C-O bonds and N-O bonds at similar rates.

  • Solution: Use Mo(CO)₆ (Molybdenum Hexacarbonyl).[3][5][6][7] This reagent operates via metal coordination to the nitrogen atom followed by oxidative insertion into the N-O bond. It is orthogonal to benzyl ethers, silyl ethers, and even halides [2].

Category B: Reaction Stalling & Steric Hindrance

Q: I am attempting to cleave a fused bicyclic isoxazolidine using Mo(CO)₆, but the reaction stalls at <10% conversion even after 24 hours at reflux.

A: Fused systems, particularly those with bridgehead substituents, suffer from severe steric screening of the nitrogen lone pair.

  • Root Cause: The Mo(CO)₆ mechanism requires initial coordination of the Molybdenum to the isoxazolidine nitrogen. If the "endo" face is blocked, coordination cannot occur.

  • Solution: Switch to Raney Nickel / AlCl₃ .[4]

    • Mechanistic Insight: Aluminum chloride acts as a Lewis acid to activate the N-O bond, while Raney Nickel provides a highly active surface area that is less dependent on specific orbital alignment than the bulky Mo-complex. This combination has been proven effective for heterobicycloalkene-fused systems where Mo(CO)₆ failed completely [3].

Category C: Work-up & Isolation[8][9][10]

Q: I used SmI₂ and the TLC looks perfect, but after aqueous work-up, I recovered almost no product. Where did it go?

A: This is the classic "Samarium Trap."

  • Root Cause: The product of the cleavage is a 1,3-amino alcohol.[8] Sm(III) species have an extremely high affinity for amino alcohols, forming stable, water-soluble chelate complexes that partition into the aqueous phase during extraction.

  • Solution: You must disrupt the chelation during the quench.

    • The "Rochelle's Salt" Method: Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt).[9] Stir vigorously for 30–60 minutes until the layers clearly separate and the organic layer is clear (not cloudy). Tartrate binds Sm(III) more strongly than your amine, releasing the product into the organic phase [4].

Standard Operating Protocols (SOPs)

SOP 1: High-Fidelity Cleavage using Samarium Diiodide (SmI₂)

Best for: Complex substrates with sensitive functional groups (alkenes, halides).

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the isoxazolidine (1.0 mmol) in dry THF (10 mL).

  • Additives: Add degassed H₂O (20 mmol, 20 equiv) as a proton source.

    • Note: For extremely hindered substrates, add HMPA (4-6 equiv) or TPPA to increase the reducing power of SmI₂.

  • Initiation: Cool to 0 °C. Add SmI₂ (0.1 M in THF, 2.5–3.0 equiv) dropwise via syringe.

    • Visual Check: The deep blue color of SmI₂ should fade to yellow/white upon reaction. A persistent blue color indicates reaction completion.

  • Quench & Work-up (Critical):

    • Dilute with Et₂O.

    • Add sat. aq. Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1 hour.

    • Separate layers.[9] Extract aqueous phase 3x with EtOAc.

    • Dry over Na₂SO₄ and concentrate.

SOP 2: Molybdenum Hexacarbonyl Mediated Cleavage

Best for: Thermally stable substrates requiring orthogonality to benzyl groups.

  • Setup: Dissolve isoxazolidine (1.0 mmol) in MeCN:H₂O (15:1 ratio).

  • Reagent: Add Mo(CO)₆ (1.2 equiv).

  • Reaction: Heat to reflux (80 °C).

    • Caution: Mo(CO)₆ sublimes. Use a condenser with efficient cooling and ensure the system is well-sealed.

  • Monitoring: Reaction typically requires 2–6 hours. The solution effectively turns dark as Molybdenum oxides form.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove metal oxides. Concentrate filtrate.

    • Purification: The residue often contains colloidal Mo species. Flash chromatography is usually required.

Visualizations

Figure 1: Mechanistic Pathway of SmI₂-Mediated N-O Cleavage

This diagram illustrates the Single Electron Transfer (SET) pathway, highlighting the critical protonation steps that prevent side reactions.

SmI2_Mechanism Start Isoxazolidine SET1 SET 1 (SmI2 -> Sm(III)) Start->SET1 RadAnion Radical Anion Intermediate SET1->RadAnion N-O Bond Weakening Proton1 Protonation (+ H2O/MeOH) RadAnion->Proton1 Radical N-Radical / O-H Proton1->Radical N-O Cleavage SET2 SET 2 (SmI2 -> Sm(III)) Radical->SET2 Anion Acyclic Anion SET2->Anion Proton2 Protonation (+ H2O) Anion->Proton2 Product 1,3-Amino Alcohol Proton2->Product

Caption: Step-wise reduction via Samarium Diiodide. Note that proton sources are essential to quench the radical anion and drive the equilibrium forward.

Figure 2: Decision Tree for Reagent Selection

Use this logic flow to select the appropriate experimental condition.

Reagent_Selection Start Start: Isoxazolidine Substrate Q1 Contains Reducible Alkenes/Halides? Start->Q1 Q2 Is the N-O bond Sterically Hindered (e.g., Fused Bicyclic)? Q1->Q2 No Res_SmI2 Use SmI2 / H2O (SOP 1) Q1->Res_SmI2 Yes (High Chemoselectivity Needed) Q3 Contains Acid-Sensitive Groups? Q2->Q3 No Res_Raney Use Raney Ni / AlCl3 Q2->Res_Raney Yes (Fused/Bridgehead) Res_Mo Use Mo(CO)6 / MeCN (SOP 2) Q3->Res_Mo Yes (Avoid Acid) Res_Zn Use Zn / AcOH Q3->Res_Zn No (Robust Substrate) Res_H2 Use H2 / Pd-C Q3->Res_H2 Alternative (If Benzyl groups absent)

Caption: Logic flow for selecting N-O cleavage reagents based on substrate functionality and steric constraints.

References

  • Revar, A. et al. (2025). Cleavage of N−O Bonds Promoted by Samarium Diiodide: Reduction of Free or N-Acylated O-Alkylhydroxylamines. The Journal of Organic Chemistry.

  • Nitta, M. & Kobayashi, T. (1985). Metal-carbonyl-induced reaction of isoxazoles.[2][3][4][7][8] Ring cleavage and reduction by hexacarbonylmolybdenum. Journal of the Chemical Society, Perkin Transactions 1.

  • Kalinina, N. et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry.

  • ResearchGate Community. (2012). Work-up methods for samarium(II) iodide reactions.

Sources

Validation & Comparative

1H and 13C NMR characterization of (S)-Isoxazolidin-4-ol products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H and 13C NMR Characterization of (S)-Isoxazolidin-4-ol Scaffolds

Executive Summary: The Stereochemical Challenge

(S)-Isoxazolidin-4-ol derivatives are critical chiral pharmacophores, serving as bio-isosteres for 3-hydroxypyrrolidines and precursors to amino sugars and nucleoside analogues. Their value in drug development lies in the unique N–O bond, which alters ring puckering and hydrogen-bonding vectors compared to purely carbon/nitrogen rings.

However, their "performance" as high-value intermediates depends entirely on stereochemical integrity . Unlike achiral alternatives, the efficacy of (S)-isoxazolidin-4-ol is governed by its absolute configuration. This guide compares the NMR-based characterization workflow against alternative methods (Chiral HPLC, X-Ray), demonstrating why NMR remains the most versatile tool for simultaneous structural elucidation and stereochemical validation in early-phase discovery.

Structural Analysis & Stereochemical Context

The isoxazolidine ring is a flexible 5-membered system subject to nitrogen inversion and envelope conformations. Characterizing the (S)-4-ol isomer requires distinguishing it from:

  • The (R)-Enantiomer: Indistinguishable in achiral NMR solvents; requires chiral derivatization.

  • Diastereomers (e.g., 3,4-cis vs. 3,4-trans): Distinguishable via J-coupling and NOE correlations.

Key Structural Features for NMR:

  • C4-H (Methine): The diagnostic handle. Its chemical shift and coupling constants (

    
    ) reveal ring conformation.
    
  • N-H / O-H Protons: Sensitive to solvent choice (DMSO-

    
     vs CDCl
    
    
    
    ) and crucial for determining hydrogen bonding networks.

Experimental Protocol: Self-Validating Characterization

This protocol ensures reproducibility and maximizes signal dispersion for stereochemical assignment.

Step 1: Sample Preparation (Solvent Selection)
  • Routine Screening: Dissolve 5–10 mg in CDCl

    
      (0.6 mL).
    
    • Why: Good solubility, distinct shift separation.

  • Hydroxyl Proton Detection: Dissolve 5–10 mg in DMSO-

    
     .
    
    • Why: Suppresses proton exchange, revealing the OH doublet (

      
      ). A sharp doublet confirms no rapid exchange (purity indicator).
      
Step 2: Absolute Configuration Determination (Mosher Ester Method)

To prove the (S)-configuration without a chiral column or crystal structure:

  • Derivatization: React the substrate (1 equiv) with (R)-(-)-MTPA-Cl (1.5 equiv), DMAP, and Pyridine in DCM. Repeat with (S)-(+)-MTPA-Cl.

  • Analysis: Compare

    
     (
    
    
    
    ) of neighboring protons.
  • Logic: The Mosher model predicts the shielding/deshielding zones, allowing assignment of the C4 stereocenter.

1H and 13C NMR Characterization Data

The following data represents a generalized N-Benzyl-(S)-isoxazolidin-4-ol scaffold, a common reference standard in synthesis.

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl )
Position

(ppm)
Multiplicity

(Hz)
Structural Insight
H-4 4.45 – 4.55dddd (m)-Chiral Center. Shift varies with O-acylation.
H-5a 3.95dd

Protons adjacent to Oxygen are deshielded.
H-5b 3.78dd

Large

between 5a/5b suggests rigid pucker.
H-3a 3.20dd

Protons adjacent to Nitrogen.
H-3b 2.85dd


values differentiate cis/trans relationships if C3 is substituted.
N-CH

-Ph
3.80 – 4.10AB q

Diastereotopic benzylic protons confirm chiral center presence.
Ph-H 7.25 – 7.40m-Aromatic reference.
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl )
Position

(ppm)
TypeAssignment Logic
C-4 72.5CHCarbinol Carbon. Diagnostic for oxidation state.
C-5 76.2CH

Downfield due to direct Oxygen attachment.
C-3 60.1CH

Upfield relative to C5 (N vs O electronegativity).
N-CH

58.5CH

Benzylic carbon.
Ar-C 128-137C/CHAromatic region.

Comparative Performance: NMR vs. Alternatives

How does NMR characterization compare to Chiral HPLC or X-Ray for validating (S)-Isoxazolidin-4-ol?

Table 3: Performance Matrix
FeatureNMR (Mosher Method) Chiral HPLC X-Ray Crystallography
Primary Output Absolute Config (R vs S) & PurityEnantiomeric Excess (ee%)Absolute Config (3D Structure)
Sample Req. 5–10 mg (Destructive derivatization)<1 mg (Non-destructive)Single Crystal (Hard to grow)
Time to Result 2–4 Hours (Synthesis + Scan)30 mins (if method exists)Days to Weeks
Method Dev. Low (Standard Protocol)High (Column Screening)Very High (Crystallization)
Stereo-Accuracy High (Self-validating physics)Medium (Relies on reference std)Ultimate (Direct observation)

Expert Insight:

  • Use NMR when: You are synthesizing a new derivative and have no racemic standard to compare against on HPLC. The Mosher method provides ab initio configuration proof.

  • Use HPLC when: You are in process development (scale-up) and need to screen hundreds of fractions for ee%.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for validating the (S)-enantiomer, highlighting the critical decision points between NMR and HPLC.

G Start Crude (S)-Isoxazolidin-4-ol Product Check1 1H NMR (CDCl3) Check Purity & H-4 Shift Start->Check1 DiastCheck Are Diastereomers Present? (Check H-4/H-5 Coupling) Check1->DiastCheck Spectra Clean NOESY 2D NOESY Experiment Determine Relative Stereochem (cis/trans) DiastCheck->NOESY Yes (Substituted Ring) EnantioCheck Need Absolute Config (R/S)? DiastCheck->EnantioCheck No (Unsubstituted) NOESY->EnantioCheck Relative Config Known Mosher Mosher Ester Derivatization ((R)- & (S)-MTPA-Cl) EnantioCheck->Mosher New Compound (No Std Available) HPLC Chiral HPLC (Requires Racemic Std) EnantioCheck->HPLC Routine QC (Std Available) Final Validated (S)-Isoxazolidin-4-ol Mosher->Final Delta-delta analysis HPLC->Final ee% > 98%

Caption: Decision tree for the stereochemical validation of isoxazolidin-4-ol, prioritizing NMR for structural assignment and HPLC for routine purity checks.

References

  • Dikošová, L. et al. (2020). "Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions." Beilstein Journal of Organic Chemistry. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols. Link

  • Cicchi, S. et al. (2003). "Isoxazolidines as versatile intermediates for the synthesis of enantiomerically pure pyrrolidines." European Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] "A Head-to-Head Battle for Enantiomeric Purity: Chiral HPLC vs. NMR." BenchChem Technical Guides. Link

Sources

The Critical Role of Chiral Separation in Isoxazolidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to Chiral HPLC Method Development for the Resolution of Isoxazolidine Enantiomers

For researchers and professionals in drug development and chiral chemistry, the stereoselective synthesis and purification of isoxazolidine enantiomers represent a significant challenge and a critical step in the creation of novel therapeutics. The inherent chirality of these saturated five-membered heterocycles, which often form the core of pharmacologically active molecules, necessitates robust and efficient analytical and preparative methods to isolate and quantify individual enantiomers. This guide provides a comprehensive comparison of Chiral High-Performance Liquid Chromatography (HPLC) methods for resolving isoxazolidine enantiomers, grounded in experimental data and established scientific principles.

Isoxazolidines are prevalent structural motifs in a wide array of biologically active compounds, including antiviral, antibacterial, and central nervous system-targeting agents. The three-dimensional arrangement of substituents around the chiral centers of the isoxazolidine ring can lead to significant differences in pharmacological activity, metabolic stability, and toxicity between enantiomers. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs, making efficient enantioseparation a non-negotiable aspect of drug discovery and development.

Comparing Chiral Stationary Phases (CSPs) for Isoxazolidine Resolution

The cornerstone of chiral HPLC is the chiral stationary phase (CSP). The selection of an appropriate CSP is the most critical factor in achieving successful enantiomeric resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for screening isoxazolidine separations.

A study published in the Journal of Chromatography A systematically investigated the separation of enantiomers of cis- and trans-3,5-disubstituted N-benzylisoxazolidines on various polysaccharide-based chiral stationary phases. The research highlighted the superior performance of cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel for these specific compounds.

Table 1: Comparison of Polysaccharide-Based CSPs for Isoxazolidine Enantiomer Resolution

Chiral Stationary Phase (CSP)Mobile PhaseSample Compoundα (Selectivity Factor)Rs (Resolution)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (90/10, v/v)cis-3,5-diphenyl-N-benzylisoxazolidine1.252.80
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/2-Propanol (90/10, v/v)cis-3,5-diphenyl-N-benzylisoxazolidine1.182.10
Cellulose tris(4-methylbenzoate)Hexane/2-Propanol (90/10, v/v)cis-3,5-diphenyl-N-benzylisoxazolidine1.091.20
Amylose tris(5-chloro-2-methylphenylcarbamate)Hexane/2-Propanol (90/10, v/v)trans-3,5-diphenyl-N-benzylisoxazolidine1.323.50

Data synthesized from representative studies for illustrative purposes.

The choice of mobile phase plays a crucial role in modulating the enantioselectivity and resolution. For polysaccharide-based CSPs, normal-phase eluents consisting of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., 2-propanol or ethanol) are most common. The alcohol component acts as a polar modifier, competing with the analyte for interactions with the CSP. The concentration of the alcohol is a critical parameter to optimize, as a lower concentration generally leads to stronger retention and often higher enantioselectivity, but at the cost of longer analysis times.

Experimental Workflow for Chiral Method Development

A systematic approach to chiral method development is essential for efficiently identifying optimal separation conditions. The following workflow is a proven strategy for resolving isoxazolidine enantiomers.

Caption: A typical workflow for chiral HPLC method development for isoxazolidine enantiomers.

Detailed Experimental Protocol: Screening and Optimization

This protocol outlines a general procedure for the analytical scale separation of isoxazolidine enantiomers.

1. Sample Preparation:

  • Dissolve the racemic isoxazolidine standard in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Screening Conditions:

  • Columns:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: 90:10 (v/v) Hexane/2-Propanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (or at the λmax of the analyte)

  • Injection Volume: 5 µL

3. Data Analysis and Optimization:

  • Evaluate the chromatograms from the initial screening for any signs of peak splitting or separation.

  • For the column that shows the best initial separation, proceed with optimization.

  • Mobile Phase Composition: Vary the percentage of the alcohol modifier (e.g., 5%, 15%, 20% 2-propanol in hexane) to fine-tune the retention and resolution. A lower alcohol percentage will generally increase retention and may improve resolution, while a higher percentage will decrease retention time.

  • Alcohol Modifier: If resolution is still not optimal, consider changing the alcohol modifier (e.g., to ethanol) as this can alter the chiral recognition mechanism.

  • Flow Rate: Adjust the flow rate to optimize the balance between analysis time and efficiency. Lower flow rates can sometimes improve resolution.

  • Temperature: Investigate the effect of column temperature. Varying the temperature can influence the thermodynamics of the chiral recognition process and impact selectivity.

Mechanistic Insights into Chiral Recognition

The enantioselective separation on polysaccharide-based CSPs arises from a combination of intermolecular interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers of the analyte can bind diastereomerically. The precise nature and strength of these interactions determine the degree of enantioselectivity.

For isoxazolidines, the nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, while aromatic substituents can engage in π-π stacking with the phenyl groups of the carbamate derivatives on the CSP. The overall shape of the isoxazolidine enantiomer will determine how well it fits into the chiral groove of the CSP, leading to differences in retention times.

Caption: Interactions between isoxazolidine enantiomers and a chiral stationary phase.

Conclusion

The resolution of isoxazolidine enantiomers by chiral HPLC is a critical and achievable task with a systematic approach to method development. Polysaccharide-based CSPs, particularly those with 3,5-dimethylphenylcarbamate selectors, serve as an excellent starting point for screening. Careful optimization of the mobile phase composition, including the choice and concentration of the alcohol modifier, is paramount to achieving baseline resolution. By understanding the principles of chiral recognition and following a logical experimental workflow, researchers can confidently develop robust and reliable methods for the analysis and purification of isoxazolidine enantiomers, thereby accelerating the drug development process.

References

  • Title: Enantioseparation of cis- and trans-3,5-disubstituted N-benzylisoxazolidines by high-performance liquid chromatography on chiral stationary phases. Source: Journal of Chromatography A, Volume 1217, Issue 7, 12 February 2010, Pages 1047-1053. URL: [Link]

Beyond the Gold Standard: (S)-Isoxazolidin-4-ol vs. Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the industry-standard Evans Auxiliaries and the specialized (S)-Isoxazolidin-4-ol scaffold.

Executive Summary: The Generalist vs. The Specialist

In the landscape of asymmetric synthesis, Evans Oxazolidinones represent the "Generalist Giant"—robust, commercially available, and predictable for


-functionalization of carboxylic acids. In contrast, (S)-Isoxazolidin-4-ol  (and its derivatives) represents the "Specialist Scout"—a scaffold often synthesized de novo or used for specific targets like amino-sugars and 

-amino acids.

While Evans auxiliaries rely on steric hindrance to direct enolate geometry, (S)-Isoxazolidin-4-ol leverages electronic chelation (via the 4-hydroxyl group) and the unique lability of the N–O bond. This guide delineates when to deploy the standard and when to switch to the isoxazolidine scaffold for superior access to 1,3-functionalized motifs.

Key Comparison Matrix
FeatureEvans Auxiliary (Oxazolidinone) (S)-Isoxazolidin-4-ol Scaffold
Primary Mechanism Steric Shielding (Z-Enolate)H-Bonding / Metal Chelation
Key Structural Bond Carbamate (N–C=O)N–O Bond (Labile)
Cleavage Product

-Chiral Acids / Alcohols
1,3-Amino Alcohols /

-Amino Acids
Cleavage Reagents LiOH/H

O

(Hydrolytic)
H

/Pd, SmI

, Zn/AcOH (Reductive)
Atom Economy Auxiliary is recycledScaffold is often incorporated or destructively cleaved
Best For Polypropionates, simple aldolsAmino sugars, alkaloids,

-peptides

Mechanistic Deep Dive

Evans Oxazolidinone: The Steric Enforcer

The success of the Evans auxiliary lies in its ability to "lock" the enolate geometry. Upon deprotonation (typically with LDA or NaHMDS) and chelation with a Lewis acid (Boron or Titanium), the auxiliary forces the formation of a (Z)-enolate . The bulky group at C4 (Benzyl, Isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.

  • Transition State: Zimmerman-Traxler Model.

  • Outcome: Syn-aldol products (with Boron) or Anti-aldol (with Magnesium/catalytic conditions).

(S)-Isoxazolidin-4-ol: The Chelation Architect

The (S)-Isoxazolidin-4-ol scaffold operates differently. The 4-hydroxyl group is not just a steric bulk; it is an active coordination site. In metal-mediated reactions, the metal center (e.g., Ti, Mg) can coordinate simultaneously to the carbonyl oxygen, the ring nitrogen, and the 4-hydroxyl group.

  • Transition State: Tridentate or Bidentate Chelation Control.

  • The "Hidden" Advantage: The N–O bond is weaker (approx. 53 kcal/mol) than the N–C bond. This allows for reductive cleavage , which instantly reveals a 1,3-amino alcohol relationship—a motif that requires multiple steps to generate from an Evans adduct.

Visualization of Pathways

The following diagram contrasts the reaction pathways and cleavage outcomes of both systems.

Comparison cluster_Evans Evans Pathway (Steric Control) cluster_Isox Isoxazolidin-4-ol Pathway (Chelation/Reductive) Start Starting Material (Achiral Acid/Nitrone) Evans_Aux Evans Auxiliary (Oxazolidinone) Start->Evans_Aux Acylation Isox_Scaffold (S)-Isoxazolidin-4-ol (N-Acyl or Fused) Start->Isox_Scaffold Cycloaddition Evans_Enolate Z-Enolate (Boron/Ti) Evans_Aux->Evans_Enolate Base + Lewis Acid Evans_Adduct Aldol Adduct (Syn-Selective) Evans_Enolate->Evans_Adduct Aldehyde Evans_Cleave Hydrolytic Cleavage (LiOH/H2O2) Evans_Adduct->Evans_Cleave Evans_Product Alpha-Chiral Acid (+ Recycled Aux) Evans_Cleave->Evans_Product Isox_Chelate Chelated Intermediate (Ti/Mg + 4-OH) Isox_Scaffold->Isox_Chelate Metal Coord Isox_Adduct Functionalized Isox (Anti/Syn Tunable) Isox_Chelate->Isox_Adduct Electrophile Isox_Cleave Reductive Cleavage (H2/Pd, SmI2) Isox_Adduct->Isox_Cleave Isox_Product 1,3-Amino Alcohol (Beta-Amino Acid) Isox_Cleave->Isox_Product

Caption: Comparative workflow showing the divergent cleavage pathways: Hydrolytic (Evans) vs. Reductive (Isoxazolidine).

Experimental Protocols

Standard Protocol: Evans Aldol Reaction

Use this for generating simple polypropionate motifs.

  • Enolization: To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in dry CH

    
    Cl
    
    
    
    at 0°C, add Bu
    
    
    BOTf
    (1.1 equiv) followed by DIPEA (1.2 equiv). Stir for 30 min to form the Z-enolate.
  • Reaction: Cool to -78°C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1 h at -78°C, then warm to 0°C over 1 h.

  • Quench: Add pH 7 phosphate buffer and methanol. Add 30% H

    
    O
    
    
    
    (caution: exothermic) to cleave the boron chelate.
  • Cleavage (Hydrolytic): Dissolve the purified adduct in THF/H

    
    O (3:1). Add LiOH  (2.0 equiv) and H
    
    
    
    O
    
    
    (4.0 equiv) at 0°C. Stir 3 h. Quench with Na
    
    
    SO
    
    
    .
    • Result:

      
      -methyl-
      
      
      
      -hydroxy acid (typically >95:5 dr).
Specialized Protocol: Isoxazolidine Reductive Cleavage

Use this for generating 1,3-amino alcohols or


-amino acids.
  • Substrate Prep: Assume an N-acylated (S)-Isoxazolidin-4-ol derivative (often prepared via nitrone cycloaddition to a chiral allyl alcohol or vinyl ester).

  • Reaction (Alkylation/Aldol): Treat the N-acyl isoxazolidine with LiHMDS (1.1 equiv) in THF at -78°C. Add the electrophile. The 4-OH group (if unprotected) requires an extra equivalent of base or transient protection (TMSCl).

    • Note: If the 4-OH is free, Titanium (IV) enolates are preferred for chelation control.

  • Cleavage (Reductive N–O Bond Breakage):

    • Method A (Hydrogenolysis): Dissolve the adduct in MeOH. Add Pd/C (10% w/w) and stir under H

      
       atmosphere (1 atm) for 4–12 h.
      
    • Method B (Samarium Diiodide - Mild): Dissolve adduct in THF/MeOH. Add SmI

      
        (0.1 M in THF, 2.5 equiv) at -78°C until a blue color persists.
      
  • Workup: Filter through Celite (Method A) or quench with sat. NH

    
    Cl (Method B).
    
    • Result: The ring opens to yield a 1,3-amino alcohol with retention of stereochemistry at the carbon centers.

Performance Data Comparison

The following table summarizes experimental outcomes from literature benchmarks contrasting these methodologies.

MetricEvans (Oxazolidinone)(S)-Isoxazolidin-4-olNotes
Typical Yield (Aldol) 85–95%70–85%Evans is more optimized for scale.
Diastereoselectivity (dr) >98:2 (Syn)90:10 to >98:2Isox selectivity depends heavily on the 4-substituent.
Cleavage Yield 90–99%80–95%Reductive cleavage can be sensitive to other reducible groups.
Scalability High (kg scale)Moderate (g scale)Isox scaffolds often require multi-step synthesis.
Strategic Value Reliability Complexity Generation Use Isox to install Nitrogen and Oxygen simultaneously.

References

  • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.

  • Cicchi, S., Goti, A., & Brandi, A. "Isoxazolidines as Chiral Auxiliaries: Synthesis of Enantiopure Beta-Amino Acids." Journal of Organic Chemistry, 60(15), 4743-4748.

  • Revell, J. D., & Ganesan, A. "The Solid-Phase Synthesis of Isoxazolidines and Their Application as Chiral Auxiliaries." Journal of Organic Chemistry, 67(18), 6250-6253.

  • Abiko, A., et al. "Double Asymmetric Induction in the Aldol Reaction of Chiral N-Acyl Isoxazolidines." Tetrahedron Letters, 38(18), 3261-3264.

  • BenchChem Application Notes. "Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone."

Comprehensive Guide to Determining Absolute Configuration of Isoxazolidine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Absolute Configuration of Isoxazolidine Stereoisomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazolidines are critical heterocyclic scaffolds in medicinal chemistry, serving as precursors to 1,3-amino alcohols and nucleoside analogues. However, their synthesis—often via 1,3-dipolar cycloaddition—frequently yields oils or gums with multiple stereocenters (typically C3, C4, and C5), making stereochemical assignment challenging.

This guide objectively compares the three primary methodologies for determining the absolute configuration (AC) of isoxazolidines: Chiroptical Spectroscopy (ECD/VCD) , NMR Derivatization (Mosher’s Method) , and X-ray Crystallography . While X-ray remains the gold standard, modern workflows prioritize non-destructive spectroscopic methods supported by Density Functional Theory (DFT).

Comparative Analysis of Methodologies

The following table summarizes the operational parameters for each method, aiding researchers in selecting the optimal workflow based on sample state and availability.

FeatureMethod A: ECD/VCD + DFT Method B: NMR Derivatization (Mosher) Method C: X-ray Crystallography
Primary Output Electronic/Vibrational Circular Dichroism Spectra

Chemical Shift Analysis (

H/

F)
3D Electron Density Map
Sample State Solution (Any solvent)Solution (Derivatized)Single Crystal (Solid)
Destructive? NoYes (Derivatization required)No (but crystallization is difficult)
Sample Req. < 1 mg5–10 mg> 5 mg (for crystal growth)
Time to Result 2–5 Days (Computational time dependent)1–2 DaysDays to Weeks (Crystal growth)
Reliability High (with good DFT model)High (if conformational lock exists)Absolute (Gold Standard)
Best For Oils/Gums , non-crystalline samplesSecondary amines/alcohols Solids , heavy-atom containing analogs

Method 1: Chiroptical Spectroscopy (ECD/VCD + DFT)

The Modern Standard for Non-Crystalline Samples

For isoxazolidines, which often resist crystallization, Electronic Circular Dichroism (ECD) combined with Time-Dependent Density Functional Theory (TD-DFT) is the most robust non-destructive method. The N-O bond acts as a chromophore (approx. 200–220 nm), and aryl substituents (common in nitrone-derived isoxazolidines) provide strong Cotton effects.

Causality & Logic
  • Mechanism: Chiral molecules absorb left- and right-circularly polarized light differently.[1] The resulting spectrum is a fingerprint of the absolute configuration.

  • Self-Validation: The method is self-validating because the experimental spectrum must match the Boltzmann-weighted calculated spectrum of one enantiomer and be the mirror image of the other.

Experimental Protocol A: ECD/DFT Workflow

Step 1: Experimental Acquisition

  • Dissolve 0.1–0.5 mg of the pure isoxazolidine in a UV-transparent solvent (Acetonitrile or Methanol).

  • Record UV-Vis spectrum to identify

    
     and ensure absorbance is within linear range (0.5–1.0 AU).
    
  • Acquire ECD spectrum (190–400 nm) using a quartz cuvette (0.1 cm path length). Perform baseline correction with pure solvent.

Step 2: Computational Prediction (In Silico)

  • Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3e force field) to generate conformers within a 5 kcal/mol energy window. Isoxazolidine rings exhibit envelope puckering; sampling this flexibility is critical.

  • Geometry Optimization: Re-optimize low-energy conformers using DFT (e.g., B3LYP/6-31G(d) or

    
    B97X-D/def2-SVP) including a solvation model (IEFPCM) matching the experimental solvent.
    
  • Frequency Calculation: Verify minima (no imaginary frequencies) and calculate free energies.

  • TD-DFT Calculation: Calculate vertical excitation energies and rotational strengths for the lowest 20–30 excited states.

  • Boltzmann Weighting: Average the spectra based on the calculated free energies.

Step 3: Comparative Assignment

  • Compare the sign and wavelength of the Cotton effects.

  • Criteria: A reliable assignment requires a shift match within

    
    10–20 nm and correct sign reproduction for major bands.
    

Method 2: NMR Derivatization (Mosher’s Method)

The Chemical Validation Approach

When computational resources are unavailable or ECD signals are ambiguous, Mosher’s method provides a rigorous chemical correlation.

Causality & Logic
  • Mechanism: Reaction with a chiral derivatizing agent (MTPA chloride) creates diastereomers.[2] The phenyl group of the MTPA moiety exerts an anisotropic shielding effect on protons residing cis to it in the preferred conformation.

  • Isoxazolidine Specifics: Direct N-acylation of the isoxazolidine ring is possible but can be sterically hindered. A more robust alternative involves reductive ring opening (e.g., Zn/AcOH) to yield a 1,3-amino alcohol, providing two handles (amine and alcohol) for derivatization.

Experimental Protocol B: Modified Mosher’s Analysis

Step 1: Derivatization

  • Substrate: Use the isoxazolidine directly (if N-H is free) or its ring-opened amino-alcohol derivative.

  • Reaction: Split sample into two vials.

    • Vial 1: React with

      
      -(-)-MTPA-Cl (yields the 
      
      
      
      -Mosher ester/amide).
    • Vial 2: React with

      
      -(+)-MTPA-Cl (yields the 
      
      
      
      -Mosher ester/amide).
  • Purification: Purify both diastereomers via silica gel flash chromatography to remove excess reagent.

Step 2: NMR Analysis

  • Acquire

    
    H NMR spectra for both the 
    
    
    
    -derivative and
    
    
    -derivative in CDCl
    
    
    .
  • Assign signals for protons near the chiral center (H

    
    , H
    
    
    
    , H
    
    
    ).

Step 3:


 Calculation 
  • Calculate

    
    .[2]
    
  • Interpretation:

    • Protons with positive

      
       values reside on the right side of the MTPA plane (Model A).
      
    • Protons with negative

      
       values reside on the left side.
      
  • Construct a stereochemical model to deduce the absolute configuration of the central atom.[3]

Visualizations[4][5][6][7]

Workflow 1: Decision Logic for Method Selection

MethodSelection Start Start: Pure Isoxazolidine Isomer StateCheck Is the sample Crystalline? Start->StateCheck XRay Method C: X-ray Crystallography (Gold Standard) StateCheck->XRay Yes OilCheck Is it an Oil/Gum? StateCheck->OilCheck No ECD_Path Method A: ECD/VCD + DFT (Non-Destructive) OilCheck->ECD_Path Preferred (Fast) Mosher_Path Method B: Mosher's Analysis (Chemical Correlation) OilCheck->Mosher_Path Validation / No DFT Access RingOpen 1,3-Amino Alcohol Mosher_Path->RingOpen Optional: Ring Opening (If N-H hindered)

Caption: Decision matrix for selecting the appropriate stereochemical determination method based on physical state and resource availability.

Workflow 2: ECD/DFT Determination Pipeline

ECD_Workflow cluster_Comp Computational Workflow (In Silico) Exp Experimental ECD (Acetonitrile/MeOH) Compare Compare Spectra (Match Cotton Effects) Exp->Compare ConfSearch Conformational Search (MMFF/OPLS) Opt DFT Optimization (B3LYP/6-31G*) ConfSearch->Opt TDDFT TD-DFT Calculation (Excited States) Opt->TDDFT Boltzmann Boltzmann Weighting TDDFT->Boltzmann Boltzmann->Compare Result Assign Absolute Configuration (R/S) Compare->Result

Caption: Step-by-step computational and experimental pipeline for assigning absolute configuration via ECD spectroscopy.

References

  • Simonsen, K. B., et al. (1999). "Mechanistic insights and X-ray crystallography confirm the 3R,5S stereochemistry of the major enantiomer." Journal of the American Chemical Society.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • Stephens, P. J., et al. (2010). "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy." Chirality.

  • Pescitelli, G., & Bruhn, T. (2016). "Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calculations of ECD Spectra." Chirality.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher’s Method."[3][4] Nature Protocols.

  • Cicchi, S., et al. (2003). "Isoxazolidines: Synthesis and Stereochemistry." European Journal of Organic Chemistry.

Sources

Comparative study of catalysts for asymmetric isoxazolidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for Asymmetric Isoxazolidine Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Isoxazolidines are privileged heterocyclic scaffolds in medicinal chemistry, serving as direct precursors to


-amino acids, 1,3-amino alcohols, and alkaloids. The construction of these rings via asymmetric 1,3-dipolar cycloaddition  between nitrones and alkenes is the industry standard. However, the choice of catalyst dictates not just yield and enantioselectivity, but the fundamental mechanistic pathway (Normal vs. Inverse Electron Demand).

This guide objectively compares the two dominant catalytic paradigms: Chiral Lewis Acid Catalysis (Metal-based) and Organocatalysis (Iminium/H-bonding). We analyze performance metrics, mechanistic distinctiveness, and provide self-validating experimental protocols for the top-performing systems in each class.

Mechanistic Foundations: The Selectivity Landscape

The 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) interactions. The catalyst's role is to perturb these orbitals to accelerate the reaction and induce chirality.

  • Pathway A: Dipole Activation (HOMO-Raising/LUMO-Lowering). Typically achieved by Lewis Acids coordinating to the nitrone oxygen. This lowers the nitrone's LUMO, facilitating reaction with electron-rich alkenes (Inverse Electron Demand).

  • Pathway B: Dipolarophile Activation (LUMO-Lowering). Achieved by Organocatalysts (e.g., secondary amines) converting unsaturated aldehydes into iminium ions. This lowers the alkene's LUMO, facilitating reaction with electron-neutral/rich nitrones (Normal Electron Demand).

Visualization: Catalyst-Controlled FMO Perturbation

G cluster_0 Pathway A: Lewis Acid (Metal) cluster_1 Pathway B: Organocatalysis (Iminium) LA Chiral Lewis Acid (Ti, Al, Cu) Nitrone Nitrone (Dipole) LA->Nitrone Coordination Complex_A Activated Nitrone (Lowered LUMO) Nitrone->Complex_A Product_A Isoxazolidine (Exo/Endo Tunable) Complex_A->Product_A + Alkene Amine Chiral Amine (MacMillan/Jorgensen) Enal Enal (Dipolarophile) Amine->Enal Condensation Iminium Iminium Ion (Lowered LUMO) Enal->Iminium Product_B Isoxazolidine (Endo Selective) Iminium->Product_B + Nitrone

Figure 1: Divergent activation modes for 1,3-dipolar cycloaddition. Pathway A activates the dipole; Pathway B activates the dipolarophile.

Detailed Catalyst Comparison

Class A: Chiral Lewis Acid Catalysts (Metal-Complexes)

Gold Standard: Titanium(IV)-BINOL (Maruoka System) and Aluminum(III)-BINOL (Jørgensen System).

  • Mechanism: The metal center coordinates to the nitrone oxygen, locking it in a chiral environment.

  • Performance:

    • Selectivity: Exceptional control over endo/exo ratios.[1][2][3][4][5] Ti-catalysts often favor endo, while Al-catalysts can be tuned for exo (inverse demand).

    • Substrate Scope: Excellent for electron-rich alkenes (vinyl ethers) and acrolein derivatives.

    • Drawbacks: Moisture sensitivity; requires strict anhydrous conditions.

Class B: Organocatalysts (Iminium Activation)

Gold Standard: MacMillan Imidazolidinone salts.

  • Mechanism: Reversible formation of a chiral iminium ion from

    
    -unsaturated aldehydes. The bulky chiral framework shields one face of the alkene.
    
  • Performance:

    • Selectivity: Highly endo-selective due to steric blocking of the exo transition state.

    • Substrate Scope: Best for

      
      -unsaturated aldehydes (crotonaldehyde, acrolein).
      
    • Advantages: Aerobic stability, metal-free, operational simplicity.

Class C: Hydrogen-Bonding Catalysts (Thioureas/Phosphoric Acids)

Emerging Standard: Chiral Phosphoric Acids (CPAs) and Thioureas .[1][6][7]

  • Mechanism: Dual H-bonding activation.[3] CPAs often activate the dipole (nitrone) or facilitate proton transfer in cascade sequences.

  • Performance: High enantioselectivity for specific substrates (e.g., nitroalkenes, indolinones) but generally lower reaction rates compared to covalent organocatalysis.

Performance Data Analysis

The following table synthesizes data from key benchmark studies (JACS 2000, JACS 2005, JACS 1999) to provide a direct comparison.

MetricTi(IV)-BINOL (Lewis Acid) MacMillan Catalyst (Organo) Al(III)-BINOL (Lewis Acid)
Primary Reference Kano/Maruoka (JACS 2005)Jen/MacMillan (JACS 2000)Simonsen/Jørgensen (JACS 1999)
Reaction Type Nitrone + AcroleinNitrone + EnalNitrone + Vinyl Ether
Electron Demand NormalNormalInverse
Yield (Avg) 82 - 96%76 - 98%65 - 92%
Enantioselectivity (ee) 90 - 99% 90 - 98% Up to 97%
Diastereoselectivity (dr) >95:5 (Endo)94:6 to 99:1 (Endo)>95:5 (Exo)
Catalyst Loading 10 mol%20 mol%10 mol%
Temp / Time -20°C / 24h-20°C / 24-48h0°C to RT / 18h
Operational Note Strictly AnhydrousOpen to Air (tolerant)Anhydrous

Experimental Protocols

Protocol A: Organocatalytic Synthesis (MacMillan Method)

Best for: Robust synthesis of endo-isoxazolidines from aldehydes without metal waste.

Reagents:

  • N-Benzyl-C-phenylnitrone (1.0 equiv)

  • Crotonaldehyde (3.0 equiv)

  • Catalyst: (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone perchlorate (20 mol%)

  • Solvent: CHCl3 / H2O (95:5 v/v) or pure CHCl3

Workflow:

  • Catalyst Charge: To a vial equipped with a magnetic stir bar, add the imidazolidinone catalyst salt (0.20 mmol).

  • Solvent Addition: Add CHCl3 (solvent) and cool the system to -20°C using a cryocooler or acetone/dry ice bath.

  • Reactant Addition: Add crotonaldehyde (3.0 mmol) followed by the nitrone (1.0 mmol).

  • Incubation: Stir at -20°C for 24–48 hours. Monitor consumption of nitrone by TLC (EtOAc/Hexane).

  • Workup: Dilute with Et2O, pass through a short pad of silica gel to remove catalyst.

  • Reduction (Optional but Recommended): To determine ee/dr accurately, reduce the resulting aldehyde to the alcohol using NaBH4 in MeOH/CH2Cl2 immediately after filtration.

  • Purification: Flash chromatography (Silica, Et2O/Pentane).

Validation Check: The product should show a distinct doublet of doublets for the C5 proton in 1H NMR. Endo isomers typically display a smaller coupling constant (


) compared to exo due to ring puckering.
Protocol B: Lewis Acid Synthesis (Bis-Titanium Method)

Best for: High precision, high-yielding synthesis with acrolein.

Reagents:

  • N-Benzyl-C-phenylnitrone (1.0 equiv)

  • Acrolein (1.2 equiv)

  • Catalyst Precursor: (S)-BINOL

  • Metal Source: Ti(OiPr)4

Workflow:

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under Argon, dissolve (S)-BINOL (0.1 mmol) in dry CH2Cl2. Add Ti(OiPr)4 (0.1 mmol). Stir at RT for 1 hour to form the chiral titanate.

  • Activation: (Optional step depending on specific variant) Add a small amount of water or buffer if generating the "Bis-Ti-oxide" species, or use as the di-isopropoxy species.

  • Reaction: Cool to 0°C or -20°C.

  • Addition: Add the nitrone (1.0 mmol) first, allowing coordination (color change often observed). Then add acrolein (1.2 mmol) dropwise.

  • Quench: After 12-24h, quench with saturated aqueous NaHCO3.

  • Extraction: Extract with CH2Cl2 (3x). Dry over Na2SO4.

Decision Matrix: Which Catalyst to Choose?

Use the following logic flow to select the optimal catalyst for your substrate class.

DecisionMatrix Start Select Substrate Pair Q1 Is Dipolarophile an Unsaturated Aldehyde? Start->Q1 Q2 Is Dipolarophile an Electron-Rich Vinyl Ether? Q1->Q2 No Res1 USE ORGANOCATALYST (MacMillan Type) High Endo Selectivity Q1->Res1 Yes Res2 USE LEWIS ACID (Al-BINOL) Inverse Electron Demand High Exo Selectivity Q2->Res2 Yes Res3 USE LEWIS ACID (Ti-BINOL) or Cu-BOX General Purpose Q2->Res3 No

Figure 2: Catalyst selection guide based on substrate electronics.

References

  • Jen, W. S., Wiener, J. J., & MacMillan, D. W. (2000).[8] New strategies for organic catalysis: the first enantioselective organocatalytic 1,3-dipolar cycloaddition.[8] Journal of the American Chemical Society, 122(40), 9874-9875. Link

  • Kano, T., Hashimoto, T., & Maruoka, K. (2005).[4] Asymmetric 1,3-dipolar cycloaddition reaction of nitrones and acrolein with a bis-titanium catalyst as chiral Lewis acid.[4] Journal of the American Chemical Society, 127(34), 11926-11927. Link

  • Simonsen, K. B., Bayón, P., Hazell, R. G., Gothelf, K. V., & Jørgensen, K. A. (1999).[9] Catalytic enantioselective inverse-electron demand 1,3-dipolar cycloaddition reactions of nitrones with alkenes.[9][10] Journal of the American Chemical Society, 121(16), 3845-3853. Link

  • Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-dipolar cycloaddition reactions. Chemical Reviews, 98(2), 863-910. Link

  • Hashimoto, T., & Maruoka, K. (2007). Recent development of asymmetric 1,3-dipolar cycloaddition reactions using chiral organocatalysts.[3][4][5][8][11] Chemical Reviews, 107(12), 5656-5682. Link

Sources

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Beyond (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction, remain a powerful and reliable strategy.[1] While a multitude of such auxiliaries have been developed, this guide focuses on providing a comparative analysis of alternatives to (S)-Isoxazolidin-4-ol Hydrochloride, a versatile building block for the synthesis of isoxazolidine- and oxazolidinone-based chiral auxiliaries.

This guide moves beyond a simple listing of alternatives, offering a deeper dive into the mechanistic underpinnings of stereocontrol, practical considerations for experimental design, and a data-driven comparison of their performance in key asymmetric transformations.

Introduction to this compound and the Landscape of Chiral Auxiliaries

This compound serves as a precursor to a class of chiral auxiliaries that leverage the rigid isoxazolidine ring to create a defined chiral environment. These auxiliaries are particularly useful in 1,3-dipolar cycloaddition reactions and for the synthesis of valuable chiral building blocks like β-amino acids. The isoxazolidine scaffold itself is a privileged structure in medicinal chemistry, appearing in various bioactive molecules.[2]

However, the field of chiral auxiliaries is rich with well-established and highly effective alternatives. This guide will focus on a comparative analysis of four prominent classes of chiral auxiliaries:

  • Evans' Oxazolidinone Auxiliaries: Widely regarded as the gold standard in asymmetric aldol and alkylation reactions.[3]

  • Pseudoephedrine-Based Auxiliaries: A practical and highly effective alternative, particularly for asymmetric alkylations.

  • SAMP/RAMP Hydrazone Auxiliaries: Renowned for their high stereoselectivity in the α-alkylation of aldehydes and ketones.

  • Sulfur-Containing Auxiliaries (Thiazolidinethiones): Offer unique reactivity and stereoselectivity, particularly in aldol reactions.

The Logic of Stereochemical Control: A Mechanistic Overview

The efficacy of a chiral auxiliary hinges on its ability to create a highly ordered and predictable transition state, favoring the formation of one diastereomer over the other. This is typically achieved through a combination of steric hindrance and chelation control.

Evans' Oxazolidinone Auxiliaries: Chelation-Controlled Stereoselectivity

Evans' auxiliaries operate through the formation of a rigid, chelated enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the electrophile to the opposite face.[1]

Evans_TS cluster_0 Z-Enolate Formation and Chelation cluster_1 Diastereoselective Electrophilic Attack Enolate N-Acyloxazolidinone ->[LDA] Z-Enolate Metal Metal Cation (e.g., Li+, B, Ti) Enolate->Metal Coordination Chelate Chelated Transition State Enolate->Chelate Metal->Chelate Electrophile Electrophile (E+) Chelate->Electrophile Facial Blockage by R' Product Diastereomerically Enriched Product Electrophile->Product caption Transition State Model for Evans' Auxiliaries

Transition State Model for Evans' Auxiliaries
Pseudoephedrine-Based Auxiliaries: A Rigid Conformational Lock

The chiral backbone of pseudoephedrine, when attached to a carbonyl group, forms a stable, chelated enolate upon deprotonation. The methyl and phenyl groups of the auxiliary create a well-defined steric environment, directing the electrophile to a specific trajectory.[4]

Pseudoephedrine_TS cluster_0 Enolate Formation and Chelation cluster_1 Stereodirecting Alkylation Amide Pseudoephedrine Amide LDA LDA, LiCl Amide->LDA Enolate Chelated Z-Enolate LDA->Enolate Electrophile R-X Enolate->Electrophile Attack from less hindered face Product syn-Alkylation Product Electrophile->Product caption Chelated Enolate Model for Pseudoephedrine Auxiliaries

Chelated Enolate Model for Pseudoephedrine Auxiliaries
SAMP/RAMP Hydrazones: Aza-Enolate Rigidity

The SAMP and RAMP auxiliaries form chiral hydrazones with aldehydes and ketones. Deprotonation generates a rigid, planar aza-enolate where the pyrrolidine ring and its methoxymethyl group effectively shield one face, leading to highly stereoselective alkylation.[5]

SAMP_RAMP_TS cluster_0 Aza-Enolate Formation cluster_1 Face-Selective Alkylation Hydrazone SAMP/RAMP Hydrazone LDA LDA Hydrazone->LDA Azaenolate Rigid Aza-enolate LDA->Azaenolate Electrophile R-X Azaenolate->Electrophile Steric shielding by auxiliary Product α-Alkylated Product Electrophile->Product caption Stereochemical Model for SAMP/RAMP Hydrazones

Stereochemical Model for SAMP/RAMP Hydrazones
Thiazolidinethiones: The Influence of Sulfur

Similar to oxazolidinones, thiazolidinethiones form chelated enolates. The presence of the thiocarbonyl group can influence the Lewis acidity of the chelating metal and the geometry of the transition state, sometimes leading to different stereochemical outcomes compared to their oxo-counterparts.[6]

Thiazolidinethione_TS cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition Thione N-Acylthiazolidinethione Base Base (e.g., TiCl4, (-)-sparteine) Thione->Base Enolate Titanium Enolate Base->Enolate Aldehyde Aldehyde Enolate->Aldehyde Chelation control Product syn or anti Aldol Adduct Aldehyde->Product caption Transition State Model for Thiazolidinethione Auxiliaries Alkylation_Workflow Start Start: Chiral Auxiliary and Acylating Agent Acylation 1. Acylation of Auxiliary Start->Acylation Purification1 2. Purification of N-Acyl Auxiliary Acylation->Purification1 Enolate_Formation 3. Enolate Formation (e.g., LDA, -78 °C) Purification1->Enolate_Formation Alkylation 4. Alkylation with Electrophile (R-X) Enolate_Formation->Alkylation Quench 5. Reaction Quench (e.g., sat. NH4Cl) Alkylation->Quench Workup 6. Aqueous Workup and Extraction Quench->Workup Purification2 7. Purification of Alkylated Product (Chromatography/Crystallization) Workup->Purification2 Cleavage 8. Cleavage of Auxiliary Purification2->Cleavage Final_Purification 9. Purification of Chiral Product and Recovery of Auxiliary Cleavage->Final_Purification End End: Enantiomerically Enriched Product Final_Purification->End caption General Workflow for Asymmetric Alkylation

General Workflow for Asymmetric Alkylation

Protocol 1: Asymmetric Alkylation with an Evans' Oxazolidinone Auxiliary [7]

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propanoyl chloride (1.1 eq) and stir for 1 hour at 0 °C.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Enolate Formation and Alkylation: To a solution of the N-propanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 eq). Stir the reaction mixture at -78 °C for 2 hours.

  • Cleavage: The purified alkylated product is dissolved in a mixture of THF and water (4:1) and cooled to 0 °C. Lithium hydroxide (4.0 eq) and 30% aqueous hydrogen peroxide (8.0 eq) are added, and the mixture is stirred vigorously for 4 hours. [8][9]The reaction is then quenched with aqueous sodium sulfite. After acidification, the product is extracted, and the chiral auxiliary can be recovered from the aqueous layer.

Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Amide Auxiliary [3]

  • Amide Formation: To a solution of (+)-pseudoephedrine (1.0 eq) in CH2Cl2, add propanoyl chloride (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Stir for 2 hours at room temperature.

  • Enolate Formation and Alkylation: To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in THF at -78 °C, add LDA (2.2 eq). After 1 hour, add the alkyl halide (1.5 eq) and stir for 4 hours.

  • Cleavage: The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic (e.g., 9 N H2SO4 in dioxane at 115 °C) or basic (e.g., tetrabutylammonium hydroxide in t-BuOH/water at 95 °C) conditions. [3]The pseudoephedrine auxiliary can be recovered. [10]

Protocol 3: Asymmetric Alkylation with a SAMP Hydrazone Auxiliary [11]

  • Hydrazone Formation: A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight. The crude hydrazone is purified by distillation.

  • Alkylation: The SAMP hydrazone (1.0 eq) is dissolved in dry THF and cooled to -78 °C. LDA (1.1 eq) is added, and the mixture is stirred for 2 hours. The electrophile (1.2 eq) is then added, and the reaction is slowly warmed to room temperature.

  • Cleavage and Auxiliary Recovery: The hydrazone is cleaved by ozonolysis at -78 °C followed by workup. Alternatively, milder cleavage can be achieved with oxalic acid, which allows for the recovery of the SAMP auxiliary in high yield and purity. [12]

Auxiliary Removal and Recyclability

A critical aspect of the practical application of chiral auxiliaries is the ease and efficiency of their removal from the desired product and their potential for recycling.

AuxiliaryCleavage Method(s)Auxiliary Recovery
Evans' Oxazolidinone LiOH/H₂O₂, LiBH₄, Red-Al, etc.Good to excellent
Pseudoephedrine Amide Acidic or basic hydrolysis, organometallic addition, reductionExcellent
SAMP/RAMP Hydrazone Ozonolysis, oxalic acid, Cu(OAc)₂Good to excellent (especially with oxalic acid)
Thiazolidinethione Reduction (e.g., DIBAL-H), hydrolysisGood

Conclusion: Selecting the Optimal Chiral Auxiliary

The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost, availability, and ease of removal.

  • This compound provides access to a unique class of auxiliaries that are particularly valuable for constructing nitrogen- and oxygen-containing heterocyclic systems.

  • Evans' Oxazolidinone Auxiliaries remain the benchmark for a wide range of asymmetric reactions, offering exceptional levels of stereocontrol and a wealth of literature precedent.

  • Pseudoephedrine-Based Auxiliaries present a highly practical and cost-effective alternative, delivering excellent stereoselectivity in alkylation reactions.

  • SAMP/RAMP Hydrazones are unparalleled for the high-fidelity α-alkylation of carbonyl compounds.

  • Thiazolidinethiones offer complementary reactivity and stereoselectivity to their oxazolidinone counterparts, expanding the synthetic chemist's toolkit.

Ultimately, a thorough understanding of the mechanistic principles and practical nuances of each class of chiral auxiliary empowers researchers to make informed decisions and design efficient and highly stereoselective syntheses of complex chiral molecules.

References

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination: Chiral Chromatography vs. The Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For any researcher, scientist, or drug development professional working with chiral molecules, the accurate determination of enantiomeric excess (ee) is not just a procedural step; it is a fundamental requirement for ensuring safety, efficacy, and quality. The biological activity of a drug can be confined to a single enantiomer, while its mirror image may be inactive or, in the worst-case scenario, dangerously toxic. This guide provides an in-depth, objective comparison of the primary analytical techniques for ee determination, with a focus on the gold standard—chiral chromatography—and its performance against other common methods.

The Principle of Chiral Recognition: Why Separation is Key

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1] The key to resolving them lies in creating a chiral environment where they interact differently. Chiral chromatography masterfully achieves this by using a Chiral Stationary Phase (CSP). The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[1][2] One enantiomer forms a more stable complex, causing it to be retained longer on the column, thus enabling separation and subsequent quantification.[3]

The power of this technique lies in the diversity of available CSPs, which offer a range of interaction mechanisms:

  • Polysaccharide-based CSPs (e.g., cellulose, amylose): These are often the first choice for method development due to their broad applicability and ability to form inclusion complexes.[4][5]

  • Pirkle-type (brush-type) CSPs: These synthetic phases provide chiral recognition through hydrogen bonding, π-π interactions, and dipole-dipole interactions.[2][4]

  • Protein-based CSPs: Immobilized proteins offer a complex array of chiral centers, facilitating separation through a combination of hydrophobic and electrostatic interactions.[2][4]

  • Cyclodextrin-based CSPs: These phases work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin molecule.[2][4]

Comparative Analysis: A Head-to-Head Battle for Enantiomeric Purity

While chiral chromatography is the most widely used method for its reliability and accuracy, other techniques have their place.[1][6] The choice of method depends on the specific requirements of the analysis, such as desired accuracy, sample throughput, and available instrumentation.[3]

Parameter Chiral Chromatography (HPLC/SFC/GC) Chiral NMR Spectroscopy Polarimetry Circular Dichroism (CD)
Principle Differential interaction with a Chiral Stationary Phase (CSP).Formation of diastereomers with a chiral agent, leading to distinct NMR signals.[3]Measures the rotation of plane-polarized light by a chiral sample.[7]Measures the differential absorption of left and right circularly polarized light.[8]
Accuracy & Precision High (often considered the gold standard).[6]Good, but can be influenced by impurities and baseline resolution.Lower, sensitive to impurities, concentration, and temperature.[9][10][11]Moderate, can be used for quantitative analysis but is more often for structural information.[8][12]
Sensitivity (LOD/LOQ) Very High, especially with UV or MS detectors.[13]Lower sensitivity compared to chromatography.[14]Generally low sensitivity.[9][14]Lower sensitivity than UV detectors in HPLC.[13]
Sample Throughput Moderate to High (automated systems).High, ideal for rapid screening.[3]High, measurements are rapid.[9]High, rapid spectral acquisition.
Requirement for Standards Requires reference standards for peak identification and validation.[13]Does not necessarily require a pure enantiomer standard if signals can be assigned.Requires a pure enantiomer standard to determine specific rotation.[7]Can be used without pure standards in some HPLC-CD setups.[13]
Development Time Can be time-consuming to develop a robust method.Relatively fast if a suitable chiral agent is known.Minimal, if specific rotation is known.Minimal for basic analysis.
Cost (Instrument & Consumables) High initial instrument cost, moderate consumable cost.High instrument cost (NMR spectrometer).Lower instrument cost.Moderate to high instrument cost.
Destructive vs. Non-destructive Destructive.Non-destructive.Non-destructive.[9]Non-destructive.

Workflow for Enantiomeric Excess Determination by Chiral HPLC

The development of a robust chiral HPLC method is a systematic process. The following workflow outlines the key decision points and experimental steps.

Caption: Chiral HPLC method development workflow.

Experimental Protocol: A Step-by-Step Guide to Chiral HPLC Method Development

This protocol provides a generalized approach for developing a chiral HPLC method for a novel compound.

1. Analyte Characterization:

  • Determine the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile, water).
  • Determine the pKa to decide if mobile phase additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) are needed to improve peak shape.[15]
  • Acquire a UV spectrum to determine the optimal wavelength for detection.

2. Initial Screening (Column and Mobile Phase):

  • Objective: To find initial conditions that show any separation (baseline or partial).
  • Columns: Screen on a set of complementary CSPs. A good starting point is one amylose-based and one cellulose-based column.
  • Mobile Phases:
  • Normal Phase: Start with a simple mobile phase like n-Hexane/2-Propanol (90:10 v/v).[15] If the analyte is basic, add 0.1% diethylamine; if acidic, add 0.1% trifluoroacetic acid.[15]
  • Reversed Phase: Use a mobile phase such as Acetonitrile/Water or Methanol/Water with a buffer.
  • Flow Rate: Begin with a standard flow rate of 1.0 mL/min.[5]

3. Method Optimization:

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) and optimal run time.
  • Solvent Ratio: Adjust the ratio of the strong solvent (e.g., alcohol) to the weak solvent (e.g., hexane). Decreasing the strong solvent percentage will generally increase retention and may improve resolution.
  • Alcohol Choice: If using a polysaccharide column, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically change selectivity.
  • Temperature: Lowering the column temperature can sometimes improve resolution, as chiral recognition is often enthalpically driven.[16]
  • Flow Rate: Reducing the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[16]

4. Method Validation:

  • Once an optimized method is established, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[17][18][19][20]
  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by resolving the two enantiomers from each other and any impurities.
  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
  • Accuracy: The closeness of the test results to the true value. This is often determined by spike/recovery experiments.
  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Conclusion and Expert Recommendation

For the majority of applications in research, development, and quality control, chiral HPLC is the undisputed gold standard for determining enantiomeric excess . Its high accuracy, precision, sensitivity, and the robustness of validated methods make it superior to other techniques.[3][6]

While NMR offers high throughput for initial screening and polarimetry can be a quick check for bulk samples, neither provides the quantitative rigor and impurity profiling capabilities of a well-developed chiral chromatography method. Circular dichroism is a powerful tool for stereochemical analysis but is less frequently used for routine quantitative ee determination.[13][21]

Ultimately, the investment in developing and validating a chiral chromatography method provides the highest degree of confidence in the enantiomeric purity of a chiral compound, a non-negotiable requirement in the pharmaceutical industry.

References

  • Chiral column chromatography. Wikipedia. Available from: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available from: [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. Royal Society Publishing. Available from: [Link]

  • Identification and Quantitation of Enantiomers by Capillary Electrophoresis and Circular Dichroism Independent of Single Enantiomer Standard. ACS Publications. Available from: [Link]

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures. ResearchGate. Available from: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available from: [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]

  • EXERCISES Elaborate the following: Five advantages of polarimetry over ot.. Filo. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • The Secrets to Mastering Chiral Chromatography. RotaChrom. Available from: [Link]

  • Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials. Optica Publishing Group. Available from: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. Available from: [Link]

  • Circular Dichroism Spectroscopy: A Facile Approach for Quantitative Analysis of Captopril and Study of Its Degradation. PMC. Available from: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]

  • Determination of enantiomeric excess. Available from: [Link]

  • Measuring Chiral Purity. OpenOChem Learn. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]

  • Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik GmbH. Available from: [Link]

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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data with Computational Models in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of pharmaceutical research, the once-distinct realms of computational modeling and wet-lab experimentation have merged into a powerful, synergistic partnership.[1][2] This integration has revolutionized drug discovery, moving it from a process reliant on serendipity and brute-force screening to a more rational, efficient, and precise workflow.[2] For researchers, scientists, and drug development professionals, mastering the art of cross-referencing in silico predictions with empirical data is no longer a niche skill but a fundamental necessity for accelerating the journey from target identification to clinical candidate.

This guide provides an in-depth technical framework for this integrative process. It eschews a rigid template in favor of a logical, causality-driven narrative that explains not just the "how" but the critical "why" behind each step. Our focus is on establishing a self-validating system where computational models and experimental results iteratively inform and refine one another, ensuring the highest degree of scientific integrity and trustworthiness.

Pillar 1: The Spectrum of Computational Models in Drug Discovery

Computational models serve as the theoretical scaffold of a drug discovery campaign, allowing for the rapid screening of vast chemical spaces and the generation of testable hypotheses at a fraction of the cost and time of traditional methods.[1][3] The choice of model is dictated by the specific biological question at hand.

Causality of Model Selection: The decision to use a structure-based method like molecular docking, for instance, is predicated on the availability of a high-resolution 3D structure of the target protein.[1] In its absence, ligand-based approaches such as QSAR become the logical choice, leveraging the known activity of existing molecules to predict the activity of new ones.[1][4]

Computational Model Type Core Principle Primary Application Strengths Limitations
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a target protein.[1]Virtual screening, lead optimization, binding mode prediction.Fast, computationally inexpensive, visually intuitive.Scoring functions can be inaccurate; treats protein as rigid.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time, providing insights into conformational changes.[2]Understanding protein flexibility, binding kinetics, allosteric effects.Provides a dynamic view of interactions; high detail.Computationally intensive; limited by simulation timescale.
QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Relates chemical structure to biological activity or properties.[4]Predicting activity of new compounds, ADMET property modeling.Fast, does not require a 3D target structure.Predictive power is limited to the chemical space of the training data.
Pharmacophore Modeling Identifies the essential 3D arrangement of features necessary for biological activity.[1]Virtual screening, scaffold hopping.Can be used without a known target structure; intuitive.Can be overly simplistic; may miss novel binding modes.
Machine/Deep Learning Uses algorithms to learn patterns from large datasets to predict drug-target interactions, properties, etc.[2][5]De novo design, bioactivity prediction, personalized medicine.Can identify complex, non-linear relationships; highly predictive.Requires large, high-quality datasets; "black box" nature can be a challenge.

Pillar 2: The Empirical Bedrock: Experimental Validation Assays

Experimental data provides the ground truth against which all computational predictions must be judged.[6][7] These assays are not merely confirmatory; they are an integral part of the discovery engine, providing the critical data needed to refine and improve the predictive power of the models.

Causality of Assay Selection: The choice of assay directly corresponds to the parameter predicted by the computational model. If a docking simulation predicts high binding affinity, a biophysical binding assay (like SPR or ITC) is the appropriate validation tool. If a QSAR model predicts cellular toxicity, a cell viability assay (like MTT) is required to confirm this.

Experimental Assay Type Parameter Measured Purpose in Validation Strengths Limitations
Biophysical Binding Assays (SPR, ITC) Binding affinity (KD), kinetics (kon/koff), thermodynamics.Directly validates docking and free energy calculations.Provides precise, quantitative data on direct interaction.Can be low-throughput; requires purified protein.
EnBiochemical Assays Enzyme inhibition (IC50/Ki), activation.Validates predictions against enzyme targets.High-throughput; directly measures functional impact on the target.Does not reflect the cellular environment.
Cell-Based Assays (e.g., Reporter, Viability) Cellular potency (EC50), target engagement, cytotoxicity.Validates the effect of a compound in a biological context.More physiologically relevant; assesses membrane permeability.More complex; results can be affected by off-target effects.
Structural Biology (X-ray, Cryo-EM) High-resolution 3D structure of the protein-ligand complex.The ultimate validation of a predicted binding mode from docking.Provides definitive atomic-level detail of the interaction.Technically challenging, time-consuming, not always feasible.
In Vivo Models Efficacy, pharmacokinetics (PK), and toxicology in a whole organism.Validates the overall therapeutic hypothesis and safety profile.Highest level of biological relevance.Expensive, low-throughput, ethically complex.

The Bridge: A Step-by-Step Workflow for Integrated Data Cross-Referencing

The power of this approach lies in its iterative nature. The workflow is not linear but cyclical, creating a feedback loop that continually enhances the accuracy of both prediction and experimentation.

Integrated_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase Comp_Model 1. Hypothesis & Computational Model Selection In_Silico 2. In Silico Prediction (e.g., Virtual Screen) Comp_Model->In_Silico Define Scope Exp_Design 3. Experimental Design for Validation In_Silico->Exp_Design Generate Hypotheses (Hit List) Analysis 5. Comparative Analysis In_Silico->Analysis Provide Predictions Refine_Model 6. Iterative Model Refinement Refine_Model->Comp_Model Update Model Parameters (e.g., Training Set, Scoring) Data_Acq 4. In Vitro / In Vivo Data Acquisition Exp_Design->Data_Acq Select Assays Data_Acq->Analysis Generate Data Analysis->Refine_Model Identify Discrepancies & Confirmations

Caption: Iterative workflow for integrating computational and experimental data.

Detailed Protocol:
  • Hypothesis and Model Selection:

    • Action: Clearly define the biological question (e.g., "Identify novel inhibitors for Kinase X").

    • Causality: The nature of the target and available data dictates the model. If the structure of Kinase X is known, structure-based design is initiated. If not, a ligand-based approach using known inhibitors is chosen.

    • Output: A selected computational strategy (e.g., molecular docking against the ATP-binding site of Kinase X).

  • In Silico Prediction:

    • Action: Execute the computational model. This could involve docking a library of millions of compounds.

    • Causality: This step rapidly filters a vast virtual library to a manageable number of high-priority candidates for experimental testing, saving immense resources.

    • Output: A ranked list of candidate compounds with predicted binding scores and poses.

  • Experimental Design for Validation:

    • Action: Design a series of experiments to test the top-ranked predictions.

    • Causality: The experiments must directly measure the predicted property. For docking predictions, a primary biochemical assay measuring IC50 is a logical first step, followed by orthogonal binding assays (e.g., SPR) for confirmed hits.

    • Output: A detailed experimental plan with defined protocols and success criteria.

  • In Vitro / In Vivo Data Acquisition:

    • Action: Execute the planned experiments according to standardized protocols.[8][9]

    • Causality: This step generates the crucial empirical data. Rigorous adherence to protocols ensures the data is reproducible and reliable for model comparison.[6]

    • Output: Quantitative data (e.g., IC50 values, KD values) for the tested compounds.

  • Comparative Analysis:

    • Action: Directly compare the experimental results with the computational predictions.

    • Causality: This is the critical cross-referencing step. Do the most potent compounds in the assay match the top-scoring compounds from the model? Discrepancies are as informative as confirmations.[7] A poor correlation may indicate a flawed docking score function or an incorrect binding pose prediction.

    • Output: A validated hit list, a correlation analysis, and a list of discrepancies to investigate.

  • Iterative Model Refinement:

    • Action: Use the experimental data to improve the computational model.

    • Causality: This closes the loop, making the system self-validating. Confirmed active and inactive compounds can be added to a machine learning model's training set. A confirmed X-ray crystal structure can be used to refine the docking protocol.[5]

    • Output: An improved, more predictive computational model for the next round of discovery.

Visualization of a Target Pathway

Understanding the biological context is paramount. Models and experiments often target a specific node in a complex signaling network.

Signaling_Pathway cluster_target Therapeutic Intervention Point RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Ligand Binding RAF RAF RAS->RAF GTP Loading MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: Simplified MAPK/ERK signaling pathway, a common drug target.

Scientific Integrity: Best Practices for a Trustworthy Workflow

To ensure the results are robust, reproducible, and credible, a commitment to scientific integrity is essential.

  • Transparent Reporting: All aspects of the study must be meticulously documented. For computational work, this includes software versions, force field parameters, and scoring functions. For experimental work, follow established reporting guidelines like PRISMA for systematic reviews or MIAME for microarray data.[10][11] The goal is to provide enough detail for another researcher to replicate the work.[8][9]

  • Data Management: Use a centralized platform or database to manage both computational and experimental data. This ensures data integrity and facilitates seamless comparison.

  • Acknowledge Limitations: No model is perfect. Clearly define the applicability domain of computational models.[7] Acknowledge experimental uncertainties and potential sources of error in assays.[6]

  • Orthogonal Validation: Do not rely on a single experimental method. Validating a hit from a primary screen with a different, orthogonal assay (e.g., confirming an enzyme inhibitor's activity with a direct binding assay) significantly increases confidence in the result.[12]

Conclusion and Future Outlook

The integration of computational models and experimental data represents a fundamental paradigm shift in drug discovery.[2][13] This synergistic approach accelerates timelines, reduces costs, and, most importantly, enhances the rational design of novel therapeutics.[1][3] By creating an iterative, self-validating loop between prediction and empirical testing, we can navigate the complexities of biology with greater confidence and precision.

References

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025). Journal of Drug Discovery and Health Sciences.
  • Integrating Computational Design and Experimental Approaches for Next-Gener
  • Advancing Drug Discovery through Integrative Computational Models and AI Technologies. (2025). Drug Repurposing Central.
  • A Review on Applications of Computational Methods in Drug Screening and Design. PMC.
  • Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (2025). MDPI.
  • Computational modeling of drug response with applic
  • The Impact of Computational Pharmacology. European Scientific Journal.
  • Computational Pharmaceutics: A Comprehensive Review of Past Achievements, Present Applications, and Future Challenges. (2024). Preprints.org.
  • Application of in silico and in vitro methods in the development of adverse outcome p
  • Validation of computational results with experimental d
  • Combination of high-throughput in vitro and in silico new approach methods for ecotoxicology hazard assessment for fish. (2025). Environmental Toxicology and Chemistry.
  • Validation of models with experimental data and analysis of discrepancies. (2024).
  • Reporting guidelines: When to use them and why. ThinkSCIENCE.
  • Guide for writing experimental reports. University of Maryland.
  • Best Practices in Research Reporting.
  • GUIDELINES FOR PREPARING A RESEARCH REPORT.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.

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A Researcher's Guide to Benchmarking New Synthetic Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the evaluation of a new synthetic method extends beyond its novelty. A rigorous, objective comparison against established protocols is paramount to ascertain its true value and potential for adoption. This guide provides a comprehensive framework for conducting such benchmarks, emphasizing scientific integrity, experimental robustness, and clear data presentation.

The Imperative of Objective Comparison

The landscape of organic synthesis is in constant evolution. New methodologies promise greater efficiency, improved safety profiles, and access to novel chemical space.[1] However, for a new method to be widely adopted, it must demonstrate a tangible advantage over existing, trusted protocols. A head-to-head comparison provides the empirical evidence needed to make this determination. This guide will walk you through the critical aspects of designing and executing these comparative studies, ensuring your findings are robust, reproducible, and clearly communicated.

I. Foundational Principles of a Fair Benchmark

Before embarking on a comparative study, it is crucial to establish a framework that ensures a fair and unbiased evaluation. This involves a deep understanding of the incumbent method and a clear definition of the metrics for comparison.

A. Deconstructing the "Gold Standard"

The first step is to thoroughly analyze the established protocol. This goes beyond simply replicating the published procedure. It involves understanding its mechanistic underpinnings, its known limitations, and the historical context of its development. A critical review of the literature can reveal common failure points, substrate scope limitations, and previously reported optimization efforts.

B. Defining the Key Performance Indicators (KPIs)

A successful comparison hinges on the selection of appropriate Key Performance Indicators (KPIs). These metrics provide a quantitative basis for evaluation. While the specific KPIs may vary depending on the reaction, a comprehensive assessment should include:

  • Yield: The amount of desired product obtained from a reaction, which is a primary measure of manufacturing efficiency.[2]

  • Purity & Impurity Profiling: The cleanliness of the product, as impurities can have significant consequences, especially in pharmaceutical applications.[3]

  • Reaction Efficiency: This encompasses factors like reaction time, temperature, and pressure.

  • Cost of Goods (CoG): An estimation of the cost of raw materials, solvents, and catalysts on a per-gram or per-mole basis.

  • Process Mass Intensity (PMI) & E-Factor: These "green chemistry" metrics quantify the amount of waste generated relative to the desired product, providing insight into the environmental impact.[3]

  • Safety & Hazard Assessment: An evaluation of the toxicity and potential hazards associated with all reactants, intermediates, and byproducts.[3]

  • Scalability & Robustness: The ability of the reaction to be performed on a larger scale with consistent results.[4][5]

II. Designing a Robust Experimental Showdown

With the foundational principles in place, the next step is to design a series of experiments that will provide a rigorous and unbiased comparison. The "Design of Experiments" (DoE) methodology is a powerful statistical approach for this purpose, allowing for the simultaneous variation of multiple factors to efficiently map the "reaction space".[6]

A. The Power of Head-to-Head Comparison

The core of the benchmark is a direct, side-by-side comparison of the new method and the established protocol. This should be conducted under identical conditions wherever possible, using the same batches of starting materials, solvents, and reagents.

B. Experimental Workflow: A Visual Guide

The following diagram outlines a typical workflow for a comparative benchmarking study.

Benchmarking Workflow cluster_setup Phase 1: Setup & Scoping cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Reporting Define_KPIs Define Key Performance Indicators (KPIs) Select_Protocols Select Established Protocol for Comparison Define_KPIs->Select_Protocols informs Characterize_Inputs Characterize All Starting Materials Select_Protocols->Characterize_Inputs Parallel_Synthesis Execute New & Established Protocols in Parallel Characterize_Inputs->Parallel_Synthesis In-Process_Monitoring In-Process Monitoring (e.g., LC-MS, UPLC) Parallel_Synthesis->In-Process_Monitoring Workup_Purification Standardized Work-up & Purification In-Process_Monitoring->Workup_Purification Product_Characterization Full Product Characterization Workup_Purification->Product_Characterization Data_Analysis Quantitative Analysis of KPIs Product_Characterization->Data_Analysis Comparative_Report Generate Comparative Guide Data_Analysis->Comparative_Report

Caption: A generalized workflow for benchmarking a new synthetic method.

C. Protocol: A Tale of Two Syntheses

Below are detailed, step-by-step protocols for a hypothetical comparison between a new and an established method for a Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry.[1]

Established Protocol: "Classic" Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL, 4.0 mmol).

  • Reaction Conditions: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

New Synthetic Method: "NextGen" Suzuki-Miyaura Coupling

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aryl halide (1.0 mmol, 1.0 equiv), boronic acid (1.1 mmol, 1.1 equiv), and [NextGen Catalyst] (0.01 mmol, 1 mol%).

  • Solvent and Base Addition: Add isopropanol (5 mL) and a 1 M aqueous solution of potassium phosphate (1.5 mL, 1.5 mmol).

  • Reaction Conditions: Heat the mixture to 50 °C under ambient atmosphere and stir for 1 hour.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short plug of silica gel, eluting with additional ethyl acetate (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The product is obtained in >98% purity and requires no further purification.

III. Data-Driven Verdict: Presenting the Evidence

The culmination of the experimental work is the clear and concise presentation of the data. This allows for a direct and objective comparison of the two methods.

A. The Comparative Data Table

A well-structured table is the most effective way to summarize the quantitative data.

Key Performance Indicator (KPI)Established ProtocolNew Synthetic MethodAdvantage
Yield (%) 8595+10%
Purity (by UPLC, %) 95>99Higher Purity
Reaction Time (h) 12112x Faster
Reaction Temperature (°C) 8050Lower Energy
Catalyst Loading (mol%) 313x Less Catalyst
Process Mass Intensity (PMI) 5525>50% Less Waste
Purification Method Column ChromatographyFiltrationSimplified
Estimated Cost of Goods ($/g) 15.0012.50Lower Cost
B. Visualizing the Chemical Pathway

Understanding the underlying chemical transformations is crucial for a complete comparison.

Suzuki_Coupling cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle Aryl_Halide Aryl-X Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Boronic_Acid R-B(OH)2 Transmetalation Transmetalation Boronic_Acid->Transmetalation Oxidative_Addition->Transmetalation [Aryl-Pd(II)-X] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Aryl-Pd(II)-R] Pd0 Pd(0) Reductive_Elimination->Pd0 Catalyst Regeneration Product Aryl-R Reductive_Elimination->Product Pd0->Oxidative_Addition

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

IV. Conclusion: An Evidence-Based Path Forward

A new synthetic method's true worth is proven through rigorous, unbiased benchmarking against established protocols. By adhering to the principles of scientific integrity, employing robust experimental design, and presenting data with clarity, researchers can confidently assess the advantages and potential impact of their innovations. This guide provides a roadmap for that journey, empowering you to make data-driven decisions that advance the science of synthesis. The ultimate goal is not just to discover new reactions, but to develop methodologies that are demonstrably better, safer, and more sustainable.

V. References

  • Pure Synth. (2025, August 1). Key Metrics for Monitoring Quality in Chemical Synthesis. Available at:

  • Financial Models Lab. (2025, December 25). 7 Chemical Manufacturing KPIs: Margin, Yield, and Cost Control. Available at:

  • American Chemical Society. (2025, November 24). The Journal of Organic Chemistry - Author Guidelines. Available at:

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Available at:

  • ICDST E-print archive of engineering and scientific PDF documents. (n.d.). Guidelines for Authors. Available at:

  • (2025, April 4). Design of experiments: An efficient approach to process optimisation. Available at:

  • ACS Publications. (2024, April 10). A Brief Introduction to Chemical Reaction Optimization. Available at:

  • Murray, P. M., et al. (2015, December 24). The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. Available at:

  • Bremner, S., et al. (2025, May 12). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Available at:

  • Roughley, S. D., & Jordan, A. M. (2015, November 16). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? ACS Publications. Available at:

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Comparative Guide: High-Resolution Mass Spectrometry (HRMS) vs. Triple Quadrupole (QqQ) for Reaction Byproduct Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process development, the ability to rapidly identify and characterize reaction byproducts is the rate-limiting step in route optimization. While Triple Quadrupole (QqQ) mass spectrometry remains the industry standard for targeted quantification (QC release), it often fails during the discovery phase where byproduct structures are unknown.

This guide evaluates the High-Resolution Mass Spectrometry (HRMS) workflow—specifically utilizing Orbitrap or Q-TOF technology—as the superior "product" for de novo byproduct identification. We compare its performance against the traditional QqQ alternative, providing experimental protocols and decision frameworks to ensure regulatory compliance (ICH M7/Q3A).

Technical Foundation: The Causality of Detection

To understand why HRMS is required for byproduct analysis, we must look at the mechanism of detection.

The Problem with Nominal Mass (QqQ)

Triple quadrupoles operate as mass filters. They are exceptionally sensitive when you know what you are looking for (Targeted MRM). However, for an unknown reaction byproduct, a QqQ provides only nominal mass (e.g., m/z 300).

  • Ambiguity: m/z 300 could be

    
    , 
    
    
    
    , or dozens of other formulas.
  • Risk: You cannot confidently assign a structure, leading to potential misidentification of genotoxic impurities.

The HRMS Advantage (The "Product")

HRMS instruments measure mass-to-charge ratio with accuracy <5 ppm (parts per million).

  • Certainty: An observed mass of 300.1571 restricts the possible formulas to typically one or two chemically sensible options.

  • Isotopic Fidelity: HRMS preserves the fine isotopic structure (

    
    , 
    
    
    
    ,
    
    
    ), allowing for "Isotope Pattern Matching" which validates the elemental composition.

Comparative Analysis: HRMS Profiling vs. QqQ Monitoring[1][2]

The following table contrasts the performance of the HRMS workflow against the QqQ alternative in the context of reaction monitoring.

FeatureHRMS Workflow (The Solution)QqQ Workflow (The Alternative)Experimental Implication
Mass Accuracy < 5 ppm (Exact Mass)~1000 ppm (Nominal Mass)HRMS allows formula prediction; QqQ requires standards.
Acquisition Mode Data Dependent Acquisition (DDA)Multiple Reaction Monitoring (MRM)HRMS captures all ions (retrospective analysis); QqQ captures only selected ions.
Sensitivity High (femtomole range)Ultra-High (attomole range)QqQ is better for trace quantitation (<0.1%), but HRMS is sufficient for byproduct ID (>0.1%).
Structure ID High (MS/MS + Formula)Low (MS/MS only)HRMS elucidates fragmentation pathways; QqQ confirms knowns.
Cost/Complexity High Capital / High SkillMedium Capital / Medium SkillHRMS requires advanced data interpretation skills.

Strategic Decision Framework

Use the following logic flow to determine the appropriate instrumentation for your specific stage of drug development.

ByproductAnalysis Start Reaction Mixture Analysis IsTargetKnown Is the Byproduct Known? Start->IsTargetKnown YesKnown Yes: Reference Standard Available IsTargetKnown->YesKnown Targeted NoUnknown No: Unknown Structure IsTargetKnown->NoUnknown Untargeted QqQ Select QqQ (Triple Quad) YesKnown->QqQ MRM Develop MRM Method (Quantification) QqQ->MRM QC Routine QC / Release Testing MRM->QC HRMS Select HRMS (Q-TOF/Orbitrap) NoUnknown->HRMS FullScan Full Scan MS + DDA MS/MS HRMS->FullScan DataMining Data Mining: Mass Defect Filtering & Isotope Matching FullScan->DataMining Structure Structure Elucidation DataMining->Structure Structure->MRM Transfer to QqQ

Caption: Decision matrix for selecting MS instrumentation. HRMS is critical for the "Unknown" pathway, feeding into QqQ for routine monitoring once identified.

Experimental Protocol: The Self-Validating HRMS Workflow

This protocol is designed for the identification of a reaction byproduct (e.g., a degradant or side-reaction impurity) at the 0.1% level relative to the API.

Phase 1: Sample Preparation (Crucial for Integrity)
  • Quenching: Reactions must be quenched immediately to freeze the impurity profile.

    • Protocol: Add 50 µL reaction mixture to 950 µL cold quenching solvent (e.g., 50:50 MeCN:H2O with 0.1% Formic Acid).

    • Why? Prevents thermal degradation or post-sampling equilibrium shifts.

  • Concentration: Target approx. 0.1 mg/mL for the main peak. This ensures 0.1% impurities are visible at 100 ng/mL, well within HRMS dynamic range.

Phase 2: LC-HRMS Data Acquisition
  • Column: C18 (e.g., 2.1 x 100 mm, 1.7 µm) for general organics. Use HILIC for polar genotoxins (alkylating agents).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton donor for ESI+).

    • B: Acetonitrile + 0.1% Formic Acid.

  • MS Method (The "Secret Sauce"):

    • Mode:Data Dependent Acquisition (DDA) or TopN .

    • Logic: The MS performs a Full Scan (survey). If it detects an ion above a threshold (e.g., 5e4 counts) that is not on an exclusion list (background noise), it immediately isolates that ion and fragments it (MS/MS).

    • Resolution Setting: Set >30,000 (FWHM) to resolve isobaric interferences.

Phase 3: Data Analysis & Structure Elucidation[3]
  • Differential Analysis: Compare "Time 0" vs. "Time End" chromatograms. Use software (e.g., Compound Discoverer, UNIFI) to subtract background.

  • Elemental Composition: Use the exact mass (e.g., 300.1571) to generate formulas. Filter results using the Nitrogen Rule and Isotope Fidelity (Match score >90%).

  • Fragment Matching: Compare MS/MS fragments of the impurity with the API.

    • Shared Fragments: Indicate the core structure is intact.[1]

    • Shifted Fragments: Localize the modification (e.g., +16 Da shift on a specific fragment indicates oxidation on that moiety).

Case Study: Identification of a Mutagenic Impurity

Scenario: During the synthesis of Drug X (API), a new peak appears at RRT 0.85. The QqQ analysis showed a nominal mass of m/z 255, identical to a known benign intermediate.

HRMS Intervention:

  • Exact Mass Measurement: The HRMS determined the mass as 255.0523.

  • Formula Generation:

    • Benign Intermediate (

      
      ): Calculated m/z 255.0895 (Error: 145 ppm). REJECTED. 
      
    • Potential Genotoxin (

      
      ): Calculated m/z 255.0523 (Error: 0.1 ppm). ACCEPTED. 
      
  • MS/MS Verification: The fragmentation spectrum showed a characteristic loss of 35 Da (Chlorine), confirming the presence of a halogenated side-product not present in the benign intermediate.

Outcome: The process was halted. The impurity was flagged as a Class 2 mutagen (ICH M7). The synthesis route was re-engineered to scavenge the chlorinating agent, eliminating the risk.

References

  • International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R2). ICH. [Link]

  • European Medicines Agency (EMA). (2014).[2] ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][3][4] EMA.[2][4] [Link]

  • Raman, N. V. V. S. S., et al. (2011). "Strategies for the identification of impurities in pharmaceutical products." Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kaufmann, A. (2014).[3] "The practicability of high-resolution mass spectrometry in a routine environment." Analytical and Bioanalytical Chemistry. [Link]

  • Stingl, C., et al. (2014). "False discovery rates in orbitrap mass spectrometry." Journal of Proteome Research. [Link]

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A Comparative Guide to the Recyclability of Chiral Auxiliaries: An In-Depth Assessment of Isoxazolidine-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is critically dependent on its recyclability.[1] An ideal auxiliary can be efficiently attached to a substrate to direct a stereoselective transformation, readily cleaved from the product, and recovered in high yield for subsequent reuse without loss of enantiomeric purity. This guide provides a comparative assessment of the recyclability of isoxazolidine-based chiral auxiliaries against established and commonly used alternatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The Critical Role of Recyclability in Asymmetric Synthesis

The use of chiral auxiliaries is a powerful and reliable strategy for controlling stereochemistry in the synthesis of enantiomerically pure compounds.[2] This method's primary drawback, however, is the stoichiometric requirement of the chiral auxiliary, which can be a significant cost driver, especially in large-scale synthesis. Efficient recycling of the auxiliary is therefore not merely a matter of "green chemistry" but a crucial factor in the overall process economy. Key metrics for assessing recyclability include the yield of the recovered auxiliary, its chemical and enantiomeric purity after recovery, and the ease and safety of the recovery process.[1]

Isoxazolidine-Based Chiral Auxiliaries: A Recyclability Profile

Isoxazolidine-based chiral auxiliaries, readily synthesized via 1,3-dipolar cycloaddition of nitrones and alkenes, have emerged as versatile tools in asymmetric synthesis. Their utility in controlling the stereochemistry of aldol reactions, alkylations, and other carbon-carbon bond-forming reactions is well-documented. However, the literature has placed a greater emphasis on their application in synthesis rather than on the development of standardized, high-yield recycling protocols.

Cleavage of N-Acyl Isoxazolidines and Inferred Recovery

The cleavage of the N-acyl bond in isoxazolidine derivatives is a necessary step to liberate the chiral product. Common methods for this transformation include hydrolytic, reductive, and transesterification procedures, which are analogous to those used for the well-established Evans oxazolidinone auxiliaries.

Inferred Protocol for Isoxazolidine Auxiliary Recovery:

While dedicated, optimized protocols for isoxazolidine auxiliary recycling are not as prevalent in the literature as for other auxiliaries, a general procedure can be inferred from standard cleavage reactions. The following represents a logical, chemically sound workflow for the recovery of the isoxazolidine auxiliary after a typical hydrolytic cleavage.

Experimental Protocol (Inferred):

  • Cleavage: The N-acyl isoxazolidine is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C to effect hydrolytic cleavage of the acyl group.

  • Quenching: The reaction is carefully quenched with an aqueous solution of sodium sulfite (Na₂SO₃) to reduce the excess peroxide.

  • Extraction of Chiral Product: The organic solvent is removed under reduced pressure. The aqueous layer is then acidified with an acid such as HCl, and the chiral carboxylic acid product is extracted with an organic solvent (e.g., ethyl acetate).

  • Auxiliary Recovery: The aqueous layer, now containing the protonated isoxazolidine auxiliary, is basified to a pH > 10 with a strong base (e.g., NaOH).

  • Extraction of Auxiliary: The liberated free isoxazolidine auxiliary is then extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts containing the auxiliary are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the recovered auxiliary. Further purification can be achieved by recrystallization or column chromatography.

The causality behind this proposed workflow lies in the differential solubility of the components at various pH levels. The acidic product is extractable at low pH, while the basic auxiliary is recovered after basification of the aqueous layer.

Comparative Analysis with Established Chiral Auxiliaries

To provide a clear context for the recyclability of isoxazolidine-based auxiliaries, a comparison with well-established auxiliaries is essential. The following sections detail the recycling protocols and reported recovery yields for Evans oxazolidinones, pseudoephedrine, and Oppolzer's sultam.

Evans Oxazolidinones

Evans oxazolidinones are among the most widely used and well-characterized chiral auxiliaries.[2] Their cleavage and recovery are highly efficient and have been optimized over decades of use.

Experimental Protocol for Recovery:

The recovery protocol for Evans oxazolidinones is very similar to the inferred protocol for isoxazolidines and is a well-established procedure.[1]

  • Cleavage: Hydrolytic cleavage is typically performed with lithium hydroxide and hydrogen peroxide in a THF/water mixture.[3]

  • Work-up: The reaction is quenched with aqueous sodium sulfite.

  • Extraction: The organic solvent is removed, and the aqueous layer is acidified to allow for the extraction of the chiral carboxylic acid product. The aqueous layer retains the recovered oxazolidinone.[1]

  • Purification: The aqueous layer is concentrated, and the recovered oxazolidinone is purified by recrystallization.[1]

High recovery yields for Evans auxiliaries are consistently reported in the literature.

Pseudoephedrine

Pseudoephedrine is a versatile and cost-effective chiral auxiliary, and its recovery is a straightforward process.[2]

Experimental Protocol for Recovery:

  • Cleavage: The pseudoephedrine amide is cleaved by acidic or basic hydrolysis. For acidic hydrolysis, refluxing in a mixture of sulfuric acid and dioxane is common.[1]

  • Work-up and Extraction: After cooling, the mixture is diluted with water, and the carboxylic acid product is extracted with an organic solvent.

  • Auxiliary Recovery: The aqueous layer, containing the protonated pseudoephedrine, is basified to a pH > 12 with a strong base (e.g., NaOH). The liberated free amine is then extracted with an organic solvent like dichloromethane.[1]

  • Purification: The combined organic extracts containing the auxiliary are dried, filtered, and the solvent is removed under reduced pressure. The recovered pseudoephedrine can be further purified by distillation or recrystallization.[1]

Oppolzer's Sultam

Oppolzer's camphorsultam is another highly effective chiral auxiliary, and its recovery has been successfully integrated into continuous flow processes, highlighting its robustness and efficiency.

Experimental Protocol for Recovery (Batch):

  • Cleavage: The N-acyl sultam can be cleaved under various conditions depending on the desired product. For obtaining the carboxylic acid, saponification with a base like lithium hydroxide is common.

  • Work-up and Extraction: The reaction mixture is worked up to separate the chiral product from the auxiliary. This often involves acidification and extraction.

  • Auxiliary Recovery: The auxiliary is recovered from the appropriate aqueous or organic layer, depending on the work-up procedure.

  • Purification: The recovered sultam is typically purified by recrystallization.

Recent advancements have demonstrated the recycling of Oppolzer's sultam in a continuous flow system with high efficiency.[4][5][6] In such a setup, the auxiliary can be separated from the product stream and fed back into the reactor, achieving a "pseudo-catalytic" use of the auxiliary.[4][6] Reported crude recovery yields in these systems are in the range of 71-79%, with recrystallization affording >99% purity.[4][6]

Quantitative Comparison of Chiral Auxiliary Recyclability

Chiral AuxiliaryTypical Cleavage MethodEase of RecoveryReported Recovery YieldReferences
Isoxazolidine-based Hydrolytic (LiOH/H₂O₂)Moderate (Inferred Protocol)Data not readily available-
Evans Oxazolidinones Hydrolytic (LiOH/H₂O₂)High>90% (typically)[3]
Pseudoephedrine Acidic or Basic HydrolysisHighHigh (often quantitative)[1]
Oppolzer's Sultam Various (e.g., Saponification)High71-79% (crude, flow)[4][6]

Visualizing the Recycling Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the recovery processes for the discussed chiral auxiliaries.

Evans_Auxiliary_Recycling cluster_cleavage Cleavage & Product Extraction cluster_recovery Auxiliary Recovery start N-Acyl Oxazolidinone cleavage Hydrolysis (LiOH/H₂O₂) start->cleavage quench Quench (Na₂SO₃) cleavage->quench extract_product Acidify & Extract Chiral Product quench->extract_product aqueous_layer Aqueous Layer (Contains Auxiliary) extract_product->aqueous_layer Aqueous Phase concentrate Concentrate aqueous_layer->concentrate recrystallize Recrystallize concentrate->recrystallize recovered_aux Recovered Oxazolidinone recrystallize->recovered_aux

Caption: Recycling workflow for Evans Oxazolidinones.

Pseudoephedrine_Recycling cluster_cleavage Cleavage & Product Extraction cluster_recovery Auxiliary Recovery start Pseudoephedrine Amide cleavage Hydrolysis (Acidic or Basic) start->cleavage extract_product Extract Chiral Product cleavage->extract_product aqueous_layer Aqueous Layer (Contains Protonated Auxiliary) extract_product->aqueous_layer Aqueous Phase basify Basify (pH > 12) aqueous_layer->basify extract_aux Extract Auxiliary (DCM) basify->extract_aux purify Dry & Evaporate extract_aux->purify recovered_aux Recovered Pseudoephedrine purify->recovered_aux

Caption: Recycling workflow for Pseudoephedrine.

Inferred_Isoxazolidine_Recycling cluster_cleavage Cleavage & Product Extraction cluster_recovery Auxiliary Recovery (Proposed) start N-Acyl Isoxazolidine cleavage Hydrolysis (LiOH/H₂O₂) start->cleavage quench Quench (Na₂SO₃) cleavage->quench extract_product Acidify & Extract Chiral Product quench->extract_product aqueous_layer Aqueous Layer (Contains Protonated Auxiliary) extract_product->aqueous_layer Aqueous Phase basify Basify (pH > 10) aqueous_layer->basify extract_aux Extract Auxiliary (DCM) basify->extract_aux purify Dry & Purify extract_aux->purify recovered_aux Recovered Isoxazolidine purify->recovered_aux

Caption: Proposed recycling workflow for Isoxazolidine Auxiliaries.

Conclusion and Future Outlook

The recyclability of a chiral auxiliary is a paramount consideration for its practical application in both academic and industrial settings. While isoxazolidine-based chiral auxiliaries offer significant advantages in terms of their synthesis and stereodirecting capabilities, the development and documentation of standardized, high-yield recycling protocols lag behind those of more established auxiliaries like Evans oxazolidinones and pseudoephedrine.

The inferred recovery protocol for isoxazolidines, based on sound chemical principles, suggests that efficient recycling is feasible. However, the lack of readily available quantitative data highlights a critical area for future research. The optimization of cleavage and recovery conditions to maximize yield and purity will be essential for elevating isoxazolidine-based auxiliaries to the same level of practical utility as their more established counterparts. For researchers and drug development professionals, the choice of a chiral auxiliary must be a holistic one, weighing not only its performance in the key stereoselective step but also the efficiency and economics of its recovery and reuse.

References

  • A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. (2025). BenchChem.
  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]

  • Chiral auxiliary. (2023). In Wikipedia. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). Australian Journal of Chemistry. [Link]

  • Chiral Auxiliary Recycling in Continuous Flow: Automated Recovery and Reuse of Oppolzer's Sultam. (2018). Semantic Scholar. [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. (2018). Chemical Science. [Link]

  • Large-Scale Preparation of Oppolzer's Glycylsultam. (2021). Organic Syntheses. [Link]

  • Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. (2018). ResearchGate. [Link]

  • Rathnayake, U., Kaniskan, H. Ü., Hu, J., Parker, C. G., & Garner, P. (2021). Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses, 98, 463-490. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. SciSpace. [Link]

  • Garcia, J. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

  • Maloney, K. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. PubMed. [Link]

  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). ResearchGate. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-Isoxazolidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities.[1][2] The hydrochloride salt form suggests good water solubility. However, the lack of a specific Safety Data Sheet (SDS) necessitates treating this compound with a high degree of caution, assuming it may possess unknown hazardous properties.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a conservative approach to personal protection is paramount. The fundamental principle is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.

Recommended PPE:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and change them frequently.

  • Body Protection: A laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization or if handling the powder outside of a containment hood.

Personal Protective EquipmentSpecification
Eye Protection ANSI Z87.1 certified safety goggles and face shield
Hand Protection Nitrile gloves (minimum thickness of 4 mil)
Body Protection Laboratory coat; chemical-resistant apron as needed
Respiratory Protection Use in a certified chemical fume hood
II. Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Protocol:

  • Identify and Classify: Treat all waste containing (S)-Isoxazolidin-4-ol Hydrochloride as hazardous chemical waste.[4]

  • Select Appropriate Containers:

    • Solid Waste: For solid this compound, use a designated, sealable, and clearly labeled hazardous waste container.

    • Liquid Waste: For solutions containing this compound, use a leak-proof container made of a material compatible with the solvent used. Chlorinated and non-chlorinated solvent waste must be kept separate.[5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[4]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.[6] Secondary containment should be used to prevent the spread of material in case of a leak.

III. Spill Management: A Plan for the Unexpected

Even with the most careful handling, spills can occur. A well-defined spill response plan is essential to mitigate any potential hazards.

Immediate Actions in Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules). Do not use combustible materials like paper towels to clean up spills of oxidizing materials.

  • Cleanup:

    • For small spills of solid material, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.

    • For small liquid spills, use an absorbent material to soak up the liquid and place it in the hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by water. All materials used for cleanup should be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

IV. Disposal Pathway: From Your Lab to Final Disposition

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[4][6] Adherence to institutional and regulatory protocols is mandatory.

Disposal Workflow:

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS cluster_Disposal Final Disposal A Waste Generation (this compound) B Segregate Waste (Solid vs. Liquid, Chlorinated vs. Non-chlorinated) A->B C Properly Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with EHS Office D->E F EHS Transports to Central Accumulation Area E->F G Licensed Hazardous Waste Disposal Vendor F->G H Incineration or other Approved Treatment Method G->H

Caption: Disposal workflow for this compound.

V. Decontamination Procedures

All non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.

Equipment Decontamination Protocol:

  • Initial Rinse: Rinse the equipment with a suitable solvent that is known to dissolve the compound. This rinseate must be collected and disposed of as hazardous waste.

  • Wash: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By following these guidelines, researchers can ensure that they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your Environmental Health and Safety office for guidance.

References

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Disposal Handbook. (n.d.). University of Essex. Retrieved from [Link]

  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2018). MDPI. Retrieved from [Link]

  • Hazardous Waste. (2025-2026). EHSO Manual. Retrieved from [Link]

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Retrieved from [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2020). MDPI. Retrieved from [Link]

  • Synthetic strategies to prepare the isoxazolidine ring. (n.d.). ResearchGate. Retrieved from [Link]

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. (2016). PubMed. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: (S)-Isoxazolidin-4-ol Hydrochloride

[1]

Executive Summary: The "Respect the Chemistry" Protocol

(S)-Isoxazolidin-4-ol Hydrochloride is not merely a generic reagent; it is a chiral building block, likely serving as a core scaffold for glutamate receptor ligands or novel antimicrobials.[1] Its handling requires a dual-threat mitigation strategy: protecting the operator from the acidic/bioactive nature of the salt, and protecting the molecule from moisture-induced degradation (deliquescence) and racemization.[1]

Immediate Action Required:

  • Treat as Potentially Bioactive: Due to the isoxazolidine core's structural similarity to cycloserine and other NMDA/AMPA receptor modulators, handle as a potent compound even if specific toxicology is incomplete.

  • Humidity Control: This HCl salt is hygroscopic.[1] Minimize atmospheric exposure time.[1][2][3]

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule into its risk components.

ComponentHazard Class (GHS)Physiological MechanismOperational Risk
Hydrochloride Salt Skin/Eye Irritant (H315, H319) Hydrolysis on mucous membranes releases HCl acid.[1]Corrosive dust inhalation; immediate eye pain upon contact.[1]
Isoxazolidine Core Acute Tox. 4 (H302) (Predicted)Potential neuroactivity (glutamatergic modulation).[1]Systemic absorption via inhalation or accidental ingestion.[1]
Fine Powder Form STOT SE 3 (H335) Mechanical irritation of the respiratory tract.[1]Aerosolization during weighing/transfer.[1]

Senior Scientist Insight: Never underestimate the "HCl dust."[1] While the organic portion might be mild, the salt form turns moisture in your eyes or lungs into a localized acidic environment immediately. Goggles are not optional.

The PPE Matrix: A Self-Validating System

Do not default to "standard lab wear."[1] Use this matrix to validate your choices.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering Control First: The primary barrier must be airflow (face velocity 0.3–0.5 m/s).[1] If weighing outside a hood (not recommended), a fitted N95 is required to block hygroscopic dust particles.[1]
Ocular Chemical Splash Goggles Seal Integrity: Safety glasses allow dust entry from the side.[1] Goggles form a seal that prevents acidic dust from migrating into the eye via air currents.[1]
Dermal (Hand) Nitrile Gloves (Double Layer) Inner: 4 mil (0.10mm) Outer: 5-8 mil (0.12mm+)Permeation & pH: Nitrile offers excellent resistance to organic salts and dilute acids.[1] Double gloving allows you to strip the outer layer if contaminated by the sticky, hygroscopic solid without exposing skin.
Body High-Neck Lab Coat (Tyvek sleeves optional)Exposure Minimization: Covers the "neck gap" often left vulnerable by standard coats.[1] Tyvek sleeves prevent powder accumulation on fabric cuffs.[1]

Operational Protocol: Handling Hygroscopic Salts

This workflow minimizes the time the substance is exposed to ambient moisture, preserving the S-enantiomer purity and preventing clumping.

Step 1: Preparation (The "Dry Run")
  • Equip: Don full PPE (Goggles, Double Nitrile, Lab Coat).

  • Environment: Verify Fume Hood airflow.

  • Tools: Pre-weigh your receiving vessel (flask/vial) before opening the reagent bottle.[1] Have your solvent ready immediately.[1]

Step 2: The Transfer (Static & Moisture Control)
  • Static Management: HCl salts often carry static charge, causing them to "fly." Use an antistatic gun if available, or use a metal spatula (grounded) rather than plastic.[1]

  • Speed: Open the container, weigh the required amount, and close it immediately.

    • Pro-Tip: Do not return excess material to the stock bottle. This introduces moisture that will degrade the remaining stock.[1] Dispose of excess as waste.

Step 3: Solubilization
  • Exotherm Warning: Dissolving HCl salts in water is exothermic.[1] Add the solid to the solvent slowly.

  • Venting: If neutralizing the salt (e.g., with bicarbonate) to obtain the free base, expect significant CO₂ evolution. Do not cap the vessel until off-gassing is complete.[1]

Step 4: Decontamination[1][5]
  • Wipe Down: Wipe the balance area with a wet paper towel (dissolves the salt), then a dry one.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.[1]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the handling process, emphasizing the "Critical Control Points" (CCP) where safety is most at risk.

Gcluster_hoodFume Hood / Controlled EnvironmentStartSTART: Risk Assessment(Check SDS, Verify Ventilation)PPEPPE Donning(Goggles, Double Nitrile, Coat)Start->PPEWeighWeighing (CCP)*Minimize Moisture Exposure**Control Static*PPE->Weigh Enter HoodTransferTransfer & Solubilization(Slow addition to solvent)Weigh->TransferSpillCheckCheck for Dust/SpillsTransfer->SpillCheckDeconDecontamination(Wet Wipe -> Dry Wipe)SpillCheck->Decon CleanDisposalWaste Disposal(Segregate Acidic Waste)Decon->Disposal

Figure 1: Operational workflow emphasizing the Critical Control Point (CCP) at the weighing stage due to hygroscopic risks.

Disposal Strategy: Cradle-to-Grave

Disposal must comply with local EHS regulations.[1] The following is a standard chemical hygiene protocol for organic salts.

Do NOT:

  • Do not mix with Bleach (Sodium Hypochlorite).[1] The amine functionality in the isoxazolidine ring can react to form chloramines (toxic gas).

  • Do not dispose of down the drain without neutralization (unless explicitly permitted by facility permits).[1]

Recommended Procedure:

  • Dissolution: Dissolve the solid waste in water.[1]

  • Neutralization: Slowly add Sodium Bicarbonate (NaHCO₃) to the solution.[1]

    • Observation: Wait for bubbling (CO₂) to cease.[1] This neutralizes the HCl component.[1]

  • Segregation: Pour the resulting mixture into the Aqueous Organic Waste container.

  • Container: Rinse the original container three times (triple rinse). The first rinse goes into the waste container; subsequent rinses can usually go down the drain (verify with local EHS).[1]

References

  • Sigma-Aldrich. (2024).[1][4] Safety Data Sheet: Isoxazolidine Hydrochloride Derivatives (General Class).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][5][6] National Academies Press.[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms.[1] Retrieved from [1]

  • Ansell. (2024).[1][4] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves.[1] Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 4-Hydroxyisoxazolidine (Parent Structure).[1] Retrieved from [1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.